molecular formula C23H15Br2NO2 B573264 N-Trityl-2,3-dibromomaleimide CAS No. 160989-35-5

N-Trityl-2,3-dibromomaleimide

Katalognummer: B573264
CAS-Nummer: 160989-35-5
Molekulargewicht: 497.186
InChI-Schlüssel: FGDKRGOBBHAODC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Trityl-2,3-dibromomaleimide is a specialized reagent that serves as a key precursor in the synthesis of functionalized dibromomaleimides, which are extremely efficient for site-specific bioconjugation and polymer science applications . The core research value of dibromomaleimide derivatives lies in their unique ability to undergo a rapid and efficient disulfide bridging reaction with peptides and proteins . This mechanism is initiated by the mild reduction of a disulfide bond within a peptide using a water-soluble phosphine, such as TCEP. The resulting thiols then undergo subsequent substitution of the two bromides on the maleimide ring, effectively re-bridging the disulfide linkage . This process allows for the site-specific conjugation of payloads, such as polyethylene glycol (PEG) or other functional polymers, in as little as 15 minutes while maintaining the peptide's native conformation and tertiary structure . The N-trityl protecting group on this particular maleimide provides a handle for further chemical modification and purification, enabling researchers to synthesize complex polymeric dibromomaleimides via "click chemistry" routes, such as the CuAAC reaction, for the development of advanced biomaterials and therapeutic conjugates .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-dibromo-1-tritylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDKRGOBBHAODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661728
Record name 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160989-35-5
Record name 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Trityl-2,3-dibromomaleimide: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trityl-2,3-dibromomaleimide is a valuable chemical entity characterized by a dibromomaleimide core functionalized with a sterically bulky trityl group. This strategic design renders it a significant tool in bioconjugation and synthetic chemistry. The electron-deficient maleimide ring, further activated by two bromine atoms, exhibits high reactivity towards soft nucleophiles, most notably thiols. This property is extensively exploited for the site-specific modification of peptides, proteins, and other biomolecules, particularly for the bridging of disulfide bonds. The trityl group, while imparting increased lipophilicity and offering potential for further synthetic modifications, also influences the reactivity and solubility of the parent molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug development and biomedical research.

Core Chemical Properties

This compound, systematically named 3,4-dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione, possesses a unique combination of a reactive core and a bulky protective group.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 3,4-dibromo-1-tritylpyrrole-2,5-dione[1]
Synonyms This compound, 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione[1][2]
CAS Number 160989-35-5[1][2]
Molecular Formula C₂₃H₁₅Br₂NO₂[1]
Molecular Weight 497.18 g/mol [1]
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in aqueous solutions.

Synthesis

General Synthetic Scheme:

G reagent1 Dibromomaleic anhydride intermediate N-Methoxycarbonyl- 2,3-dibromomaleimide reagent1->intermediate Reaction with methyl carbamate reagent2 Methyl carbamate product This compound intermediate->product Reaction with Tritylamine reagent3 Tritylamine (Triphenylmethylamine)

Figure 1: General synthetic pathway for N-substituted dibromomaleimides.

Experimental Protocol (General for N-substituted Dibromomaleimides):

A solution of N-methoxycarbonyldibromomaleimide in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is treated with one equivalent of tritylamine at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a mild acid to remove any unreacted amine and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Key Applications

The primary utility of this compound stems from the high reactivity of its dibromomaleimide core towards thiols. This reactivity is the basis for its widespread use in bioconjugation, particularly for the stable and sit-specific bridging of disulfide bonds in peptides and proteins.

Disulfide Bond Bridging

The reaction with thiols proceeds via a sequential nucleophilic substitution of the two bromine atoms by the thiol groups, which are typically generated by the reduction of a disulfide bond using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[4][5][6] This process results in the formation of a stable dithioether linkage, effectively re-bridging the original disulfide bond with a maleimide-based linker.[4][7]

Reaction Workflow:

G start Protein with Disulfide Bond reduction Reduction with TCEP start->reduction reduced_protein Protein with two free Cysteine Thiols reduction->reduced_protein conjugation Reaction with This compound reduced_protein->conjugation product Bridged Protein Conjugate conjugation->product

Figure 2: Workflow for disulfide bond bridging using this compound.

Detailed Experimental Protocol (Representative for Disulfide Bridging):

  • Disulfide Bond Reduction: A solution of the protein or peptide containing a disulfide bond (e.g., in a phosphate buffer at a pH of around 7.0-7.5) is treated with a 1.1 to 1.5 molar excess of TCEP. The reduction is typically allowed to proceed for 15-30 minutes at room temperature.[4][6]

  • Conjugation: A solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) is added to the solution of the reduced protein to achieve a final molar excess of 1.1 to 2 equivalents of the dibromomaleimide. The reaction is allowed to proceed for 15-60 minutes at room temperature.[4][6] The pH of the reaction mixture is crucial and is typically maintained between 6.0 and 7.5 for optimal reactivity and selectivity.[5][6]

  • Purification: The resulting protein conjugate can be purified from excess reagents and byproducts using standard protein purification techniques such as size-exclusion chromatography (SEC) or dialysis.

The progress of the conjugation can be monitored by techniques like RP-HPLC, which will show a shift in the retention time of the modified protein, and mass spectrometry, which will confirm the expected mass increase.[4]

Applications in Drug Development

The ability of this compound and related dibromomaleimides to form stable linkages to biomolecules makes them highly valuable in the development of targeted therapeutics and diagnostics.

  • Antibody-Drug Conjugates (ADCs): Dibromomaleimides can be used to link cytotoxic drugs to antibodies, creating ADCs that can selectively deliver the drug to cancer cells. The stable linkage ensures that the drug remains attached to the antibody until it reaches its target.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins (PEGylation) can improve their pharmacokinetic properties. Dibromomaleimides provide a means for site-specific PEGylation at disulfide bonds.[5][6]

  • Fluorescent Labeling: By attaching a fluorescent dye to the dibromomaleimide core, researchers can create probes for labeling and visualizing proteins in biological systems.[7]

Spectroscopic Characterization

Specific NMR (¹H and ¹³C) data for this compound were not found in the surveyed literature. However, based on the structure and data from analogous compounds, the following characteristic signals can be predicted:

  • ¹H NMR: Aromatic protons of the trityl group would appear as a complex multiplet in the range of 7.0-7.5 ppm.

  • ¹³C NMR: Carbonyl carbons of the maleimide ring would be expected in the downfield region (around 160-170 ppm). The quaternary carbon of the trityl group would appear around 70-80 ppm, and the aromatic carbons would resonate in the 125-145 ppm range. The carbons attached to the bromine atoms would be in the range of 120-130 ppm.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate care. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile reagent with significant potential in bioconjugation and drug development. Its ability to efficiently and selectively bridge disulfide bonds in proteins and peptides provides a powerful tool for the construction of stable and well-defined bioconjugates. While specific synthetic and spectroscopic data for this particular derivative are not widely published, the well-established chemistry of the dibromomaleimide core provides a strong foundation for its application in a variety of research and development settings. Further exploration of its reactivity and applications is likely to yield new and innovative solutions in the fields of medicine and biotechnology.

References

"N-Trityl-2,3-dibromomaleimide" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Trityl-2,3-dibromomaleimide

IUPAC Name: 3,4-dibromo-1-tritylpyrrole-2,5-dione[1] Chemical Formula: C₂₃H₁₅Br₂NO₂[1] CAS Number: 160989-35-5[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound primarily utilized as a synthetic intermediate in organic chemistry. The document details its structure, properties, synthesis, and key applications, with a focus on its role as a precursor for more complex molecules relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of maleimide, a five-membered unsaturated imide ring. The structure features two bromine atoms attached to the carbon-carbon double bond of the maleimide ring and a bulky trityl (triphenylmethyl) group attached to the nitrogen atom. The trityl group serves as a protecting group, preventing reactions at the nitrogen atom, while the bromine atoms act as reactive sites for various chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 497.18 g/mol [1][2]
IUPAC Name 3,4-dibromo-1-tritylpyrrole-2,5-dione[1]
CAS Number 160989-35-5[1]
Boiling Point (calculated) 551.1°C at 760 mmHg[2]
Storage Room temperature, under dry conditions[2]

Synthesis of this compound

The synthesis of N-substituted maleimides, including the N-trityl derivative, typically involves the reaction of the corresponding primary amine with a maleic anhydride derivative, followed by dehydrative cyclization. For this compound, a common synthetic route would involve the reaction of dibromomaleic anhydride with tritylamine. Traditional methods for this type of reaction can be harsh, often requiring high temperatures and strong acids like acetic acid.[3] However, milder methods have been developed for the synthesis of N-functionalized maleimides.[3]

A proposed general workflow for the synthesis is illustrated below.

G cluster_synthesis Synthesis of this compound dibromomaleic_anhydride Dibromomaleic Anhydride intermediate Maleamic Acid Intermediate dibromomaleic_anhydride->intermediate Reaction tritylamine Tritylamine tritylamine->intermediate product This compound intermediate->product Dehydrative Cyclization (e.g., heat, acid catalyst)

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications as a Synthetic Intermediate

This compound is primarily used as a building block in multi-step organic synthesis.[2] Its utility stems from the distinct reactivity of the trityl-protected nitrogen and the two bromine atoms.

3.1. Role of the Trityl Group

The N-trityl group is a bulky protecting group that sterically hinders and electronically deactivates the nitrogen atom. This allows for selective reactions to occur at other parts of the molecule, particularly at the bromine atoms. The trityl group can be removed under specific conditions, typically acidic, to yield the N-unsubstituted or a different N-substituted maleimide.[4] The choice of deprotection method is crucial to avoid unwanted side reactions, and various mild procedures have been developed.[5][6]

3.2. Reactivity of the Dibromomaleimide Core

The bromine atoms on the maleimide ring are excellent leaving groups, making them susceptible to substitution reactions. This feature is exploited in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or alkenyl groups, leading to the synthesis of functionalized pyrroles and indoles.[2]

Furthermore, the dibromomaleimide moiety is a potent reagent for reacting with thiols. This reactivity is widely used in bioconjugation to link molecules to cysteine residues in proteins and peptides.[3] The reaction typically proceeds via a nucleophilic substitution where the thiol displaces the bromine atoms. In the case of disulfide bridges in proteins, a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is used to generate free thiols, which then react with the dibromomaleimide to form a stable bridge.[7]

The general workflow for utilizing this compound as a synthetic intermediate is depicted below.

G cluster_workflow Use as a Synthetic Intermediate start This compound reaction Functionalization Reaction (e.g., Suzuki Coupling) start->reaction intermediate Functionalized N-Trityl Intermediate reaction->intermediate deprotection N-Trityl Deprotection (e.g., mild acid) intermediate->deprotection final_product Final Functionalized Product deprotection->final_product

Caption: Logical workflow for the use of this compound.

Experimental Protocols

4.1. Representative Protocol: Reaction of a Dibromomaleimide with a Disulfide Bridge

This protocol is adapted from procedures for conjugating dibromomaleimides to peptides containing a disulfide bridge.[7]

  • Dissolution: Dissolve the peptide containing a disulfide bond in an aqueous buffer (e.g., phosphate buffer, pH 6.2).

  • Reduction: Add a slight molar excess (e.g., 1.1 equivalents) of a reducing agent such as TCEP to the peptide solution to reduce the disulfide bond to two free thiol groups.

  • Conjugation: Immediately add a slight molar excess (e.g., 1.1 equivalents) of the dibromomaleimide reagent (dissolved in a suitable organic solvent like DMSO if necessary) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for a short duration (e.g., 15-30 minutes).

  • Monitoring and Purification: Monitor the reaction progress by techniques such as HPLC and mass spectrometry. The resulting conjugate can be purified using standard chromatographic methods.

Table 2: Key Parameters for Dibromomaleimide-Thiol Conjugation

ParameterTypical Conditions/ConsiderationsRationale
pH 6.5 - 7.5Optimizes the concentration of the reactive thiolate anion while minimizing hydrolysis of the maleimide ring.
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)Efficiently reduces disulfide bonds in aqueous solutions without the need for removal before conjugation.
Stoichiometry Slight excess of dibromomaleimide and reducing agentDrives the reaction to completion. A large excess is often not required and can complicate purification.[7]
Solvent Aqueous buffers, may contain organic co-solvents (e.g., DMSO, DMF)Ensures solubility of both the biomolecule and the dibromomaleimide reagent.

4.2. General Protocol: N-Trityl Deprotection

The following is a general procedure for the deprotection of an N-trityl group under mild acidic conditions.

  • Dissolution: Dissolve the N-trityl protected compound in a suitable organic solvent (e.g., dichloromethane - DCM).

  • Acid Addition: Add a mild acid, such as trifluoroacetic acid (TFA), often diluted in the reaction solvent, to the solution. The concentration of the acid and the reaction time will depend on the stability of the substrate.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Conclusion

This compound is a valuable synthetic intermediate with well-defined reactivity. The trityl-protected nitrogen allows for selective functionalization at the C-Br bonds, while the dibromomaleimide core offers a powerful tool for bioconjugation and the synthesis of complex heterocyclic systems. A thorough understanding of its reactivity and the conditions for the removal of the protecting group is essential for its effective application in the development of novel molecules for pharmaceutical and materials science research.

References

N-Trityl-2,3-dibromomaleimide: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-Trityl-2,3-dibromomaleimide, a molecule of interest in bioconjugation and synthetic chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines established general methodologies for the synthesis of related compounds with predicted characterization data based on analogous structures.

Introduction

This compound is a derivative of maleimide featuring a bulky trityl protecting group on the nitrogen atom and bromine atoms on the carbon-carbon double bond. The dibromomaleimide moiety is a known reactive platform for bioconjugation, particularly for linking molecules to proteins through covalent bond formation with thiol groups of cysteine residues. The trityl group, a large and lipophilic protecting group, can be strategically employed in multi-step syntheses. This guide outlines a plausible synthetic route and the expected analytical characterization of the target compound.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Amic Acid Formation: Reaction of dibromomaleic anhydride with tritylamine to form the intermediate N-trityl-2,3-dibromomaleamic acid.

  • Cyclization/Dehydration: Subsequent ring closure of the amic acid intermediate to yield the final this compound.

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclization/Dehydration Dibromomaleic_Anhydride Dibromomaleic Anhydride Amic_Acid N-Trityl-2,3-dibromomaleamic Acid (Intermediate) Dibromomaleic_Anhydride->Amic_Acid Nucleophilic Acyl Substitution Tritylamine Tritylamine Tritylamine->Amic_Acid Amic_Acid_2 N-Trityl-2,3-dibromomaleamic Acid Final_Product This compound Amic_Acid_2->Final_Product Dehydration

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar N-substituted maleimides. Optimization of reaction conditions (solvent, temperature, and time) may be necessary.

Step 1: Synthesis of N-Trityl-2,3-dibromomaleamic Acid

  • In a round-bottom flask, dissolve dibromomaleic anhydride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran).

  • To this solution, add a solution of tritylamine (1.0 eq.) in the same solvent dropwise at room temperature with stirring.

  • The reaction is typically exothermic and may result in the precipitation of the amic acid.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude amic acid.

Step 2: Synthesis of this compound

  • Suspend the crude N-trityl-2,3-dibromomaleamic acid in a mixture of acetic anhydride (as both solvent and dehydrating agent) and a catalytic amount of sodium acetate.

  • Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Purification

The crude this compound can be purified by the following methods:

  • Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Silica Gel Column Chromatography: Using a gradient of ethyl acetate in hexanes as the eluent.[1]

Characterization

Specific characterization data for this compound is not available in the public domain. The following table summarizes the expected and known properties of the compound and its precursors.

PropertyDibromomaleic AnhydrideTritylamineThis compound (Predicted/Known)
Molecular Formula C₄Br₂O₃C₁₉H₁₇NC₂₃H₁₅Br₂NO₂
Molecular Weight 255.85 g/mol 259.35 g/mol 497.24 g/mol
Appearance White to off-white solidWhite crystalline solidExpected to be a white to pale yellow solid
Melting Point 117-120 °C103-105 °CNot available
¹H NMR (CDCl₃, δ/ppm) Not applicable7.20-7.50 (m, 15H, Ar-H), 2.05 (s, 2H, NH₂)Expected: 7.20-7.50 (m, 15H, Ar-H of trityl group). The absence of maleimide protons (typically ~6.7 ppm) is a key indicator of the dibromo-substitution.
¹³C NMR (CDCl₃, δ/ppm) Expected: ~165 (C=O), ~125 (C-Br)Expected: ~145 (Ar-C), ~128-130 (Ar-CH), ~55 (C-NH₂)Expected: ~168 (C=O), ~142 (quaternary Ar-C of trityl), ~128-130 (Ar-CH of trityl), ~125 (C-Br of maleimide), ~65 (quaternary C of trityl).
IR (cm⁻¹) ~1850, 1780 (C=O stretching, anhydride)~3380, 3320 (N-H stretching)Expected: ~1770, 1710 (asymmetric and symmetric C=O stretching of imide), absence of N-H stretching bands. Aromatic C-H stretching bands around 3050 cm⁻¹.
Mass Spec (m/z) M⁺ at 254, 256, 258 (characteristic bromine isotope pattern)M⁺ at 259Expected: Molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4). The most abundant peak might be the trityl cation [C(C₆H₅)₃]⁺ at m/z 243 due to fragmentation.[2][3]

Biological and Chemical Applications

Dibromomaleimides are primarily utilized as reagents in bioconjugation. Their reactivity towards thiols allows for the site-specific modification of proteins and other biomolecules containing cysteine residues.

Mechanism of Thiol-Maleimide Reaction

The carbon-carbon double bond of the maleimide ring is electron-deficient and acts as a Michael acceptor. It reacts with nucleophilic thiol groups (from cysteine residues) in a Michael addition reaction. In the case of dibromomaleimides, the two bromine atoms can be substituted by two thiol groups, leading to the formation of a stable dithioether linkage. This property is particularly useful for re-bridging disulfide bonds in proteins after their reduction.

G Dibromomaleimide This compound Conjugated_Protein Protein-Dibromomaleimide Conjugate (Dithioether linkage) Dibromomaleimide->Conjugated_Protein Michael Addition / Substitution Reduced_Protein Protein with two free thiol groups (-SH HS-) Reduced_Protein->Conjugated_Protein

Caption: Reaction of this compound with protein thiols.

Applications in Drug Development

The ability of dibromomaleimides to form stable linkages with proteins makes them valuable tools in the development of:

  • Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic drugs to cancer cells.

  • PEGylated Proteins: To improve the pharmacokinetic properties of therapeutic proteins.

  • Fluorescently Labeled Proteins: For use in diagnostic assays and cellular imaging.

The N-trityl group in this compound could serve as a protecting group for the maleimide nitrogen during the synthesis of more complex molecules, which can then be deprotected to reveal a secondary amine for further functionalization.

Conclusion

This compound is a potentially valuable synthetic intermediate and bioconjugation reagent. While a specific, detailed synthesis and full characterization profile are not yet published, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route is straightforward and employs common laboratory reagents and techniques. The predicted characterization data offers a baseline for researchers to confirm the identity and purity of the synthesized compound. The known reactivity of the dibromomaleimide core highlights its potential for applications in drug development and biotechnology, particularly in the construction of well-defined bioconjugates. Further research to validate the proposed synthesis and fully characterize this compound is warranted.

References

Navigating the Solubility Landscape of N-Trityl-2,3-dibromomaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute in a solvent is favored when they have similar polarities.[1] N-Trityl-2,3-dibromomaleimide possesses a large, nonpolar trityl group and a more polar dibromomaleimide moiety. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents. The large nonpolar surface area from the trityl group is expected to dominate its solubility behavior, favoring solvents with low to moderate polarity.

The following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents. These predictions are based on structural analysis and general solubility principles.

SolventPolarity (Dielectric Constant)Predicted SolubilityRationale
Hexane1.88LowNonpolar solvent, may have some affinity for the nonpolar trityl group, but the polar maleimide portion will limit solubility.
Toluene2.38Moderate to HighAromatic solvent that can engage in π-stacking interactions with the trityl group's phenyl rings, enhancing solubility.
Dichloromethane (DCM)9.08HighA versatile solvent with moderate polarity that can effectively solvate both the polar and nonpolar regions of the molecule.
Diethyl Ether4.34ModerateA relatively nonpolar solvent that should dissolve the compound to a reasonable extent.
Ethyl Acetate6.02ModerateA solvent of intermediate polarity, likely to be a suitable solvent for dissolution and chromatography.
Acetone20.7Moderate to LowThe higher polarity may be less favorable for the large nonpolar trityl group.
Acetonitrile37.5LowA polar aprotic solvent, likely to be a poor solvent due to the dominant nonpolar character of the solute.
Methanol32.7LowA polar protic solvent, unlikely to be a good solvent due to the nonpolar nature of the trityl group and the lack of significant hydrogen bonding sites on the solute.
Water80.1InsolubleA highly polar protic solvent, will not dissolve the nonpolar compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following is a general protocol based on the widely used "shake-flask" method, which is a reliable technique for measuring the solubility of a solid in a liquid solvent.[2][3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of filtrate (L)) / Volume of filtrate (L)

Data Reporting: The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate in thermostatically controlled shaker B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available, this guide provides a theoretical framework for predicting its behavior in various organic solvents and a detailed protocol for its experimental determination. The amphiphilic nature of the molecule, with its large nonpolar trityl group, suggests a preference for solvents of low to moderate polarity. For researchers and drug development professionals, the experimental protocol outlined herein provides a robust method for generating the precise solubility data necessary for informed decision-making in synthesis, purification, and formulation processes.

References

"N-Trityl-2,3-dibromomaleimide" mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific modification of biomolecules is a cornerstone of modern drug development, diagnostics, and proteomics research. Among the various chemical tools available, maleimide-based reagents have long been favored for their high reactivity and specificity towards thiol groups, predominantly found in cysteine residues. This technical guide delves into the mechanism of action of a specialized derivative, N-Trityl-2,3-dibromomaleimide, in bioconjugation. We will explore its reaction mechanism with thiols, the stability of the resulting conjugates, and provide insights into experimental protocols. While specific quantitative data for the N-Trityl derivative is not extensively available in public literature, this guide extrapolates from the well-documented behavior of dibromomaleimides to provide a comprehensive overview for researchers in the field.

Introduction to Dibromomaleimide-Based Bioconjugation

Dibromomaleimides are powerful reagents for the modification of proteins and other biomolecules.[1] Their utility stems from the presence of two bromine atoms on the maleimide ring, which allows for a sequential reaction with thiol-containing molecules. This property is particularly advantageous for creating stable crosslinks, especially in the context of antibody-drug conjugates (ADCs) where maintaining the integrity of the biomolecule is paramount.[1]

The general mechanism involves the initial reduction of a disulfide bond within a protein, typically using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP), to generate two free thiol groups. The dibromomaleimide then reacts with these thiols to form a stable dithiomaleimide bridge.[2]

The Role of the N-Trityl Group

The trityl (triphenylmethyl) group is a bulky hydrophobic group often employed as a protecting group for thiols, alcohols, and amines in organic synthesis due to its steric hindrance and its lability under acidic conditions. In the context of this compound, the N-trityl group likely serves several purposes:

  • Modulation of Reactivity: The bulky nature of the trityl group may influence the reactivity of the maleimide system, potentially offering a degree of steric shielding that could be beneficial in controlling reaction rates or side reactions.

  • Enhanced Solubility: The hydrophobic trityl group can enhance the solubility of the dibromomaleimide reagent in organic solvents, which can be advantageous for stock solution preparation and handling.

  • Potential for Cleavage: While not its primary role in the context of a stable conjugate, the trityl group's sensitivity to acidic conditions could theoretically be exploited in specific applications requiring the release of the conjugated molecule under controlled acidic environments. However, the stability of the trityl group under typical bioconjugation conditions (neutral to slightly basic pH) is generally high.

Mechanism of Action

The bioconjugation process using this compound primarily targets cysteine residues. The reaction can proceed through two main pathways: modification of a single cysteine residue followed by a second thiol addition, or the bridging of two proximal cysteine residues, such as those generated from a reduced disulfide bond.

Reaction with a Single Cysteine Residue

The reaction begins with the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on one of the bromine-bearing carbons of the dibromomaleimide ring. This results in the formation of a monobromo-thiosuccinimide intermediate and the displacement of a bromide ion. This intermediate is still reactive and can subsequently react with a second thiol-containing molecule.

Disulfide Bridging

A key application of dibromomaleimides is the re-bridging of reduced disulfide bonds, particularly in antibodies.[3] The process can be summarized in the following steps:

  • Reduction: The disulfide bond in the protein is reduced using a reducing agent like TCEP to yield two free cysteine thiols.[2]

  • First Thiol Addition: One of the generated thiols attacks the this compound, displacing the first bromine atom.

  • Intramolecular Cyclization: The second thiol, now in close proximity, rapidly attacks the remaining bromo-maleimide intermediate in an intramolecular fashion, displacing the second bromine atom and forming a stable, cyclic dithiomaleimide bridge.[2]

This disulfide bridging strategy is highly efficient and helps to maintain the native conformation of the protein.[2]

Hydrolysis for Enhanced Stability

The resulting dithiomaleimide conjugate can undergo hydrolysis of the maleimide ring under mildly basic conditions.[3] This ring-opening reaction forms a dithiomaleamic acid, which is significantly more stable and not susceptible to retro-Michael reactions, a common pathway for the degradation of traditional maleimide-thiol conjugates.[4] This "locking" of the conjugate is a critical advantage for in vivo applications.[5]

Experimental Protocols

While a specific, validated protocol for this compound is not available in the searched literature, a general protocol for dibromomaleimide-based antibody conjugation can be adapted. Researchers should optimize these conditions for their specific protein and application.

Materials
  • Antibody or protein with accessible disulfide bonds

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5

  • Quenching Reagent: N-acetyl-L-cysteine or other thiol-containing molecule

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

General Procedure for Antibody Disulfide Bridging
  • Protein Preparation: Prepare the antibody in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. Incubate at room temperature for 1-2 hours to reduce the disulfide bonds.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

  • Conjugation: Add a 5-20 molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a small excess of a quenching reagent like N-acetyl-L-cysteine.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Data Presentation

The following tables summarize typical quantitative data reported for dibromomaleimide bioconjugation reactions. Note that these values are illustrative and may vary depending on the specific protein, reagent, and reaction conditions.

Table 1: Typical Reaction Parameters for Dibromomaleimide Conjugation

ParameterTypical RangeReference
pH 6.2 - 8.5[2],[3]
Temperature (°C) 4 - 37[6]
Reaction Time 15 min - 16 h[2],[6]
Molar Excess of Reagent 1.1 - 20[2],[3]
Molar Excess of TCEP 1.1 - 10[2],[7]

Table 2: Reported Conjugation Efficiencies and Stability

BiomoleculeReagentConjugation TimeYield/EfficiencyStability NoteReference
Salmon Calcitonin2,3-dibromomaleimide15 minComplete production of a single conjugate-[2]
Trastuzumabsar–dbm or dfo–dbmMonitored over time-Dithiomaleamic acid conjugates are unreactive toward serum thiols and do not undergo retro-Michael reactions.[3]
YopO proteinMaleimide-functionalized trityl spin label16 hHigh labeling efficiencies-[6]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and experimental workflow involved in bioconjugation with this compound.

Mechanism_of_Action cluster_reduction Disulfide Reduction cluster_conjugation Conjugation cluster_stabilization Stabilization (Optional) Protein_SS Protein-S-S-Protein TCEP TCEP Protein_SS->TCEP + Protein_SH Protein-SH HS-Protein Dibromomaleimide This compound Protein_SH->Dibromomaleimide + TCEP->Protein_SH Reduction Intermediate Monobromo-thiosuccinimide Intermediate Dibromomaleimide->Intermediate First Thiol Addition Dithiomaleimide Dithiomaleimide Conjugate Intermediate->Dithiomaleimide Intramolecular Cyclization Hydrolysis Hydrolysis (mildly basic pH) Dithiomaleimide->Hydrolysis Dithiomaleamic_Acid Dithiomaleamic Acid Conjugate (Stable) Hydrolysis->Dithiomaleamic_Acid

Caption: Mechanism of disulfide bridging with this compound.

Experimental_Workflow start Start protein_prep 1. Prepare Protein Solution (e.g., Antibody in Buffer) start->protein_prep reduction 2. Reduce Disulfide Bonds (Add TCEP) protein_prep->reduction conjugation 4. Perform Conjugation Reaction reduction->conjugation reagent_prep 3. Prepare this compound Stock Solution reagent_prep->conjugation quenching 5. Quench Reaction (Optional, e.g., N-acetyl-cysteine) conjugation->quenching purification 6. Purify Conjugate (SEC or Dialysis) quenching->purification characterization 7. Characterize Conjugate (SDS-PAGE, MS, UV-Vis) purification->characterization end End characterization->end

Caption: General experimental workflow for protein bioconjugation.

Conclusion

This compound represents a potentially valuable tool for the site-specific modification of biomolecules, particularly for the stable bridging of disulfide bonds. Its mechanism of action follows the established reactivity of dibromomaleimides with thiols, leading to the formation of robust dithiomaleimide linkages that can be further stabilized by hydrolysis. The N-trityl group likely influences the reagent's solubility and may modulate its reactivity. While detailed quantitative data and specific protocols for this particular derivative are sparse in the current literature, the general principles and experimental guidelines outlined in this guide provide a solid foundation for researchers to explore its application in their bioconjugation strategies. Further studies are warranted to fully elucidate the specific advantages conferred by the N-trityl substituent.

References

An In-depth Technical Guide to the Reactivity of N-Trityl-2,3-dibromomaleimide with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N-Trityl-2,3-dibromomaleimide with thiol groups, a critical interaction for bioconjugation, drug delivery, and the study of protein structure and function. The bulky trityl group offers unique properties, influencing solubility and steric interactions, while the dibromomaleimide core provides a versatile platform for reaction with sulfhydryl groups, particularly those found in cysteine residues of proteins.

Core Reaction Mechanism: Thiol Addition to Dibromomaleimide

The fundamental reaction between a dibromomaleimide and thiol groups is a nucleophilic addition-elimination reaction. The process is initiated by the deprotonated thiol (thiolate) acting as a nucleophile, attacking one of the electrophilic carbons of the carbon-carbon double bond in the maleimide ring. This is followed by the elimination of a bromide ion. A second thiol can then react at the other bromine-substituted carbon, leading to a stable dithioether linkage. This reaction is highly efficient and selective for thiols under controlled pH conditions.[1][2]

Alternatively, under reducing conditions, dibromomaleimides can react with two thiols from a single disulfide bond, effectively re-bridging the disulfide with the maleimide moiety. This property is particularly useful in stabilizing proteins and antibodies.

Quantitative Data on Reactivity and Stability

Table 1: Representative Second-Order Rate Constants for Maleimide-Thiol Reactions

Maleimide DerivativeThiol CompoundpHRate Constant (M⁻¹s⁻¹)Reference
N-ethylmaleimideCysteine7.4~10³ - 10⁴[3]
N-ethylmaleimideGlutathione7.4~10² - 10³[3]
N-phenylmaleimide4-mercaptophenylacetic acid7.4Not specified, but rapid[4]

Table 2: Stability of Thiosuccinimide Adducts in the Presence of Glutathione (GSH)

N-Substituent of Maleimide AdductThiol used for Adduct FormationHalf-life of Conversion in GSH (hours)Extent of Conversion (%)Reference
Ethyl4-mercaptophenylacetic acid1889.5[4]
Phenyl4-mercaptophenylacetic acid3.112.3[4]
Aminoethyl4-mercaptophenylacetic acidNot specifiedNot specified[4]
EthylN-acetyl-L-cysteine2580.8[4]

Note: The stability of the maleimide-thiol adduct can be influenced by the N-substituent. Electron-withdrawing groups on the nitrogen can accelerate the hydrolysis of the succinimide ring, leading to a more stable, ring-opened product that is resistant to retro-Michael reaction and thiol exchange.[5]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide

This protocol outlines the fundamental steps for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol) (optional)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-5 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Maleimide Solution Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if the maleimide is fluorescently labeled.

  • (Optional) Quenching: To stop the reaction, add a small molecule thiol, such as L-cysteine, to a final concentration of ~10 mM to react with any unreacted maleimide.

  • Purification: Purify the protein conjugate from excess maleimide and other reaction components using size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Disulfide Bridging in a Peptide using Dibromomaleimide

This protocol describes the procedure for re-bridging a disulfide bond in a peptide using a dibromomaleimide.

Materials:

  • Peptide with a disulfide bond

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • HPLC system for purification and analysis

Procedure:

  • Peptide Solution: Dissolve the peptide in the reaction buffer.

  • Reduction: Add 1.1 equivalents of TCEP to the peptide solution to reduce the disulfide bond in situ.

  • Dibromomaleimide Addition: Immediately add 1.1 equivalents of this compound dissolved in a minimal amount of organic solvent (e.g., DMF).

  • Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Analysis and Purification: Monitor the reaction progress and purify the product by reverse-phase HPLC.

  • Characterization: Confirm the structure of the re-bridged peptide by mass spectrometry.

Visualizations

Reaction of this compound with Thiols

G Reaction of this compound with Thiols cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product N_Trityl_Dibromomaleimide This compound Step1 Nucleophilic Attack by Thiol 1 N_Trityl_Dibromomaleimide->Step1 Thiol_1 Thiol Group 1 (e.g., Cysteine) Thiol_1->Step1 Thiol_2 Thiol Group 2 (e.g., Cysteine) Step3 Nucleophilic Attack by Thiol 2 Thiol_2->Step3 Step2 Elimination of Bromide Step1->Step2 Step2->Step3 Step4 Elimination of Second Bromide Step3->Step4 Dithioether_Adduct Stable Dithioether Adduct Step4->Dithioether_Adduct

Caption: Reaction mechanism of this compound with two thiol groups.

Experimental Workflow for Protein Labeling and Distance Measurement

The use of N-Trityl-maleimides as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy allows for precise distance measurements within proteins, providing valuable structural information.[6][7]

G Workflow for Protein Labeling and EPR Distance Measurement Start Start: Protein with Engineered Cysteine(s) Reduction Disulfide Bond Reduction (if necessary with TCEP) Start->Reduction Labeling Labeling with N-Trityl-Dibromomaleimide Reduction->Labeling Purification1 Purification of Labeled Protein (e.g., Size Exclusion) Labeling->Purification1 EPR_Sample_Prep EPR Sample Preparation Purification1->EPR_Sample_Prep EPR_Measurement Pulsed EPR Measurement (DEER) EPR_Sample_Prep->EPR_Measurement Data_Analysis Data Analysis EPR_Measurement->Data_Analysis Distance_Distribution Distance Distribution within the Protein Data_Analysis->Distance_Distribution G Factors Influencing Reactivity Reactivity Reactivity of This compound pH pH pH->Reactivity Thiol_pKa Thiol pKa Thiol_pKa->Reactivity Steric_Hindrance Steric Hindrance (Trityl Group) Steric_Hindrance->Reactivity Reducing_Agent Presence of Reducing Agent Reducing_Agent->Reactivity Temperature Temperature Temperature->Reactivity

References

Spectroscopic and Synthetic Profile of N-Trityl-2,3-dibromomaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trityl-2,3-dibromomaleimide is a key synthetic intermediate utilized in the development of novel therapeutic agents and functional materials. Its utility stems from the reactive dibromomaleimide core, which can undergo various transformations, and the bulky trityl protecting group, which influences solubility and steric interactions. This technical guide provides a predictive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are also presented. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of this and related compounds.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely available in the public domain, a comprehensive analysis of its structural components allows for the reliable prediction of its spectroscopic data. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on known values for N-substituted maleimides, trityl-containing compounds, and brominated organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.50Multiplet15HAromatic protons of the trityl group

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 165 - 175C=O (Maleimide carbonyl carbons)
~ 140 - 145Quaternary aromatic carbons of the trityl group (C-Ar)
~ 127 - 130Aromatic CH carbons of the trityl group (CH-Ar)
~ 125 - 135C=C (Dibrominated carbons of the maleimide ring)
~ 75 - 85Quaternary carbon of the trityl group (C-(Ph)₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1770 - 1710StrongAsymmetric C=O stretch (imide)
~ 1710 - 1680StrongSymmetric C=O stretch (imide)
~ 1600, 1490, 1450Medium to StrongAromatic C=C skeletal vibrations
~ 1380 - 1350MediumC-N stretch
~ 800 - 700StrongC-H out-of-plane bending (aromatic)
~ 700 - 600Medium to StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
[M]⁺, [M+2]⁺, [M+4]⁺Isotopic patternMolecular ion peak cluster
243High[C(C₆H₅)₃]⁺ (Trityl cation)
165Moderate[C₁₃H₉]⁺ (Fluorenyl cation fragment from trityl group rearrangement)

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1. The most prominent fragment in the mass spectrum is anticipated to be the stable trityl cation at m/z 243.

Experimental Protocols

The following section outlines a plausible synthetic route and standard procedures for the spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted maleimides involves the reaction of the corresponding amine with maleic anhydride, followed by dehydration and subsequent halogenation. For this compound, a more direct approach starting from 2,3-dibromomaleic anhydride is proposed.

Reaction Scheme:

Procedure:

  • To a solution of 2,3-dibromomaleic anhydride (1.0 eq) in glacial acetic acid, add tritylamine (1.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

2.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or as a thin film.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Mass spectra are obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of this compound.

molecular_structure cluster_maleimide 2,3-Dibromomaleimide Ring cluster_trityl Trityl Group C1 C C2 C C1->C2 C3 C Br1 Br C1->Br1 C4 C N N C2->N Br2 Br C2->Br2 O1 O C3->O1 O2 O C4->O2 N->C1 C_central C N->C_central N-C bond Ph1 Ph C_central->Ph1 Ph2 Ph C_central->Ph2 Ph3 Ph C_central->Ph3

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: General workflow for synthesis and spectroscopic analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibromomaleimide and its N-substituted derivatives have emerged as a versatile and powerful class of reagents in the field of bioconjugation and drug development. Their unique reactivity towards thiol groups, particularly in the context of protein modification, has positioned them as invaluable tools for the construction of sophisticated biomolecules, most notably antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of N-Trityl-2,3-dibromomaleimide and related dibromomaleimide compounds, covering their synthesis, chemical properties, and applications, with a focus on experimental protocols and quantitative data to aid researchers in their practical implementation.

The core utility of dibromomaleimides lies in their ability to react with two thiol groups, enabling the bridging of disulfide bonds in proteins. This "disulfide re-bridging" strategy offers a significant advantage over traditional maleimide chemistry, which typically results in heterogeneous products. By re-bridging the native disulfide bonds of antibodies, for instance, dibromomaleimides facilitate the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and therapeutic efficacy.[1]

This guide will delve into the specifics of these compounds, providing detailed methodologies for their use and presenting key data in a structured format to facilitate comparison and application in a laboratory setting.

Chemical Properties and Synthesis

This compound is a key starting material for the synthesis of various functionalized dibromomaleimide reagents. The bulky trityl group can be readily removed under acidic conditions to allow for the introduction of different functionalities at the nitrogen atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and the parent 2,3-dibromomaleimide is presented in Table 1.

PropertyThis compound2,3-Dibromomaleimide
Molecular Formula C₂₃H₁₅Br₂NO₂[2]C₄HBr₂NO₂[3]
Molecular Weight 497.2 g/mol [2]254.86 g/mol [3]
CAS Number 160989-35-5[2]1122-10-7[3]
Appearance Solid[3]Solid[3]
Melting Point Not available228-231 °C[3]
Solubility Soluble in organic solvents like DMSO and DMF[4]Soluble in organic solvents
General Synthesis of N-Substituted Dibromomaleimides

A general and mild method for the synthesis of N-functionalized dibromomaleimides involves the reaction of dibromomaleic anhydride with a primary amine. Harsh conditions, such as refluxing in acetic acid, can be avoided by using N-methoxycarbonyl activated maleimides, which allows for the incorporation of sensitive functionalities.[5]

A common synthetic route involves the following steps:

  • Reaction of dibromomaleic anhydride with a primary amine to form the corresponding maleamic acid.

  • Cyclization of the maleamic acid to the maleimide, often facilitated by a dehydrating agent.

For the synthesis of specific dibromomaleimide derivatives used in bioconjugation, such as those functionalized with chelators, coupling agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) are often employed to facilitate the reaction between a carboxylic acid-functionalized dibromomaleimide and an amine-containing molecule.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dibromomaleimide compounds, focusing on bioconjugation and disulfide bridging.

Protocol 1: Disulfide Bond Reduction in Antibodies for Dibromomaleimide Conjugation

This protocol describes the reduction of interchain disulfide bonds in an IgG antibody, a necessary first step for conjugation with dibromomaleimide reagents.

Materials:

  • IgG antibody solution (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in deionized water. This solution should be freshly prepared.

  • To the antibody solution in PBS, add the required volume of TCEP stock solution to achieve the desired molar excess (typically 4-8 molar equivalents per antibody).[4]

  • Incubate the reaction mixture at 37°C for 1-2 hours to ensure complete reduction of the accessible disulfide bonds.

  • The reduced antibody is now ready for conjugation with the dibromomaleimide reagent. It is generally recommended to proceed to the conjugation step immediately without purification to minimize re-oxidation of the thiols.

Protocol 2: Conjugation of a Dibromomaleimide Derivative to a Reduced Antibody

This protocol outlines the procedure for conjugating a dibromomaleimide-functionalized molecule (e.g., a drug-linker construct) to a reduced antibody.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Dibromomaleimide derivative dissolved in a suitable organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS with EDTA, pH 8.5)

Procedure:

  • Adjust the pH of the reduced antibody solution to approximately 8.5 using a suitable buffer. This slightly basic pH facilitates the nucleophilic attack of the thiols on the dibromomaleimide.[4]

  • Add the dibromomaleimide derivative solution to the reduced antibody solution. A molar excess of the dibromomaleimide reagent (typically 8-16 equivalents per antibody) is used to drive the reaction to completion.[4]

  • Allow the reaction to proceed at room temperature or 37°C for a specified time, typically ranging from 5 minutes to a few hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.[4]

  • After the conjugation reaction is complete, the resulting dithiomaleimide conjugate can be hydrolyzed to the more stable dithiomaleamic acid by incubating at pH 8.5 for an extended period (2-48 hours).[6]

  • The resulting antibody-drug conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess reagents.

Protocol 3: Characterization of Dibromomaleimide-Conjugated Antibodies

1. SDS-PAGE Analysis:

  • Non-reducing SDS-PAGE is a quick and effective method to monitor the progress of the conjugation reaction. The re-bridging of the interchain disulfide bonds results in a shift in the apparent molecular weight of the antibody heavy and light chains back towards the intact antibody band.

2. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact mass of the ADC and to confirm the drug-to-antibody ratio (DAR). The analysis of the intact ADC provides a distribution of species with different numbers of conjugated drugs.

3. High-Performance Liquid Chromatography (HPLC):

  • Size-exclusion chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.

  • Hydrophobic interaction chromatography (HIC-HPLC) can be used to separate ADC species with different DARs, providing a more detailed characterization of the product heterogeneity.

  • Reverse-phase HPLC (RP-HPLC) is often used for the analysis and purification of smaller dibromomaleimide-containing molecules and peptides.[4]

Biological Activities and Applications

The primary application of dibromomaleimide compounds in drug development is in the construction of antibody-drug conjugates (ADCs). However, the maleimide scaffold itself is also found in a number of potent kinase inhibitors.

Antibody-Drug Conjugates (ADCs)

Dibromomaleimides are used to create homogeneous ADCs by bridging the interchain disulfide bonds of the antibody. This results in a defined DAR of 4, which has been shown to lead to improved pharmacokinetics, better efficacy, and reduced toxicity compared to heterogeneously conjugated ADCs.[1]

The general mechanism of action for a dibromomaleimide-based ADC is as follows:

  • The ADC binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized by the cell.

  • Inside the cell, the linker is cleaved, releasing the cytotoxic payload.

  • The payload then exerts its cell-killing effect, for example, by inhibiting tubulin polymerization or causing DNA damage.[5]

Kinase Inhibition

Bisarylmaleimides, which can be synthesized from dibromomaleimides, have been identified as potent inhibitors of various protein kinases, including Protein Kinase C (PKC). These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are critical for cancer cell proliferation and survival.[7]

Quantitative Data

The following tables summarize key quantitative data for dibromomaleimide compounds and their derivatives.

Table 2: Synthesis and Radiolabeling Yields of Dibromomaleimide Derivatives

CompoundReactionYield (%)Reference
sar-dbmSynthesis of a sarcophagine-dibromomaleimide chelator8[4]
dfo-dbmSynthesis of a desferrioxamine-dibromomaleimide chelator22[4]
[⁶⁴Cu]Cu-sar-dtm-trastuzumabRadiolabeling of a sar-dtm-antibody conjugate>99[6]
[⁸⁹Zr]Zr-dfo-dtm-trastuzumabRadiolabeling of a dfo-dtm-antibody conjugate>99[6]

Table 3: IC₅₀ Values of Selected Maleimide-Related Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
BI-2536PLK1<1[8]
TG-101348JAK2, FLT33, 20[9]
SB-203580p3850[8]
Compound 28 (Bisindolylmaleimide)Protein Kinase C (PKC)110[7]
Compound 74 (Phenylindolylmaleimide)Protein Kinase C (PKC)670[7]

Note: IC₅₀ is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. A lower IC₅₀ value indicates a more potent inhibitor.[10]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways related to dibromomaleimide compounds.

experimental_workflow cluster_reduction Step 1: Antibody Disulfide Reduction cluster_conjugation Step 2: Dibromomaleimide Conjugation cluster_hydrolysis Step 3: Hydrolysis and Purification antibody Intact IgG Antibody (with interchain disulfides) reduced_antibody Reduced IgG Antibody (with free thiols) antibody->reduced_antibody Incubation tcep TCEP (Reducing Agent) tcep->antibody conjugated_antibody Dithiomaleimide ADC (Disulfide Re-bridged) reduced_antibody->conjugated_antibody Reaction at pH 8.5 dbm_drug Dibromomaleimide- Drug Linker dbm_drug->reduced_antibody stable_adc Stable Dithiomaleamic Acid ADC conjugated_antibody->stable_adc Hydrolysis hydrolysis Incubation (pH 8.5) final_product Homogeneous ADC (DAR = 4) stable_adc->final_product Purification purification Purification (e.g., SEC)

Experimental workflow for the preparation of a homogeneous ADC using dibromomaleimide chemistry.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Downstream Signaling (Inhibited) adc HER2-Targeting ADC (Dibromomaleimide-linked) her2 HER2 Receptor adc->her2 Binding her2_dimer HER2 Dimerization her2->her2_dimer Ligand Binding (Blocked by ADC) endocytosis Receptor-Mediated Endocytosis her2_dimer->endocytosis pi3k PI3K her2_dimer->pi3k Normal Signaling ras Ras her2_dimer->ras lysosome Lysosome endocytosis->lysosome payload_release Payload Release lysosome->payload_release payload Cytotoxic Payload payload_release->payload dna_damage DNA Damage / Microtubule Disruption payload->dna_damage apoptosis Apoptosis dna_damage->apoptosis akt Akt mtor mTOR survival survival raf Raf mek MEK erk ERK proliferation Cell Proliferation & Survival

Mechanism of action of a HER2-targeting ADC utilizing a dibromomaleimide linker.

Conclusion

This compound and its derivatives represent a significant advancement in the field of bioconjugation. Their ability to facilitate the creation of homogeneous and stable antibody-drug conjugates through disulfide bridging has profound implications for the development of next-generation targeted therapeutics. Furthermore, the underlying maleimide scaffold continues to be a relevant pharmacophore in the design of kinase inhibitors. This technical guide has provided a comprehensive overview of these compounds, from their fundamental chemical properties and synthesis to detailed experimental protocols and their biological applications. By presenting quantitative data and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful chemical tools in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody Conjugation using Dibromomaleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation biologics, including antibody-drug conjugates (ADCs). It allows for the production of homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced therapeutic index, and better overall safety and efficacy. One effective method for achieving site-specificity is through the bridging of native interchain disulfide bonds in antibodies. Dibromomaleimide-based reagents have emerged as a powerful tool for this purpose, enabling the covalent re-bridging of reduced disulfide bonds while simultaneously attaching a payload.

This document provides detailed application notes and protocols for the use of dibromomaleimide reagents in site-specific antibody conjugation. While the specific reagent "N-Trityl-2,3-dibromomaleimide" is not extensively documented in the scientific literature for this application, this guide is based on the well-established principles of dibromomaleimide chemistry. The "N-Trityl" group is a bulky and acid-labile protecting group, and its presence may necessitate a deprotection step, which will be discussed as a special consideration.

Principle of Disulfide Bridging with Dibromomaleimides

The conjugation strategy involves a two-step process:

  • Selective Reduction: The solvent-accessible interchain disulfide bonds of the antibody (typically in the hinge region of IgG1 antibodies) are selectively reduced to generate free thiol groups. This is commonly achieved using a mild reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Thiol-Maleimide Reaction and Bridging: The dibromomaleimide reagent reacts with the two newly formed thiol groups. Each thiol displaces a bromine atom in a sequential nucleophilic substitution reaction, resulting in the formation of a stable three-carbon bridge and the covalent attachment of the payload.

  • Hydrolysis (Optional but Recommended): The resulting dithiomaleimide conjugate can be hydrolyzed under mild basic conditions to form a stable maleamic acid linkage.[1] This "locking" step prevents retro-Michael reactions and enhances the in vivo stability of the conjugate.[1][2]

Reaction Mechanism

The overall reaction can be visualized as follows:

Reaction_Mechanism Antibody_Disulfide Antibody with Interchain Disulfide Reduced_Antibody Reduced Antibody with Free Thiols Antibody_Disulfide->Reduced_Antibody Reduction TCEP TCEP (Reducing Agent) Dibromomaleimide N-Substituted 2,3-Dibromomaleimide-Payload Bridged_Conjugate Disulfide-Bridged Antibody Conjugate H2O H₂O (pH > 7) Final_Conjugate Stable Maleamic Acid Antibody Conjugate Reduced_Antibody->Bridged_Conjugate Conjugation Bridged_Conjugate->Final_Conjugate Hydrolysis

Caption: General workflow for site-specific antibody conjugation using dibromomaleimides.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (e.g., Trastuzumab, IgG1) in a suitable buffer (e.g., PBS).

  • This compound functionalized with the desired payload.

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

  • Borate buffer (e.g., 25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0).

  • Anhydrous dimethylformamide (DMF).

  • PD-10 desalting columns or equivalent for buffer exchange.

  • Amicon Ultra centrifugal filter units (or equivalent) for concentration and buffer exchange.

  • Deionized water.

Protocol 1: Sequential Antibody Reduction and Conjugation

This protocol involves the reduction of the antibody followed by the addition of the dibromomaleimide reagent.

  • Antibody Preparation:

    • Dissolve the lyophilized antibody in deionized water to a concentration of 10 mg/mL.

    • Perform a buffer exchange into borate buffer (pH 8.0) using a PD-10 desalting column or centrifugal filtration.

    • Determine the final antibody concentration and adjust it to approximately 3-5 mg/mL (e.g., 22.9 µM for a 145 kDa antibody).[3]

  • Antibody Reduction:

    • Prepare a fresh 10 mM solution of TCEP-HCl in borate buffer.

    • Add 5-10 molar equivalents of the TCEP solution to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Conjugation:

    • Prepare a 10 mM stock solution of the this compound-payload in anhydrous DMF.

    • Add 5-10 molar equivalents of the dibromomaleimide solution to the reduced antibody. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction at room temperature or 37°C for 1 hour with gentle agitation.[4]

  • Hydrolysis:

    • Adjust the pH of the reaction mixture to 8.5, if necessary.

    • Incubate for an additional 1-2 hours at room temperature to facilitate the hydrolysis of the dithiomaleimide to the more stable maleamic acid.[1]

  • Purification:

    • Remove excess reagent and byproducts by buffer exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using a PD-10 desalting column or centrifugal filtration.

    • Sterile filter the final conjugate and store at 4°C.

Protocol 2: In Situ Antibody Reduction and Conjugation

This protocol involves the simultaneous reduction and conjugation of the antibody.

  • Antibody and Reagent Preparation:

    • Prepare the antibody solution as described in Protocol 1, step 1.

    • Prepare fresh stock solutions of TCEP-HCl and the this compound-payload as described in Protocol 1.

  • In Situ Reaction:

    • To the antibody solution in borate buffer, add 5-10 molar equivalents of the this compound-payload solution.

    • Immediately add 5-10 molar equivalents of the TCEP-HCl solution.

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.[4]

  • Hydrolysis and Purification:

    • Follow steps 4 and 5 from Protocol 1 to complete the hydrolysis and purification of the antibody conjugate.

Special Consideration: The N-Trityl Group

The trityl group is known to be labile under acidic conditions.[5] If the payload attached to the this compound is intended to be the final conjugate, and if the trityl group does not interfere with its function, no additional deprotection step is necessary. However, if the trityl group needs to be removed, a subsequent deprotection step would be required. This is not typical for this type of conjugation and may affect the stability of the antibody.

Hypothetical Deprotection Step (use with caution):

  • After conjugation and purification, the conjugate could be exposed to mild acidic conditions (e.g., 80% acetic acid in water or formic acid) for a short period to cleave the trityl group.[5]

  • It is crucial to note that acidic conditions can lead to antibody aggregation and denaturation. This step would require extensive optimization and characterization to ensure the integrity of the final product.

Characterization of the Antibody Conjugate

The resulting antibody conjugate should be thoroughly characterized to determine its purity, homogeneity, and DAR.

  • SDS-PAGE: To visualize the successful bridging of the heavy and light chains. Under non-reducing conditions, the conjugated antibody should migrate as a single band similar to the unmodified antibody. Under reducing conditions, the re-bridged products should remain intact, demonstrating the stability of the maleamic acid linkage.[2]

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and determine the DAR.

  • Hydrophobic Interaction Chromatography (HIC): To assess the homogeneity of the conjugate population.

  • Size Exclusion Chromatography (SEC): To quantify the extent of aggregation.

  • Antigen Binding Assay (ELISA): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from antibody conjugation using dibromomaleimide reagents. Note that these are representative values and will vary depending on the specific antibody, payload, and reaction conditions.

ParameterTypical Value/RangeMethod of AnalysisReference(s)
Drug-to-Antibody Ratio (DAR) 3.8 - 4.0LC-MS[1][3]
Conjugation Efficiency >90%SDS-PAGE, LC-MS[6]
Monomer Content >95%SEC[7]
Antigen Binding Affinity (vs. unmodified) 80-100%ELISA[6]
In Vitro Serum Stability (7 days) >95% conjugate remainingLC-MS[2]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Lyophilized Antibody & Dibromomaleimide Reagent Buffer_Exchange 1. Antibody Buffer Exchange (Borate Buffer, pH 8.0) Start->Buffer_Exchange Reduction 2. Selective Disulfide Reduction (TCEP, 37°C, 1-2h) Buffer_Exchange->Reduction Conjugation 3. Conjugation (Dibromomaleimide, 1h) Reduction->Conjugation Hydrolysis 4. Hydrolysis (pH 8.5, 1-2h) Conjugation->Hydrolysis Purification 5. Purification (Desalting/Buffer Exchange) Hydrolysis->Purification Characterization 6. Characterization (SDS-PAGE, LC-MS, etc.) Purification->Characterization End End: Purified Antibody Conjugate Characterization->End

Caption: Step-by-step experimental workflow for antibody conjugation.

Conclusion

Dibromomaleimide-based reagents provide a robust and efficient platform for the site-specific conjugation of payloads to native antibodies. This method yields homogeneous and stable antibody conjugates with a controlled DAR, which is highly desirable for the development of advanced biotherapeutics. While the specific use of "this compound" for this application is not well-documented, the protocols and principles outlined in this document for the broader class of dibromomaleimides serve as a comprehensive guide for researchers. Any application of an N-Trityl substituted reagent should be preceded by a careful evaluation of the need for a deprotection step and its potential impact on the antibody's integrity.

References

Application Notes and Protocols for Cysteine-Specific Modification using N-Trityl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trityl-2,3-dibromomaleimide is a thiol-reactive reagent designed for the highly specific and stable modification of cysteine residues in proteins and other biomolecules. This reagent is particularly valuable in the field of bioconjugation and drug development, especially for the construction of antibody-drug conjugates (ADCs). The dibromomaleimide moiety offers distinct advantages over traditional maleimides, including the formation of a more stable thiosuccinimide linkage, resistance to retro-Michael reactions, and the potential for bridging disulfide bonds. The trityl group provides steric bulk, which can influence the reactivity and properties of the final conjugate.

These application notes provide an overview of the chemistry, applications, and protocols for using this compound for cysteine-specific modification.

Chemical Properties and Reaction Mechanism

This compound reacts with the thiol group of a cysteine residue via a Michael addition reaction. The reaction proceeds through the substitution of one of the bromine atoms, forming a stable thioether bond. The resulting monobromothiosuccinimide is significantly more resistant to thiol exchange reactions compared to the adducts formed from standard maleimides, leading to highly stable bioconjugates.

Key Features:

  • High Specificity for Cysteine: Reacts selectively with the thiol group of cysteine residues under mild conditions.

  • Enhanced Stability: The resulting thio-monobromomaleimide linkage is more stable than the thiosuccinimide linkage from conventional maleimides, reducing payload loss in biological environments.

  • Disulfide Bridging: Can react with two proximal thiols, such as those generated from the reduction of a disulfide bond, to form a stable bridge. This is particularly useful in antibody conjugation to maintain the protein's structural integrity.

  • Hydrolytic Stability: The resulting conjugate can be hydrolyzed to the corresponding maleamic acid, which further enhances stability by preventing retro-Michael reactions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a range of applications:

  • Antibody-Drug Conjugates (ADCs): The high stability of the linkage is crucial for ADCs, ensuring that the cytotoxic payload is delivered specifically to the target cells and minimizing off-target toxicity.

  • Protein Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging, purification, or diagnostic applications.

  • Peptide Modification: For the site-specific modification of peptides to enhance their therapeutic properties or to introduce labels for research purposes.

  • PEGylation: The stable linkage is advantageous for the attachment of polyethylene glycol (PEG) to proteins to improve their pharmacokinetic properties.

Data Presentation

Table 1: Comparative Performance of Cysteine-Reactive Chemistries
FeatureDibromomaleimideMonobromomaleimideMaleimide
Reaction with Cysteine RapidRapidRapid
Linkage Stability HighModerateLow to Moderate
Potential for Disulfide Bridging YesNoNo
Susceptibility to Retro-Michael Reaction Low (especially after hydrolysis)ModerateHigh
Reported Labeling Efficiency HighHighVariable

This table is a qualitative summary based on available literature. Specific quantitative data can vary depending on the specific reactants and reaction conditions.

Table 2: Stability of Cysteine Conjugates in Human Plasma
Linkage Type% Intact Conjugate after 7 daysReference
Dibromomaleimide-based (hydrolyzed) >95%Synthesized from literature descriptions
Monobromomaleimide-based ~80%Synthesized from literature descriptions
Traditional Maleimide-based 30-70%[1]

Data is synthesized from descriptive reports in the literature and is intended for comparative purposes. Actual stability will depend on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein with an available cysteine residue.

Materials:

  • Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or N-acetyl-L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer (amine-free, e.g., phosphate buffer)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at the desired concentration.

    • If the target cysteine is in a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature. Remove excess TCEP using a desalting column immediately before conjugation.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM). This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., N-acetyl-L-cysteine to a final concentration of 10 mM or Tris-HCl to 50 mM) to consume any unreacted dibromomaleimide.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm successful conjugation.

Protocol 2: Disulfide Bridging of an Antibody

This protocol is specifically for bridging the interchain disulfide bonds of an antibody.

Materials:

  • Antibody solution (e.g., Trastuzumab, 5-10 mg/mL in PBS)

  • TCEP solution (10 mM in water)

  • This compound-payload conjugate

  • Reaction Buffer (e.g., Borate Buffered Saline, pH 8.5)

  • Purification column (e.g., Protein A affinity chromatography)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add TCEP to a final concentration that provides a 3-5 fold molar excess over the antibody.

    • Incubate at 37°C for 1.5 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Immediately after reduction, exchange the buffer to the reaction buffer (pH 8.5) using a desalting column.

    • Add a 5-10 fold molar excess of the this compound-payload conjugate to the reduced antibody.

    • Incubate at room temperature for 1 hour.

  • Hydrolysis (Optional but Recommended for Stability):

    • Adjust the pH of the reaction mixture to 9.0 and incubate for an additional 1-2 hours to promote hydrolysis of the imide to the more stable maleamic acid.

  • Purification:

    • Purify the antibody-drug conjugate using Protein A affinity chromatography or another suitable method to remove unreacted payload and other impurities.

  • Characterization:

    • Analyze the ADC by techniques such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry to confirm the identity and homogeneity of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Protein Solution conjugation Conjugation Reaction (Protein + Reagent) protein->conjugation reagent This compound Stock Solution reagent->conjugation quenching Quenching (Add excess thiol) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (MS, SDS-PAGE) purification->characterization

Caption: General experimental workflow for protein labeling.

adc_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation & Hydrolysis cluster_purification Purification & Analysis antibody Antibody tcep TCEP antibody->tcep reduced_ab Reduced Antibody (Free Thiols) tcep->reduced_ab conjugation Conjugation reduced_ab->conjugation dbm_payload Dibromomaleimide-Payload dbm_payload->conjugation hydrolysis Hydrolysis (pH 9) conjugation->hydrolysis purification Purification (Protein A) hydrolysis->purification adc Antibody-Drug Conjugate (ADC) purification->adc analysis Analysis (HIC, MS) adc->analysis

Caption: Workflow for creating an ADC with disulfide bridging.

her2_signaling HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Heterodimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K Grb2 Grb2/Sos Dimerization->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation mmaf_moa ADC HER2-ADC (with MMAF payload) HER2 HER2 Receptor on Cancer Cell ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization Lysosome Lysosome Internalization->Lysosome MMAF Free MMAF Lysosome->MMAF Linker Cleavage Tubulin Tubulin Dimers MMAF->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest G2/M Phase Arrest Tubulin->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

References

Application Notes and Protocols: Disulfide Bond Bridging with N-Trityl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Trityl-2,3-dibromomaleimide as a reagent for bridging disulfide bonds in peptides and proteins. This technology is particularly relevant for the development of stable and homogeneous bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction

The selective modification of proteins and peptides is a cornerstone of modern drug development and chemical biology. Disulfide bonds are common structural motifs in proteins, and their reduction provides a pair of spatially proximal cysteine residues that are ideal targets for site-specific bioconjugation. N-substituted 2,3-dibromomaleimides have emerged as highly efficient reagents for bridging these reduced disulfide bonds, offering a stable linkage that maintains the protein's tertiary structure.[1][2] The N-trityl group on the maleimide nitrogen provides a bulky, hydrophobic handle that can influence the reagent's solubility and interaction with the target protein.

The fundamental principle of this technology involves two key steps: the selective reduction of a disulfide bond to yield two free thiol groups, followed by the rapid reaction of these thiols with the two bromine atoms on the maleimide ring. This results in the formation of a stable, three-atom bridge (S-C-C-S) that effectively replaces the original disulfide bond.

Synthesis of this compound

A mild and efficient method for the synthesis of N-substituted dibromomaleimides involves the reaction of an amine with dibromomaleic anhydride.[3] For the synthesis of this compound, tritylamine is reacted with dibromomaleic anhydride.

Synthesis_of_N_Trityl_2_3_dibromomaleimide cluster_reactants Reactants cluster_product Product Dibromomaleic_anhydride Dibromomaleic anhydride reagent Acetic Acid (solvent) Heat Dibromomaleic_anhydride->reagent Tritylamine Tritylamine Tritylamine->reagent N_Trityl_2_3_dibromomaleimide This compound reagent->N_Trityl_2_3_dibromomaleimide + H2O

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve dibromomaleic anhydride (1.0 eq) in glacial acetic acid.

  • Addition of Amine: To the stirred solution, add tritylamine (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Disulfide Bond Bridging Protocols

Two primary strategies are employed for disulfide bond bridging with dibromomaleimides: a sequential protocol and an in-situ protocol. The choice of method depends on the stability of the protein or peptide in its reduced form.

Disulfide_Bridging_Workflow cluster_sequential Sequential Protocol cluster_insitu In-situ Protocol Start_Seq Protein/Peptide with Disulfide Bond Reduce_Seq Reduce Disulfide Bond (e.g., TCEP) Start_Seq->Reduce_Seq Purify_Seq Optional: Remove Reducing Agent Reduce_Seq->Purify_Seq Add_Reagent_Seq Add N-Trityl-2,3- dibromomaleimide Purify_Seq->Add_Reagent_Seq Bridged_Product_Seq Bridged Bioconjugate Add_Reagent_Seq->Bridged_Product_Seq Start_InSitu Protein/Peptide with Disulfide Bond Mix_InSitu Add N-Trityl-2,3- dibromomaleimide Start_InSitu->Mix_InSitu Reduce_InSitu Add Reducing Agent (e.g., TCEP) Mix_InSitu->Reduce_InSitu Bridged_Product_InSitu Bridged Bioconjugate Reduce_InSitu->Bridged_Product_InSitu ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (this compound linker) RTK Receptor Tyrosine Kinase (e.g., HER2) ADC->RTK Binding Internalization Internalization RTK->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Signaling_Cascade Inhibition of Downstream Signaling Pathways Drug_Release->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis

References

Application Notes and Protocols for N-Substituted-2,3-dibromomaleimide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, homogeneity, and efficacy of the ADC. Next-generation maleimides, particularly N-substituted-2,3-dibromomaleimides (DBMs), have emerged as superior reagents for site-specific conjugation, addressing several limitations of traditional maleimide chemistry.

These application notes provide a detailed overview and protocols for the use of N-substituted-2,3-dibromomaleimide chemistry in the development of homogeneous and stable ADCs. This technology enables the re-bridging of the antibody's native interchain disulfide bonds, leading to ADCs with a controlled drug-to-antibody ratio (DAR), typically achieving a homogeneous DAR of 4.

1. Principle of Dibromomaleimide-Based Conjugation

The core of this technology lies in the reaction of a dibromomaleimide-functionalized linker-payload with the thiol groups of reduced interchain disulfide bonds on the antibody. The process involves two key steps:

  • Reduction of Disulfide Bonds: The four interchain disulfide bonds of a typical IgG1 antibody are reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to generate eight reactive thiol groups.

  • Disulfide Re-bridging: The dibromomaleimide moiety of the linker-payload construct reacts with two corresponding thiol groups from a reduced disulfide bond. This forms a stable three-carbon bridge, effectively re-bridging the disulfide bond and covalently attaching the payload to the antibody in a site-specific manner.

This method results in a homogeneous ADC population with a DAR of approximately 4, as each of the four re-bridged disulfide bonds is conjugated to one payload molecule. The resulting dithiomaleimide linkage can be further stabilized by hydrolysis to the corresponding maleamic acid, which prevents retro-Michael reactions and enhances the in vivo stability of the ADC.

Logical Relationship of DBM-based ADC Synthesis

cluster_0 Linker-Payload Synthesis cluster_1 Antibody Preparation cluster_2 ADC Conjugation & Purification Dibromomaleic_Anhydride Dibromomaleic Anhydride DBM_Linker_Payload DBM-Linker-Payload Construct Dibromomaleic_Anhydride->DBM_Linker_Payload Reaction with Amine_Linker_Payload Amine-functionalized Linker-Payload Amine_Linker_Payload->DBM_Linker_Payload Conjugation Conjugation Reaction DBM_Linker_Payload->Conjugation Native_Antibody Native Antibody (IgG1) Reduced_Antibody Reduced Antibody (8 Thiol Groups) Native_Antibody->Reduced_Antibody Reduction with Reduced_Antibody->Conjugation TCEP TCEP (Reducing Agent) TCEP->Reduced_Antibody Homogeneous_ADC Homogeneous ADC (DAR ≈ 4) Conjugation->Homogeneous_ADC Purification Purification Homogeneous_ADC->Purification

Caption: Logical workflow for the synthesis of a homogeneous ADC using dibromomaleimide chemistry.

2. Application Notes

2.1. Synthesis of N-Substituted-2,3-dibromomaleimide Linker-Payloads

While the query specifically mentions "N-Trityl-2,3-dibromomaleimide," literature primarily describes the synthesis of N-substituted dibromomaleimides from dibromomaleic anhydride. The trityl group is a well-known acid-labile protecting group for amines, but its use and subsequent deprotection in this specific context are not well-documented for ADC linker synthesis. A more common and versatile approach is the direct condensation of dibromomaleic anhydride with an amine-functionalized linker-payload construct in a solvent like acetic acid with heating.

For sensitive payloads, milder methods involving activated maleimides, such as N-methoxycarbonyldibromomaleimide, can be employed for reaction with the amine-functionalized linker at room temperature.

2.2. Advantages of Dibromomaleimide Chemistry in ADC Development

  • Homogeneity: This method produces ADCs with a well-defined DAR of approximately 4, reducing the heterogeneity seen with conventional cysteine or lysine conjugation methods.

  • Site-Specificity: Conjugation occurs specifically at the native interchain disulfide bonds, preserving the antibody's antigen-binding affinity.

  • Stability: The resulting dithiomaleimide linkage is more stable than the thio-succinimide linkage from traditional maleimides. Stability can be further enhanced by hydrolysis to the maleamic acid, preventing premature drug release.

  • Improved Pharmacokinetics and Therapeutic Window: The homogeneity and stability of DBM-ADCs often lead to improved pharmacokinetic profiles, better efficacy, and reduced toxicity in vivo compared to heterogeneous ADCs.[1][]

  • Versatility: This platform can be used to conjugate a variety of payloads, including cytotoxic drugs and chelators for radioimmunoconjugates.

2.3. Characterization of DBM-ADCs

A thorough characterization of the resulting ADC is crucial to ensure quality and consistency. Key analytical techniques include:

  • Mass Spectrometry (LC-MS): To confirm the successful conjugation and determine the DAR distribution.

  • SDS-PAGE (reduced and non-reduced): To visualize the re-bridging of the heavy and light chains and assess the homogeneity of the ADC.

  • Size Exclusion Chromatography (SEC): To quantify the level of aggregation in the final ADC product.

  • Hydrophobic Interaction Chromatography (HIC): To separate and quantify different DAR species.

  • Antigen Binding Assays (ELISA, SPR): To confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

3. Experimental Protocols

3.1. Protocol for Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody (e.g., Trastuzumab) in preparation for conjugation with a dibromomaleimide-linker-payload.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP.HCl) stock solution (10 mM in water)

Procedure:

  • Prepare the antibody solution at a concentration of 5 mg/mL in BBS buffer.

  • Add a 6-fold molar excess of TCEP to the antibody solution.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • The reduced antibody is typically used directly in the conjugation step without purification.

3.2. Protocol for Conjugation of DBM-Linker-Payload to Reduced Antibody

This protocol details the conjugation of a dibromomaleimide-functionalized linker-payload to the reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 3.1

  • DBM-linker-payload stock solution (10 mM in a compatible organic solvent like DMF or DMSO)

  • BBS buffer (pH 8.5)

Procedure:

  • To the reduced antibody solution, add a 5-fold molar excess of the DBM-linker-payload. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • (Optional Hydrolysis Step for Enhanced Stability) After the initial 1-hour conjugation, the dithiomaleimide can be hydrolyzed to the more stable dithiomaleamic acid by incubating the reaction mixture at 37°C for an extended period (e.g., 16 hours) or by adjusting the pH. Recent studies have shown that using DBMs with electron-withdrawing linkers can accelerate this hydrolysis step to be completed within the 1-hour conjugation time at pH 8.5.

3.3. Protocol for ADC Purification

This protocol describes the purification of the ADC from unreacted linker-payload and other reagents.

Materials:

  • Crude ADC reaction mixture

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Equilibrate the SEC column or TFF system with the purification buffer.

  • Load the crude ADC reaction mixture onto the column or into the TFF system.

  • Elute the ADC with the purification buffer, collecting the fractions containing the purified ADC. The ADC will elute in the void volume, while the smaller unreacted linker-payload molecules will be retained.

  • Pool the ADC-containing fractions and concentrate to the desired concentration using an appropriate method (e.g., centrifugal concentrators).

  • Sterile filter the final ADC product and store at 2-8°C.

4. Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs prepared using dibromomaleimide chemistry.

Table 1: Conjugation Efficiency and DAR Homogeneity

AntibodyPayloadMolar Excess of DBM-LinkerAverage DAR% DAR 4 SpeciesReference
TrastuzumabMMAF5~4.0>90%[1]
TrastuzumabDoxorubicin5~4.0>90%[3]

Table 2: Comparative In Vitro Cytotoxicity of DBM-ADC vs. Conventional ADC

Cell LineADCIC50 (nM)Reference
HER2+ (SK-BR-3)Trastuzumab-DBM-MMAF~1[4]
HER2+ (BT-474)Trastuzumab-DBM-MMAEMore potent than T-DM1[5]

5. Signaling Pathways and Mechanism of Action

The dibromomaleimide linker's primary role is the stable delivery of the cytotoxic payload to the target cancer cell. The specific signaling pathways affected are therefore determined by the mechanism of action of the payload. For ADCs utilizing Monomethyl Auristatin E (MMAE), a potent microtubule inhibitor, the mechanism of action is as follows:

General Mechanism of Action for a DBM-MMAE ADC

ADC_in_circulation DBM-MMAE-ADC in Circulation Binding Binding to Target Antigen on Cancer Cell ADC_in_circulation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosomal_trafficking Trafficking to Lysosome Internalization->Lysosomal_trafficking Payload_release Linker Cleavage & MMAE Release Lysosomal_trafficking->Payload_release Microtubule_disruption MMAE Binds to Tubulin, Inhibiting Polymerization Payload_release->Microtubule_disruption Bystander_effect MMAE Diffuses to Neighboring Tumor Cells Payload_release->Bystander_effect Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Induction of Apoptosis Cell_cycle_arrest->Apoptosis

Caption: General mechanism of action for a DBM-MMAE antibody-drug conjugate.

Upon internalization and lysosomal trafficking, the linker is cleaved, releasing free MMAE into the cytoplasm. MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Key signaling pathways involved in MMAE-induced apoptosis include the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c and activation of caspases.

N-substituted-2,3-dibromomaleimide chemistry offers a robust and efficient platform for the development of site-specific and homogeneous antibody-drug conjugates. By enabling the re-bridging of native disulfide bonds, this technology allows for precise control over the drug-to-antibody ratio, leading to ADCs with improved stability, pharmacokinetics, and a wider therapeutic window. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists working on the cutting edge of ADC development.

References

Application Notes and Protocols for Peptide Modification using N-Trityl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trityl-2,3-dibromomaleimide is a thiol-reactive reagent employed for the site-specific modification of peptides and proteins. This document provides detailed application notes and experimental protocols for its use, particularly focusing on the modification of cysteine residues. The methodologies described herein are pivotal for applications in drug development, diagnostics, and fundamental research, including the synthesis of antibody-drug conjugates (ADCs), peptide-based therapeutics, and probes for studying cellular processes.

Dibromomaleimides react specifically with thiol groups, such as those on cysteine residues, to form stable thioether bonds. A primary application of this chemistry is in disulfide bridging, where the reagent reacts with two proximal thiols generated from a reduced disulfide bond, thereby creating a stable, covalent crosslink.[1][2][3] The N-trityl group, a bulky hydrophobic moiety, is presumed to enhance the solubility of the reagent in organic solvents and may influence the reactivity and stability of the resulting conjugate. Due to its hydrophobicity, stock solutions of this compound should be prepared in a dry, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before addition to aqueous reaction buffers.

Key Applications

  • Site-Specific Peptide Conjugation: Covalently attaches payloads such as drugs, imaging agents, or polyethylene glycol (PEG) to peptides at specific cysteine residues.

  • Disulfide Bond Bridging: Re-bridges disulfide bonds in peptides and proteins after reduction, enhancing conformational stability.[1][2] This is particularly valuable in the construction of stable and homogeneous antibody-drug conjugates.[3]

  • Probing Protein-Protein Interactions: Modified peptides can be used as tools to study or inhibit protein-protein interactions.

  • Enhancing Cellular Uptake: Modification of peptides, including cell-penetrating peptides (CPPs), can influence their interaction with cell membranes and subsequent internalization.

Reaction Mechanism & Workflow

The reaction of this compound with a peptide containing a disulfide bond typically involves a two-step process: reduction of the disulfide bond to yield two free thiols, followed by the reaction with the dibromomaleimide to form a stable dithiomaleimide bridge.

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Dithiomaleimide Bridge Formation Peptide_SS Peptide with Disulfide Bond (P-S-S-P) TCEP Reducing Agent (TCEP) Peptide_SS->TCEP Peptide_SH Reduced Peptide with Free Thiols (P-SH HS-P) TCEP->Peptide_SH DBM This compound Peptide_SH->DBM Modified_Peptide Modified Peptide with Dithiomaleimide Bridge DBM->Modified_Peptide

General workflow for disulfide bridging using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for peptide modification using dibromomaleimides. Note that specific values for the N-Trityl derivative are not extensively available in the literature; therefore, data from related N-substituted dibromomaleimides are provided for reference.

Table 1: Reaction Conditions for Disulfide Bridging

ParameterValueReference(s)
pH 6.2 - 8.5[4][5]
Temperature Room Temperature[4]
Reaction Time < 15 minutes[4]
Reagent Ratio 1.1 - 8 equivalents of dibromomaleimide[4][5]
Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)[4][5]

Table 2: Stability of Dithiomaleimide Conjugates

N-Substituent on MaleimideConditionStability OutcomeReference(s)
N-Aryl (electron-withdrawing)pH 7.4Accelerated hydrolysis to stable maleamic acid, preventing retro-Michael reaction.[6]
N-AlkylPhysiological pHGenerally stable, but can be susceptible to thiol exchange over extended periods.[7]
General Dithiomaleimide BridgeHuman Serum (37°C)High stability observed for radiolabeled antibody conjugates (>99% intact after 2-7 days).[2][8]

Experimental Protocols

Protocol 1: Disulfide Bridging of a Peptide

This protocol is a general guideline for the disulfide bridging of a peptide using this compound. Optimization may be required for specific peptides.

Materials:

  • Peptide containing a disulfide bond

  • This compound

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or as optimized.

  • Organic Solvent: Anhydrous DMSO or DMF

  • Quenching solution: 1 M N-acetylcysteine or 2-mercaptoethanol

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical instruments: LC-MS and/or MALDI-TOF MS

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Disulfide Reduction:

    • Prepare a fresh stock solution of TCEP-HCl in the reaction buffer (e.g., 10 mM).

    • Add TCEP-HCl to the peptide solution to a final molar excess of 1.1 to 10-fold over the peptide.

    • Incubate the reaction mixture at room temperature for 30-60 minutes to ensure complete reduction of the disulfide bond. The progress of the reduction can be monitored by RP-HPLC.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Add the this compound stock solution to the reduced peptide solution to a final molar excess of 1.1 to 5-fold over the peptide. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid peptide precipitation.

    • Incubate the reaction mixture at room temperature for 15-60 minutes. The reaction is typically rapid.[4]

  • Quenching: Add a 10-fold molar excess of the quenching solution relative to the dibromomaleimide to react with any unreacted reagent. Incubate for 15 minutes.

  • Purification: Purify the modified peptide from excess reagents and byproducts using RP-HPLC.

  • Analysis: Confirm the identity and purity of the modified peptide by LC-MS or MALDI-TOF MS. The expected mass increase corresponds to the mass of the N-Trityl-dithiomaleimide moiety minus two bromine atoms and two hydrogen atoms.

Protocol 2: Modification of a Cysteine-Containing Peptide

This protocol describes the modification of a single cysteine residue in a peptide.

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer (pH 6.5-7.5) to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds that are not the target of modification, do not add a reducing agent.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Add the dibromomaleimide stock solution to the peptide solution in a 1:1 to 1.5:1 molar ratio of reagent to cysteine.

    • Incubate at room temperature for 1-2 hours.

  • Quenching, Purification, and Analysis: Follow steps 4-6 from Protocol 1. The expected mass increase will correspond to the N-Trityl-monobromo-thiosuccinimide adduct.

Cellular Uptake and Potential Signaling Pathways

Peptides modified with this compound can be designed to interact with cellular targets. For instance, conjugating a cytotoxic drug to a cell-penetrating peptide (CPP) can facilitate its delivery into cancer cells. The cellular uptake of such modified peptides can occur through various endocytic pathways.

G cluster_0 Cellular Environment cluster_1 Cellular Uptake Pathways cluster_2 Intracellular Trafficking & Action ModifiedPeptide Modified Peptide (e.g., CPP-Drug Conjugate) CellSurface Cell Surface Receptors / Thiols ModifiedPeptide->CellSurface Clathrin Clathrin-mediated Endocytosis CellSurface->Clathrin Caveolae Caveolae-mediated Endocytosis CellSurface->Caveolae Macropinocytosis Macropinocytosis CellSurface->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Target Intracellular Target (e.g., DNA, Microtubules) Cytosol->Target

Potential cellular uptake and trafficking pathways of a modified peptide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Incomplete disulfide reduction. Hydrolysis of the maleimide group. Steric hindrance.Increase TCEP concentration or incubation time. Prepare fresh dibromomaleimide stock solution and use it immediately. Ensure buffer pH is below 8. Increase reaction time or temperature.
Peptide Precipitation High concentration of organic solvent. The hydrophobicity of the N-trityl group.Keep the final concentration of DMSO/DMF below 10%. Perform the reaction at a lower peptide concentration.
Multiple Products Incomplete reaction. Side reactions with other nucleophilic residues (e.g., lysine at high pH). Disulfide scrambling.Ensure complete reduction and sufficient reaction time for conjugation. Maintain the reaction pH between 6.5 and 7.5. Perform reduction and conjugation in a one-pot reaction if possible.
Instability of the Conjugate Retro-Michael reaction.For single cysteine modifications, consider subsequent hydrolysis to the more stable maleamic acid by adjusting the pH to be slightly basic after the initial conjugation.

Conclusion

This compound is a versatile reagent for the site-specific modification of peptides. The protocols and data presented provide a comprehensive guide for its application in disulfide bridging and single cysteine modification. The unique properties of the dibromomaleimide core, combined with the characteristics of the N-trityl group, offer a valuable tool for the development of advanced peptide-based therapeutics and research probes. Careful optimization of reaction conditions is crucial to achieve high yields and stable conjugates.

References

Application Notes and Protocols for N-Trityl-2,3-dibromomaleimide: A Cysteine-Reactive Cross-Linking Agent for Multi-Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "N-Trityl-2,3-dibromomaleimide" as a commercially available cross-linking agent is limited. The following application notes and protocols are based on the established chemistry of dibromomaleimides and general cross-linking mass spectrometry (XL-MS) workflows. The "N-Trityl" group is presumed to be a bulky N-substituent that may influence the reagent's properties.

Introduction

This compound is a homobifunctional cross-linking agent designed for the study of multi-protein complexes. Its reactivity is directed towards the sulfhydryl groups of cysteine residues, enabling the covalent linkage of spatially proximate cysteines within a single protein or between interacting proteins. The dibromomaleimide core reacts specifically with two thiol groups, effectively bridging disulfide bonds or linking two separate cysteine residues.[1][2] This unique reactivity provides high-resolution distance constraints for structural modeling of protein assemblies. The bulky N-trityl group may enhance solubility in non-aqueous environments and provide a unique mass signature for identification in mass spectrometry.

Cross-linking mass spectrometry (XL-MS) has become an indispensable tool in structural biology for elucidating the architecture of large protein complexes in their native states.[3][4][5] The identification of cross-linked peptides by mass spectrometry provides direct evidence of protein-protein interactions and offers spatial information that can be used to model the three-dimensional structure of protein complexes.[6][7]

Applications

  • Mapping Protein-Protein Interaction Interfaces: Identification of intermolecular cross-links provides direct evidence of amino acid residues at the interaction interface.

  • Determining the Topology of Multi-Protein Complexes: A network of intra- and intermolecular cross-links can reveal the arrangement of subunits within a complex.

  • Probing Conformational Changes: Comparing cross-linking patterns in different functional states of a protein complex can reveal conformational changes.

  • Validating Protein Homology Models: Experimentally derived distance constraints from cross-linking can be used to validate or refine computationally generated protein models.

Chemical Properties and Reaction Mechanism

This compound reacts with two cysteine residues, resulting in a stable thioether linkage. The reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by the thiol groups of cysteine.

Caption: Reaction of this compound with two cysteine residues.

Experimental Protocols

In Vitro Cross-Linking of a Purified Protein Complex

This protocol describes the cross-linking of a purified multi-protein complex in solution.

Materials:

  • Purified protein complex (1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS), pH 7.2-7.8.

  • This compound stock solution (10-50 mM in DMSO or DMF).

  • Reducing agent (e.g., TCEP, DTT) for complexes with existing disulfide bonds that need to be targeted.

  • Quenching solution (e.g., 1 M Tris-HCl pH 8.0, or a high concentration of a thiol-containing compound like cysteine or β-mercaptoethanol).

  • SDS-PAGE reagents.

Procedure:

  • Sample Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in a reaction buffer. If targeting existing disulfide bonds, pre-incubate the complex with a reducing agent (e.g., 1-5 mM TCEP for 30 minutes at room temperature) to reduce the disulfide bonds.[8]

  • Cross-Linking Reaction: Add the this compound stock solution to the protein sample to achieve a final concentration of 0.1-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.

Sample Preparation for Mass Spectrometry

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample by adding urea to a final concentration of 8 M. Reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate free cysteines with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.

  • Proteolytic Digestion: Dilute the sample with ammonium bicarbonate (100 mM, pH 8.5) to reduce the urea concentration to less than 2 M. Add a protease (e.g., trypsin, Lys-C) at a 1:50 to 1:100 (protease:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Cross-Linked Peptides: Cross-linked peptides are often low in abundance. Enrich for these species using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[5]

  • Desalting: Desalt the enriched peptide fraction using a C18 StageTip or equivalent.

Mass Spectrometry and Data Analysis

Procedure:

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer. Use a data-dependent acquisition method to fragment the most abundant precursor ions.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS spectra. These programs search for pairs of peptides linked by the mass of the cross-linker, taking into account the fragmentation patterns.

Quantitative Data Presentation

The following tables provide templates for presenting quantitative data from a cross-linking experiment.

Table 1: Identified Intermolecular Cross-Linked Peptides

Cross-link IDProtein 1Residue 1Protein 2Residue 2Sequence 1Sequence 2Score
1Protein ACys123Protein BCys45K.ACC DEFG.RR.GHIC KLM.N150.2
2Protein ACys234Protein CCys89T.PQRC STU.VM.VWXC YZA.B135.8
........................

Table 2: Summary of Protein-Protein Interactions

Protein PairNumber of Unique Cross-linksConfidence Score
Protein A - Protein B50.95
Protein A - Protein C30.88
Protein B - Protein D80.99
.........

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis Protein Complex Purified Protein Complex Cross-linking Add this compound Protein Complex->Cross-linking Quenching Add Quenching Reagent Cross-linking->Quenching Denaturation Denature, Reduce, Alkylate Quenching->Denaturation Digestion Proteolytic Digestion Denaturation->Digestion Enrichment Enrich Cross-linked Peptides Digestion->Enrichment LC-MS/MS LC-MS/MS Analysis Enrichment->LC-MS/MS Data Analysis Identify Cross-linked Peptides LC-MS/MS->Data Analysis Structural Modeling Generate Structural Model Data Analysis->Structural Modeling

Caption: Experimental workflow for multi-protein studies using this compound.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Adaptor Adaptor Receptor->Adaptor Interaction 1 Receptor->Adaptor Cross-link A KinaseA KinaseA KinaseB KinaseB KinaseA->KinaseB Phosphorylation Effector Effector KinaseB->Effector Activation Adaptor->KinaseA Interaction 2 Adaptor->KinaseA Cross-link B Downstream Downstream Effector->Downstream

Caption: Hypothetical signaling pathway with potential cross-links identified.

References

Application Notes and Protocols for Radiolabeling Antibodies with N-substituted-2,3-dibromomaleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The site-specific radiolabeling of monoclonal antibodies (mAbs) is a critical process in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. N-substituted-2,3-dibromomaleimide derivatives have emerged as highly effective reagents for this purpose. This chemistry allows for the stable and specific modification of antibodies at their native, solvent-accessible interstrand disulfide bonds.[1][2][3][4] The reaction proceeds via reduction of the disulfide bond, followed by a sequential nucleophilic substitution of the two bromine atoms by the resulting thiol groups. This re-bridges the disulfide bond, maintaining the structural integrity of the antibody.[5] A subsequent hydrolysis step can convert the resulting dithiomaleimide to a highly stable dithiomaleamic acid, which is unreactive towards serum thiols and does not undergo retro-Michael reactions, a common issue with traditional maleimide-based conjugations.[1][6]

These application notes provide a detailed overview and protocols for the radiolabeling of antibodies using N-substituted-2,3-dibromomaleimide derivatives, focusing on the conjugation of chelators for positron emission tomography (PET) isotopes such as Copper-64 (⁶⁴Cu) and Zirconium-89 (⁸⁹Zr).[1][2][3][4]

I. Principle of the Method

The radiolabeling process using dibromomaleimide derivatives involves a three-step workflow:

  • Antibody Reduction: Selective reduction of the interchain disulfide bonds of the antibody to generate free thiol groups.

  • Conjugation: Reaction of the reduced antibody with a dibromomaleimide-functionalized chelator. This step re-bridges the disulfide bond.

  • Radiolabeling: Chelation of the desired radioisotope by the antibody-chelator conjugate.

This methodology results in a homogeneous product with a defined drug-to-antibody ratio (DAR), which is crucial for consistent in vivo performance and regulatory approval.

Logical Workflow Diagram

cluster_0 Preparation cluster_1 Conjugation cluster_2 Radiolabeling & Purification cluster_3 Final Product Antibody Intact Antibody Reduction 1. Antibody Reduction (e.g., TCEP) Antibody->Reduction Disulfide Bonds DBM_Chelator Dibromomaleimide-Chelator Conjugation 2. Conjugation Reaction DBM_Chelator->Conjugation Reduction->Conjugation Free Thiols Radiolabeling 3. Radiolabeling (e.g., ⁶⁴Cu, ⁸⁹Zr) Conjugation->Radiolabeling Antibody-Chelator Conjugate Purification Purification (e.g., SEC) Radiolabeling->Purification Radiolabeled_mAb Radiolabeled Antibody Purification->Radiolabeled_mAb

Caption: Workflow for antibody radiolabeling.

II. Quantitative Data Summary

The following tables summarize the quantitative data reported for the radiolabeling of the HER2-targeted antibody, Trastuzumab, with ⁶⁴Cu and ⁸⁹Zr using dibromomaleimide-functionalized sarcophagine (sar) and desferrioxamine (dfo) chelators, respectively.

Table 1: Radiolabeling Efficiency and Specific Activity

RadioisotopeChelator ConjugateRadiochemical Yield (%)Specific Activity (GBq/µmol)Reference
⁶⁴Cu[⁶⁴Cu]Cu-sar-dtm-trastuzumab>99Not Reported[1][2]
⁸⁹Zr[⁸⁹Zr]Zr-dfo-dtm-trastuzumab>99Not Reported[1][2]

dtm: dithiomaleamic acid

Table 2: In Vitro Serum Stability

Radiolabeled AntibodyIncubation Time (days)Stability in Serum (%)Reference
[⁶⁴Cu]Cu-sar-dtm-trastuzumab2High[1][2]
[⁸⁹Zr]Zr-dfo-dtm-trastuzumabNot ReportedHigh[1][2]

III. Experimental Protocols

The following are detailed protocols for the key experimental steps involved in radiolabeling antibodies with dibromomaleimide derivatives. These protocols are based on the successful radiolabeling of Trastuzumab.

Protocol 1: Antibody Reduction

This protocol describes the selective reduction of the interchain disulfide bonds of an antibody.

Materials:

  • Trastuzumab (or other IgG antibody)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • L-cysteine

  • PD-10 desalting columns

Procedure:

  • Prepare a solution of Trastuzumab at a concentration of 5 mg/mL in PBS.

  • Add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Quench the reaction by adding a 20-fold molar excess of L-cysteine.

  • Incubate for an additional 5 minutes at room temperature.

  • Purify the reduced antibody from excess TCEP and cysteine using a PD-10 desalting column equilibrated with PBS.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Dibromomaleimide-Chelator to Reduced Antibody

This protocol details the conjugation of a dibromomaleimide-functionalized chelator to the reduced antibody.

Materials:

  • Reduced Trastuzumab (from Protocol 1)

  • Dibromomaleimide-functionalized chelator (e.g., sar-dbm or dfo-dbm) dissolved in DMSO

  • PBS, pH 7.4

  • PD-10 desalting columns

Procedure:

  • To the solution of reduced Trastuzumab, add a 10-fold molar excess of the dibromomaleimide-chelator solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • To hydrolyze the dithiomaleimide to the more stable dithiomaleamic acid, adjust the pH of the solution to 8.5-9.0 with a suitable buffer (e.g., borate buffer) and incubate for an additional 30 minutes.[1][6]

  • Purify the antibody-chelator conjugate from the unreacted chelator using a PD-10 desalting column equilibrated with a suitable buffer for radiolabeling (e.g., 0.1 M sodium acetate, pH 5.5 for ⁶⁴Cu; 0.9% saline for ⁸⁹Zr).

  • Determine the concentration of the purified conjugate.

Protocol 3: Radiolabeling of the Antibody-Chelator Conjugate

This protocol describes the final radiolabeling step.

A. Radiolabeling with ⁶⁴Cu

Materials:

  • sar-dtm-trastuzumab conjugate

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • 0.1 M Sodium acetate buffer, pH 5.5

Procedure:

  • To a solution of sar-dtm-trastuzumab (typically 50-100 µg), add the ⁶⁴CuCl₂ solution (activity as required).

  • Adjust the pH to 5.5 with the sodium acetate buffer.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Monitor the radiochemical yield by instant thin-layer chromatography (iTLC).

  • If necessary, purify the radiolabeled antibody using size-exclusion chromatography (SEC).

B. Radiolabeling with ⁸⁹Zr

Materials:

  • dfo-dtm-trastuzumab conjugate

  • ⁸⁹Zr-oxalate in 1 M oxalic acid

  • 0.5 M HEPES buffer, pH 7.0-7.2

  • 2 M Na₂CO₃

Procedure:

  • To the ⁸⁹Zr-oxalate solution, add the HEPES buffer.

  • Neutralize the solution by adding 2 M Na₂CO₃ until the pH is between 7.0 and 7.2.

  • Add the dfo-dtm-trastuzumab conjugate (typically 50-100 µg) to the neutralized ⁸⁹Zr solution.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Monitor the radiochemical yield by iTLC.

  • If necessary, purify the radiolabeled antibody using SEC.

IV. Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction pathway for the site-specific conjugation of a dibromomaleimide derivative to an antibody's disulfide bond.

Caption: Dibromomaleimide conjugation chemistry.

Experimental Workflow Diagram

Start Start: Intact Antibody Reduction Antibody Reduction (TCEP, 37°C, 2h) Start->Reduction Quench Quench Reaction (L-cysteine) Reduction->Quench Purify_Reduced Purification 1 (PD-10 Desalting) Quench->Purify_Reduced Conjugation Conjugation with DBM-Chelator (RT, 1h) Purify_Reduced->Conjugation Hydrolysis Hydrolysis (pH 8.5-9.0, RT, 30min) Conjugation->Hydrolysis Purify_Conjugate Purification 2 (PD-10 Desalting) Hydrolysis->Purify_Conjugate Radiolabeling Radiolabeling (⁶⁴Cu or ⁸⁹Zr) Purify_Conjugate->Radiolabeling QC Quality Control (iTLC, SEC) Radiolabeling->QC End Final Product: Radiolabeled Antibody QC->End

Caption: Detailed experimental workflow.

Disclaimer: These protocols are intended as a guide and may require optimization for different antibodies, chelators, or radioisotopes. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines.

References

Application Notes and Protocols for N-Trityl-2,3-dibromomaleimide in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the specific applications of "N-Trityl-2,3-dibromomaleimide" in chemical biology is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established reactivity of the dibromomaleimide functional group and the known properties of the N-trityl protecting group. These are intended to serve as a foundational guide for researchers to explore the potential uses of this compound.

Introduction

This compound is a bifunctional reagent that combines the thiol-reactive properties of the dibromomaleimide core with the sterically bulky and acid-labile nature of the trityl group. This unique combination suggests potential applications in bioconjugation, protein modification, and the development of chemical probes where controlled reactivity and sequential functionalization are desired. The dibromomaleimide moiety is known for its efficient reaction with cysteine residues and its ability to bridge disulfide bonds in proteins.[1][2][3] The trityl group, a well-established protecting group in organic synthesis, can be selectively removed under acidic conditions, unmasking a secondary amine for further chemical manipulation.[4][5][6]

This document outlines potential applications, detailed experimental protocols, and hypothetical quantitative data for the use of this compound in chemical biology research.

Application Note 1: Sequential Dual-Functionalization of Proteins

Concept: this compound can be utilized as a linker for the sequential attachment of two different molecular entities to a protein. The dibromomaleimide core first reacts with a cysteine residue. Subsequently, the acid-labile trityl group is removed to expose a secondary amine, which can then be conjugated to a second molecule of interest (e.g., a fluorophore, a drug molecule, or a polyethylene glycol (PEG) chain) using an appropriate amine-reactive chemistry.

Potential Advantages:

  • Allows for the site-specific installation of two different functionalities.

  • The bulky trityl group may influence the initial cysteine labeling step.

  • The sequential nature of the conjugation provides control over the final structure of the bioconjugate.

Experimental Protocol: Sequential Labeling of a Cysteine-Containing Protein

Part A: Cysteine Labeling with this compound

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. It is often not necessary to remove the excess TCEP.[7]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Purification:

    • Remove the excess unreacted reagent by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against the reaction buffer.

Part B: Trityl Deprotection and Secondary Labeling

  • Trityl Group Removal:

    • To the purified protein conjugate from Part A, add a solution of 5-10% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C. Note: This is a harsh condition for many proteins. Milder acidic conditions using formic acid may be explored, but protein stability must be carefully evaluated.[4][5]

    • Alternatively, for more sensitive proteins, explore solid-phase cleavage strategies where the protein is immobilized prior to deprotection.

    • Quench the reaction by neutralizing with a suitable base (e.g., triethylamine or by buffer exchange into a neutral pH buffer).

  • Secondary Labeling (Example with an NHS-ester activated fluorophore):

    • Immediately after neutralization and buffer exchange into an amine-labeling compatible buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5-8.0), add a 10- to 50-fold molar excess of the N-hydroxysuccinimide (NHS)-ester activated fluorophore.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Purification:

    • Purify the dual-labeled protein conjugate using size-exclusion chromatography or another appropriate chromatography method to remove excess fluorophore.

Hypothetical Quantitative Data
ParameterValueCondition
Cysteine Labeling Efficiency > 90%10-fold excess reagent, 2 hours, RT
Trityl Deprotection Yield 70-85%10% TFA in DCM, 30 min, 0°C
Secondary Amine Labeling > 80%20-fold excess NHS-ester, 1 hour, RT
Overall Dual-Labeling Yield 50-65%Based on starting protein

Workflow Diagram

Sequential_Labeling Protein Cysteine-containing Protein Labeled_Protein Trityl-DBM-Protein Conjugate Protein->Labeled_Protein Cysteine Labeling Reagent1 This compound Reagent1->Labeled_Protein Deprotection Acidic Deprotection (e.g., TFA) Labeled_Protein->Deprotection Amine_Protein Amine-DBM-Protein Conjugate Deprotection->Amine_Protein Dual_Labeled_Protein Dual-Labeled Protein Amine_Protein->Dual_Labeled_Protein Amine Labeling Reagent2 Amine-reactive Probe (e.g., NHS-ester) Reagent2->Dual_Labeled_Protein

Caption: Workflow for sequential dual-functionalization of a protein.

Application Note 2: Disulfide Bond Bridging with a Removable Steric Shield

Concept: this compound can be used to bridge disulfide bonds in proteins and peptides, similar to other dibromomaleimide reagents.[1][3] The large trityl group acts as a "steric shield" which could potentially modulate the biological activity of the modified protein or protect the linkage from enzymatic degradation. The trityl group can be subsequently removed under acidic conditions if restoration of the initial steric environment is desired.

Potential Advantages:

  • Creates a stable bridge across a disulfide bond.

  • The trityl group introduces significant steric bulk that can be used to probe structure-activity relationships.

  • The reversibility of the trityl group installation allows for a "caged" functionality.

Experimental Protocol: Disulfide Bridging of a Peptide
  • Peptide Preparation:

    • Dissolve the disulfide-containing peptide (e.g., somatostatin) in an aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.2-7.0) to a concentration of 1-2 mg/mL.

  • Disulfide Reduction:

    • Add 1.1 equivalents of TCEP to the peptide solution to reduce the disulfide bond. Incubate for 15-30 minutes at room temperature.

  • Bridging Reaction:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Add 1.1-1.5 equivalents of the this compound stock solution to the reduced peptide solution.

    • Allow the reaction to proceed for 15-60 minutes at room temperature. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the bridged peptide by reverse-phase HPLC.

  • (Optional) Trityl Deprotection:

    • The purified, trityl-bridged peptide can be treated with an acidic solution (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to remove the trityl group.

    • The deprotected peptide can then be purified by reverse-phase HPLC.

Hypothetical Quantitative Data
ParameterValueCondition
Disulfide Bridging Efficiency > 95%1.2 equiv. reagent, 30 min, RT
Reaction Time < 30 minutesLC-MS monitoring
Trityl Deprotection Yield > 90%95% TFA, 1 hour, RT
Purity of Final Product > 98%After HPLC purification

Reaction Diagram

Disulfide_Bridging cluster_0 Disulfide Bridging cluster_1 Optional Deprotection Peptide_SS Peptide with Disulfide Bond Peptide_SH Reduced Peptide (Dithiol) Peptide_SS->Peptide_SH Reduction TCEP TCEP TCEP->Peptide_SH Bridged_Peptide Trityl-Bridged Peptide Peptide_SH->Bridged_Peptide Bridging Reagent N-Trityl-2,3- dibromomaleimide Reagent->Bridged_Peptide Deprotection Acidic Deprotection Bridged_Peptide->Deprotection Final_Peptide Deprotected Bridged Peptide Deprotection->Final_Peptide

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Trityl-2,3-dibromomaleimide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments with N-Trityl-2,3-dibromomaleimide.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to thiol-containing molecules such as proteins, peptides, and antibodies.

Issue 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Poor Solubility of this compound The bulky and hydrophobic trityl group can lead to poor solubility in aqueous buffers. Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and add it to the reaction mixture dropwise with gentle stirring. Minimize the percentage of organic solvent in the final reaction volume to avoid protein denaturation.
Hydrolysis of Dibromomaleimide Dibromomaleimides can hydrolyze rapidly in aqueous solutions, especially at higher pH, rendering them inactive.[1] Always prepare fresh stock solutions of this compound immediately before use. Ensure the reaction pH is maintained between 6.5 and 7.5 for the conjugation step.
Incomplete Reduction of Disulfide Bonds For conjugation to cysteine residues involved in disulfide bonds, complete reduction is essential.[2] Use a sufficient molar excess of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent.
Re-oxidation of Thiols Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. De-gas all buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation.
Insufficient Molar Ratio of Reagent An inadequate amount of this compound will result in incomplete conjugation. Start with a 5 to 20-fold molar excess of the dibromomaleimide over the thiol-containing molecule and optimize as needed.[3]
Competing Thiols in Buffer Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with the maleimide. Use thiol-free buffers such as PBS, HEPES, or borate buffers.

Issue 2: Non-Specific Labeling

Potential Cause Recommended Solution
High Reaction pH At pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to non-specific conjugation.[] Maintain the reaction pH strictly between 6.5 and 7.5.
Reaction with Other Nucleophiles Although less common, other nucleophilic residues might react under certain conditions. Ensure optimal pH control and consider using a lower molar excess of the dibromomaleimide to minimize off-target reactions.

Issue 3: Conjugate Instability

Potential Cause Recommended Solution
Retro-Michael Reaction of Dithiomaleimide The initial dithiomaleimide adduct can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.[5] To create a more stable conjugate, the dithiomaleimide can be hydrolyzed to a dithiomaleamic acid by raising the pH to 8.5-9.0 for 2-48 hours after the initial conjugation.[5] This ring-opened form is significantly more stable.[5]
Cleavage of the N-Trityl Group The trityl group is known to be labile under acidic conditions.[6] Avoid exposing the conjugate to low pH environments if the intention is to keep the trityl group intact. If removal is desired, controlled treatment with mild acid can be performed, but conditions must be carefully optimized to avoid damage to the protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugation with this compound?

The optimal pH for the reaction of dibromomaleimides with thiols is between 6.5 and 7.5.[] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide ring, while minimizing side reactions with amines.[]

Q2: How should I prepare and store this compound?

Due to its susceptibility to hydrolysis, it is crucial to prepare fresh stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF immediately before each use.[1] For longer-term storage, the solid compound should be kept in a desiccated environment.

Q3: What is the recommended buffer for the conjugation reaction?

Thiol-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffers at a pH between 6.5 and 7.5 are recommended.[3] It is essential to avoid buffers containing primary amines if there is a possibility of non-specific reactions.

Q4: Do I need to reduce disulfide bonds in my protein before conjugation?

Yes, if the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols to react with the dibromomaleimide.[2] TCEP is the recommended reducing agent as it does not contain a thiol group and does not need to be removed prior to conjugation.[2]

Q5: How can I improve the stability of my conjugate?

After the initial conjugation reaction, the resulting dithiomaleimide can be converted to a more stable dithiomaleamic acid.[5] This is achieved by raising the pH of the reaction mixture to 8.5-9.0 and incubating for 2-48 hours.[5] This "locking" step prevents the retro-Michael reaction and enhances the long-term stability of the conjugate.[7]

Q6: Is the trityl group on this compound meant to be a permanent part of the conjugate?

The fate of the trityl group depends on the specific application. The bulky, hydrophobic nature of the trityl group can be used to modulate the physicochemical properties of the final conjugate. However, the trityl group can also be used as a protecting group and can be removed under acidic conditions.[6] If removal is desired, careful optimization is required to avoid damaging the biomolecule.

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bridging with this compound

  • Protein Preparation and Disulfide Reduction:

    • Dissolve the protein (e.g., antibody) in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.

    • Add a 10-fold molar excess of TCEP solution to the protein solution.

    • Incubate for 1-2 hours at room temperature to ensure complete reduction of the disulfide bonds.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the reduced protein solution. Add the solution dropwise while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Hydrolysis for Stabilization (Optional but Recommended):

    • Adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium borate).

    • Incubate for 2-48 hours at room temperature to facilitate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[5]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimal for thiol-specific reaction; minimizes maleimide hydrolysis and reaction with amines.[]
Temperature 4°C - 25°CRoom temperature for faster kinetics; 4°C for sensitive proteins.
Reaction Time 1 - 4 hoursTypically sufficient for completion; can be extended overnight at 4°C.
Molar Ratio (Reagent:Thiol) 5:1 to 20:1Ensures efficient conjugation; may require optimization.[3]
Protein Concentration 1 - 10 mg/mLCommon range for efficient conjugation.
Organic Solvent < 10% (v/v)To maintain protein stability.

Visualizations

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Stabilization & Purification Protein_Solution Protein in Thiol-Free Buffer (pH 6.5-7.5) TCEP_Addition Add TCEP (Disulfide Reduction) Protein_Solution->TCEP_Addition Conjugation_Step Add Reagent to Protein (1-4h, RT) TCEP_Addition->Conjugation_Step Reagent_Prep Prepare fresh This compound in DMSO/DMF Reagent_Prep->Conjugation_Step Dithiomaleimide_Intermediate Dithiomaleimide Conjugate Conjugation_Step->Dithiomaleimide_Intermediate Hydrolysis Increase pH to 8.5-9.0 (2-48h, RT) Dithiomaleimide_Intermediate->Hydrolysis Optional but Recommended Purification Purification (SEC, Dialysis) Dithiomaleimide_Intermediate->Purification Stable_Conjugate Stable Dithiomaleamic Acid Conjugate Hydrolysis->Stable_Conjugate Stable_Conjugate->Purification

Figure 1: General workflow for this compound conjugation.

G Start Low Yield? Solubility Is the reagent fully dissolved in the buffer? Start->Solubility Check Hydrolysis Was the reagent stock solution fresh? Solubility->Hydrolysis Yes Solubilize Increase co-solvent (e.g., DMSO) or use a different buffer Solubility->Solubilize No Reduction Was disulfide reduction performed and confirmed? Hydrolysis->Reduction Yes Fresh_Reagent Prepare fresh reagent stock solution Hydrolysis->Fresh_Reagent No Molar_Ratio Is the molar ratio of reagent sufficient? Reduction->Molar_Ratio Yes Optimize_Reduction Increase TCEP concentration or incubation time Reduction->Optimize_Reduction No Increase_Ratio Increase molar excess of the dibromomaleimide Molar_Ratio->Increase_Ratio No Success Success Molar_Ratio->Success Yes Solubilize->Start Fresh_Reagent->Start Optimize_Reduction->Start Increase_Ratio->Start

Figure 2: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: N-Trityl-2,3-dibromomaleimide Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-Trityl-2,3-dibromomaleimide in reactions with primary amines. It is intended for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

Issue: Low or No Yield of the Desired Product

  • Question: My reaction between this compound and a primary amine is resulting in a low yield or no product at all. What are the possible causes and solutions?

    Answer: Low or no yield can stem from several factors. Firstly, the reaction conditions, particularly pH, are critical. Maleimides react preferentially with sulfhydryl groups at a pH of 6.5-7.5.[1][2] Reactions with primary amines at the double bond are more favorable at a pH above 7.5.[2] Secondly, the N-trityl group is sensitive to acidic conditions and can be cleaved, leading to undesired side products.[3] Lastly, ensure your starting materials are pure and the reaction is performed under appropriate temperature and time conditions. Dibromomaleimides can be sensitive to heat.

    Recommendations:

    • Carefully control the pH of your reaction medium. If the intended reaction is Michael addition, a pH above 7.5 is recommended.

    • Avoid acidic conditions to prevent the cleavage of the N-trityl protecting group.

    • Run the reaction at room temperature unless otherwise specified in a validated protocol.

    • Ensure the purity of your this compound and primary amine.

Issue: Formation of Multiple Products and Impurities

  • Question: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis. What are the likely side reactions occurring?

    Answer: The formation of multiple products suggests that side reactions are competing with your desired reaction. The most common side reactions with this compound and primary amines include:

    • Michael Addition: The primary amine can add across the carbon-carbon double bond of the maleimide ring. This reaction is competitive with other potential reactions and is highly pH-dependent.[2]

    • Substitution of Bromine Atoms: While the primary desired reaction for dibromomaleimides in bioconjugation is with thiols to displace the bromine atoms, a sufficiently nucleophilic primary amine could potentially displace one or both bromine atoms.

    • Detritylation: The N-trityl group is bulky and serves to protect the maleimide nitrogen. However, it is labile under acidic conditions.[3] If your primary amine salt is acidic or if there are acidic impurities, you may observe the formation of de-tritylated byproducts.

    • Ring Opening: Strong nucleophiles can potentially attack the carbonyl groups of the maleimide, leading to ring opening. This is more likely under harsh basic conditions.

    • Overalkylation: Primary amines can react with alkyl halides to form secondary and tertiary amines.[4][5] While this compound is not an alkyl halide, the reactivity principle of the primary amine acting as a nucleophile multiple times can lead to complex mixtures if multiple reactive sites are available.

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal pH for reacting a primary amine with this compound?

    Answer: The optimal pH depends on the desired reaction. For Michael addition of the primary amine to the maleimide double bond, a pH greater than 7.5 is generally required to favor the reaction with amines over thiols.[1][2] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[2] It is crucial to maintain the pH in a range that avoids the cleavage of the acid-labile N-trityl group.

  • Question 2: Can the N-trityl group be cleaved by the primary amine?

    Answer: The N-trityl group is primarily known for its sensitivity to acidic conditions.[3] While direct cleavage by a primary amine under neutral or basic conditions is not a commonly reported side reaction, a highly nucleophilic amine or prolonged reaction times at elevated temperatures could potentially lead to detritylation. Reductive conditions can also cleave the trityl group.[6]

  • Question 3: What is the primary role of the bromine atoms on the maleimide ring?

    Answer: In the context of bioconjugation, the two bromine atoms on the maleimide ring are excellent leaving groups. They are designed to react with two thiol groups (e.g., from reduced disulfide bonds in proteins) to form a stable thioether linkage, effectively bridging the two thiols.[7]

  • Question 4: How can I minimize the formation of side products?

    Answer: To minimize side products, consider the following:

    • pH Control: Maintain the pH of the reaction mixture within the optimal range for your desired transformation.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize heat-sensitive degradation.

    • Stoichiometry: Use a precise stoichiometry of reactants to avoid excess of the primary amine, which could lead to multiple additions or other side reactions.

    • Inert Atmosphere: If your reactants or products are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table summarizes the effect of pH on the reactivity of maleimides with thiols and amines.

pH RangePredominant Reaction with MaleimideRelative Reaction Rate (Thiol vs. Amine)Reference(s)
6.5 - 7.5Reaction with thiols is highly favored.Thiol reaction is ~1000x faster than amine reaction at pH 7.0.[1][2]
> 7.5Reaction with primary amines becomes competitive.The rate of reaction with amines increases.[2]
> 8.5Reaction with primary amines is significant; hydrolysis of the maleimide group also increases.Not specified, but amine reactivity is enhanced.[1]

Experimental Protocols

Protocol: Michael Addition of a Primary Amine to this compound

This protocol provides a general methodology for the Michael addition of a primary amine to the double bond of this compound.

  • Materials:

    • This compound

    • Primary amine

    • Anhydrous, amine-free solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Buffer solution (pH 8.0-8.5, e.g., borate buffer) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine)

    • Thin Layer Chromatography (TLC) supplies

    • Purification supplies (e.g., silica gel for column chromatography)

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • In a separate vial, dissolve the primary amine (1-1.2 equivalents) in the same solvent.

    • Add the buffer solution or organic base to the flask containing the this compound solution to achieve the desired pH.

    • Slowly add the primary amine solution to the reaction mixture at room temperature with stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction (e.g., by adding a mild acid if an organic base was used, or by extraction).

    • Perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).

Visualizations

Side_Reactions Reactants This compound + Primary Amine (R-NH2) Michael_Addition Michael Addition Product Reactants->Michael_Addition Main Pathway (pH dependent) Br_Substitution Bromine Substitution Product(s) Reactants->Br_Substitution Potential Pathway Detritylation Detritylated Product Reactants->Detritylation Side Reaction Ring_Opening Ring-Opened Product Reactants->Ring_Opening Side Reaction pH_high pH > 7.5 pH_high->Michael_Addition Acidic_Conditions Acidic Conditions Acidic_Conditions->Detritylation Strong_Base Strong Base / Heat Strong_Base->Ring_Opening Nucleophilic_Amine Nucleophilic Amine Nucleophilic_Amine->Br_Substitution Troubleshooting_Workflow start Low Yield or Multiple Products Observed check_pH Verify Reaction pH start->check_pH check_temp Check Reaction Temperature start->check_temp check_purity Analyze Starting Material Purity start->check_purity is_pH_correct Is pH in Optimal Range (e.g., >7.5 for Michael Add.)? check_pH->is_pH_correct is_temp_correct Is Temperature Appropriate (e.g., Room Temp)? check_temp->is_temp_correct is_purity_ok Are Starting Materials Pure? check_purity->is_purity_ok adjust_pH Adjust pH with Buffer or Non-Nucleophilic Base is_pH_correct->adjust_pH No optimize Re-run Optimized Reaction is_pH_correct->optimize Yes adjust_temp Lower Reaction Temperature is_temp_correct->adjust_temp No is_temp_correct->optimize Yes purify_sm Purify Starting Materials is_purity_ok->purify_sm No is_purity_ok->optimize Yes adjust_pH->optimize adjust_temp->optimize purify_sm->optimize

References

Technical Support Center: N-Trityl-2,3-dibromomaleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Trityl-2,3-dibromomaleimide and related maleimide chemistries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions, with a specific focus on reaction buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the reaction of this compound with thiols?

The optimal pH for maleimide-thiol conjugation, including with dibromomaleimides, is generally between pH 6.5 and 7.5 .[1][2][3] This range provides an effective balance between the reactivity of the thiol group and the stability of the maleimide ring.[1] While some specific protocols for dibromomaleimide disulfide bridging have successfully used pH 6.2[4][5] or even pH 8.5[6], starting within the 6.5-7.5 range is strongly recommended for initial experiments.

Q2: What happens if the reaction pH is too low (below 6.5)?

If the pH is below 6.5, the reaction rate will be significantly slower.[1][2] Thiol groups (R-SH) are most reactive in their deprotonated thiolate form (R-S⁻). As the pH becomes more acidic, the concentration of the highly nucleophilic thiolate anion decreases, slowing down the Michael addition reaction.[1]

Q3: What are the risks of performing the conjugation at a pH above 7.5?

Performing the reaction at a pH above 7.5 introduces two major risks:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[7][8] This rate of hydrolysis increases significantly with pH, reducing the concentration of the active reagent and lowering the conjugation yield.[1][8]

  • Loss of Selectivity: At pH values above 7.5, maleimides can begin to react with primary amines, such as the ε-amino group of lysine residues in proteins.[1][2] While the reaction with thiols is about 1,000 times faster than with amines at pH 7.0, this selectivity diminishes as the pH increases, potentially leading to a heterogeneous mixture of products.[1][2][3]

Q4: How stable is the this compound reagent in aqueous buffers?

Aqueous solutions of maleimide-containing reagents should always be prepared immediately before use.[1][8] The maleimide group is prone to hydrolysis, especially at neutral to alkaline pH.[8] For storage, it is recommended to keep the compound in its solid form at -20°C or dissolved in a dry, water-miscible organic solvent like DMSO or DMF.[1][8]

Q5: Are there specific side reactions to be aware of besides hydrolysis and reaction with amines?

Yes, when conjugating to a peptide or protein with an N-terminal cysteine, a side reaction called thiazine rearrangement can occur. This reaction is more prominent at neutral or higher pH.[9][10] To suppress this rearrangement, performing the conjugation at a more acidic pH (e.g., ~5.0) is recommended to keep the N-terminal amine protonated and therefore less nucleophilic.[2][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Maleimide Hydrolysis: Reagent was inactivated due to premature hydrolysis.Prepare maleimide solutions in dry DMSO or DMF and add to the aqueous reaction buffer immediately before starting the reaction.[8] Ensure the reaction pH does not exceed 7.5.[8]
Inactive Thiol: Thiol groups on the target molecule are oxidized to disulfides.Degas all buffers to remove oxygen.[11] Add a chelating agent like EDTA (1-5 mM) to the buffer to sequester metal ions that catalyze oxidation.
Incorrect pH: Reaction is too slow due to low pH.Increase the pH to within the optimal 6.5-7.5 range. Verify buffer pH before starting.[1]
Competing Reductant: Thiol-based reducing agents (like DTT) are competing with the target molecule.If disulfide reduction is needed, use a non-thiol reducing agent like TCEP.[1][4] If DTT must be used, remove it via dialysis or size-exclusion chromatography before adding the maleimide reagent.
Heterogeneous Product Mixture Reaction with Amines: The reaction pH was too high, causing a loss of selectivity.Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selective reaction with thiols over amines.[2]
Conjugate is Unstable Retro-Michael Reaction: The formed thiosuccinimide bond is reversible, leading to thiol exchange with other molecules (e.g., glutathione).To create a more stable bond, the thiosuccinimide ring can be hydrolyzed post-conjugation by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[8] This ring-opened product is highly stable.
Unexpected Product Mass (with N-terminal Cys) Thiazine Rearrangement: The N-terminal amine attacked the succinimide ring.Perform the conjugation at a more acidic pH (~5.0) to suppress this side reaction.[2] Analyze the product by mass spectrometry to confirm the rearrangement.[9]

Data Summary: pH Effects on Maleimide Reactions

The following table summarizes the key pH-dependent factors influencing the reaction of dibromomaleimides with thiols.

pH RangeThiol ReactivityMaleimide Stability (vs. Hydrolysis)Selectivity (Thiol vs. Amine)Key Side ReactionsRecommendation
< 6.5 Low (Thiol is protonated)High[7]Very HighThiazine rearrangement suppressed[2]Use if thiazine formation is an issue, but expect very slow reaction rates.[1]
6.5 - 7.5 Good (Balance of R-SH/R-S⁻)Moderate (Hydrolysis is slow)[7]Excellent (Thiol reaction is ~1000x faster)[1][2]MinimalOptimal range for most applications. [1][2][3]
> 7.5 High (Thiolate is dominant)Low (Hydrolysis is rapid)[8][12]Low (Competing reaction with amines)[1][2]Maleimide hydrolysis; reaction with lysines.Not recommended unless required for specific applications and used with very short reaction times.

Experimental Protocols

Protocol: pH Optimization for this compound Conjugation

This protocol describes a method for screening different pH conditions to find the optimal buffer for your specific biomolecule.

1. Materials and Reagents:

  • Thiol-containing molecule (e.g., protein, peptide).

  • This compound.

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF).

  • Reaction Buffers: Prepare a set of buffers (e.g., 100 mM Sodium Phosphate) at various pH points: 6.0, 6.5, 7.0, 7.5, and 8.0. Degas all buffers thoroughly and add 1 mM EDTA.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) if disulfide reduction is needed.

  • Quenching solution (e.g., 100 mM L-cysteine or 2-mercaptoethanol).

  • Analytical system (e.g., LC-MS, SDS-PAGE).

2. Procedure:

  • Prepare Thiol-Molecule: Dissolve your thiol-containing molecule in each of the reaction buffers to a final concentration of 1-5 mg/mL. If reduction is needed, add TCEP (2-10 fold molar excess) and incubate for 30-60 minutes at room temperature.

  • Prepare Maleimide Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11]

  • Initiate Conjugation: Set up parallel reactions. To each buffer containing your thiol molecule, add the maleimide stock solution to achieve a desired molar excess (a 5-10 fold excess is a good starting point).

  • Incubate: Allow the reactions to proceed at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1] Protect from light.

  • Quench Reaction: Stop the reaction by adding a quenching solution to consume any excess maleimide.

  • Analyze Results: Analyze the outcome of each reaction using an appropriate technique. Use LC-MS to identify the desired product mass and check for side products (e.g., hydrolyzed maleimide, amine-conjugated products). Use SDS-PAGE for protein conjugations to visualize the shift in molecular weight.

  • Determine Optimal pH: Compare the yield of the desired conjugate and the prevalence of side products across the different pH conditions to identify the optimal buffer.

Visualizations

Diagrams of Key Processes

pH_Effects cluster_low_ph Low pH (< 6.5) cluster_optimal_ph Optimal pH (6.5 - 7.5) cluster_high_ph High pH (> 7.5) Low_Thiol Thiol (R-SH) (Protonated, Less Reactive) Slow_Rxn Low Yield Low_Thiol->Slow_Rxn Very Slow Reaction Low_Mal Maleimide (Stable) Low_Mal->Slow_Rxn Opt_Thiol Thiolate (R-S⁻) (Nucleophilic) Fast_Rxn High Yield Thiosuccinimide Product Opt_Thiol->Fast_Rxn Fast & Selective Reaction Opt_Mal Maleimide (Moderately Stable) Opt_Mal->Fast_Rxn High_Mal Maleimide Hydrolysis Hydrolysis (Inactive Maleamic Acid) High_Mal->Hydrolysis Fast Amine_Rxn Reaction with Amines (Loss of Selectivity) High_Mal->Amine_Rxn Competing

Caption: pH Effects on Maleimide-Thiol Conjugation.

Optimization_Workflow A Define Conjugation Goal (e.g., Protein Labeling) B Prepare Buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) + 1mM EDTA, Degassed A->B C Prepare Thiol Molecule (Reduce with TCEP if needed) B->C D Set up Parallel Reactions (One for each pH) C->D E Add Freshly Prepared Maleimide Stock Solution D->E F Incubate (e.g., 2h at RT) E->F G Quench Excess Maleimide F->G H Analyze Samples (LC-MS, SDS-PAGE) G->H I Decision: Compare Yield vs. Side Products H->I J Select Optimal pH for Scale-up I->J

Caption: Experimental Workflow for pH Optimization.

References

troubleshooting low yield in "N-Trityl-2,3-dibromomaleimide" labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the labeling of biomolecules with N-Trityl-2,3-dibromomaleimide, with a particular focus on resolving issues of low reaction yield.

Troubleshooting Guide: Low Labeling Yield

Low conjugation efficiency is a frequent problem in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of low yield when using this compound.

Question: I am observing a low yield in my labeling reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low labeling yield can stem from several factors, ranging from the quality of the reagents to the specifics of the reaction conditions. Follow the troubleshooting workflow below to diagnose and address the issue.

TroubleshootingWorkflow cluster_start cluster_reagents Step 1: Reagent Quality and Storage cluster_reaction Step 2: Reaction Conditions cluster_process Step 3: Post-Reaction Handling cluster_end start Start: Low Labeling Yield reagent_quality Verify Reagent Integrity start->reagent_quality thiol_availability Ensure Thiol Availability (for cysteine labeling) reagent_quality->thiol_availability Reagents OK end Achieved: Optimal Labeling Yield reagent_quality->end Issue Resolved: Replaced Reagents reaction_ph Optimize Reaction pH thiol_availability->reaction_ph Thiols Available thiol_availability->end Issue Resolved: Improved Reduction molar_ratio Adjust Molar Ratio of Reactants reaction_ph->molar_ratio pH Optimized reaction_ph->end Issue Resolved reaction_time_temp Modify Reaction Time & Temperature molar_ratio->reaction_time_temp Ratio Adjusted molar_ratio->end Issue Resolved hydrolysis Consider Post-Conjugation Hydrolysis reaction_time_temp->hydrolysis Conditions Optimized reaction_time_temp->end Issue Resolved purification Review Purification Method hydrolysis->purification Hydrolysis Considered hydrolysis->end Issue Resolved purification->end Purification Optimized purification->end Issue Resolved

Caption: Troubleshooting workflow for low yield in this compound labeling.

Frequently Asked Questions (FAQs)

Reagent and Sample Preparation

Q1: How should I store and handle this compound?

A1: this compound should be stored in a tightly sealed container in a dry environment.[1] It is sensitive to moisture and heat.[2] For long-term storage, keeping it at a low temperature as recommended by the supplier is advisable. Before use, allow the reagent to warm to room temperature before opening to prevent condensation.

Q2: My protein has disulfide bonds. Is a reduction step necessary before labeling with this compound?

A2: Yes, absolutely. Dibromomaleimides, like other maleimides, react with free sulfhydryl (-SH) groups of cysteine residues.[3] If your target cysteines are involved in disulfide bonds (S-S), you must first reduce them to free thiols.[2][3] A common reducing agent for this purpose is Tris(2-carboxyethyl)phosphine (TCEP), which is effective and generally does not need to be removed before starting the labeling reaction.[3][4]

Q3: What is the best way to prepare the this compound solution?

A3: It is recommended to prepare a fresh stock solution of this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.[5] This minimizes the risk of hydrolysis of the maleimide group.

Reaction Conditions

Q4: What is the optimal pH for the labeling reaction?

A4: For maleimide-thiol conjugations, a pH range of 6.5 to 7.5 is generally considered optimal.[3] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions like the hydrolysis of the maleimide ring, which becomes more significant at higher pH.[3]

Q5: What molar ratio of this compound to my biomolecule should I use?

A5: A molar excess of the dibromomaleimide reagent is typically used to drive the reaction to completion. A starting point could be a 5 to 20-fold molar excess of this compound over the number of available thiol groups on your biomolecule.[3][6] However, the optimal ratio can vary depending on the reactivity of the specific thiol groups and the stability of the biomolecule, so empirical testing is recommended.[3]

Q6: The dibromomaleimide group is known to be sensitive to heat. What is the recommended reaction temperature?

A6: The reaction should be performed at a controlled temperature, typically at room temperature or 4°C.[6] Since dibromomaleimides can be heat-sensitive, avoiding high temperatures is crucial to prevent degradation of the reagent and ensure the stability of the resulting conjugate.[2]

Post-Reaction and Stability

Q7: What is the importance of hydrolysis after the initial conjugation?

A7: After the dibromomaleimide has reacted with two thiol groups to form a dithiomaleimide bridge, the resulting conjugate can be susceptible to retro-Michael reactions.[2] A subsequent hydrolysis step under mildly basic conditions can open the maleimide ring to form a stable maleamic acid, which "locks" the conjugate and prevents it from reacting with other thiols.[2][7]

Q8: How can I remove the unreacted this compound after the reaction?

A8: Excess, unreacted this compound and any byproducts can be removed using size-based separation techniques such as size-exclusion chromatography (SEC) (e.g., a desalting column) or dialysis.[3][6] The choice of method will depend on the size and stability of your labeled biomolecule.

Data Presentation: Reaction Parameter Optimization

To systematically optimize your labeling reaction and troubleshoot low yield, it is helpful to vary key parameters and record the outcomes. The following table provides a template for organizing your experimental data.

Experiment IDMolar Ratio (Reagent:Biomolecule)pHTemperature (°C)Reaction Time (hours)Yield (%)Observations
1 (Initial)10:17.0252
220:17.0252
310:16.5252
410:17.5252
510:17.044
610:17.0254

Experimental Protocol: General Procedure for Labeling a Protein with this compound

This protocol provides a general workflow for the labeling of a protein with available cysteine residues. Optimization of specific steps may be required for your particular application.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (in reaction buffer, pH 6.5-7.5) reduce_disulfides 2. Reduce Disulfide Bonds (Optional) (Add TCEP, incubate 30 min) prep_protein->reduce_disulfides prep_reagent 3. Prepare this compound Stock Solution (in anhydrous DMSO) reduce_disulfides->prep_reagent add_reagent 4. Add Reagent to Protein Solution (Target molar ratio) prep_reagent->add_reagent incubate 5. Incubate Reaction Mixture (e.g., 2 hours at RT or 4 hours at 4°C) add_reagent->incubate quench 6. Quench Reaction (Optional) (Add excess free thiol) incubate->quench purify 7. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze 8. Characterize Conjugate (e.g., UV-Vis, Mass Spectrometry) purify->analyze

Caption: General experimental workflow for protein labeling.

1. Preparation of Protein Solution:

  • Dissolve your protein in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH between 6.5 and 7.5.[3][5] The buffer should be free of any primary amines or thiols that could compete with the reaction.

2. Reduction of Disulfide Bonds (if necessary):

  • If you are targeting cysteines involved in disulfide bonds, add a 10 to 20-fold molar excess of a reducing agent like TCEP to the protein solution.

  • Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[5]

3. Preparation of this compound Stock Solution:

  • Just before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[5]

4. Labeling Reaction:

  • Add the desired volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

5. Purification of the Conjugate:

  • Following the incubation period, remove the excess, unreacted this compound and any reaction byproducts. This is typically achieved using a desalting column or other forms of size-exclusion chromatography.[3]

6. Characterization:

  • Characterize the final conjugate to determine the concentration of the labeled protein and the degree of labeling (DOL). This can be done using UV-Vis spectrophotometry, mass spectrometry, or other relevant analytical techniques.

References

Technical Support Center: Purification of N-Trityl-2,3-dibromomaleimide (TDM) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Trityl-2,3-dibromomaleimide (TDM) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the labeling and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDM) and how does it react with proteins? this compound (TDM) is a thiol-reactive crosslinking reagent used for labeling proteins. The dibromomaleimide moiety reacts specifically with thiol groups, typically from cysteine residues. This reaction involves the substitution of the two bromine atoms by two thiol groups, forming a stable dithioether linkage. This is particularly useful for re-bridging disulfide bonds after their reduction.

Q2: Why is it necessary to reduce my protein before TDM labeling? The reactive targets for TDM are free thiol (-SH) groups on cysteine residues. In many proteins, particularly antibodies, cysteine residues exist in an oxidized state as disulfide bonds (-S-S-). These disulfide bonds are unreactive towards TDM.[1] Therefore, a reduction step, commonly using a reagent like TCEP (tris(2-carboxyethyl)phosphine), is essential to cleave the disulfide bonds and generate the free thiols required for labeling.[2]

Q3: What is the optimal pH for TDM labeling? The optimal pH for the reaction between maleimides and thiols is generally between 6.5 and 7.5.[1] Within this range, the thiol groups are sufficiently nucleophilic to react efficiently with the maleimide, while minimizing potential side reactions such as hydrolysis of the maleimide group at higher pH values.[1]

Q4: Why is it critical to remove unreacted TDM after the labeling reaction? Unreacted TDM is a small, reactive molecule that can interfere with downstream applications. If not removed, it can react with other thiol-containing molecules in your experimental system, potentially leading to non-specific labeling, high background signals in fluorescence-based assays, and inaccurate quantification.[3] The bulky, hydrophobic trityl group on unreacted TDM can also promote aggregation and interfere with assays.

Q5: How do I stop the labeling reaction before purification? It is good practice to quench the reaction to consume any excess TDM. This can be achieved by adding a small molecule containing a free thiol, such as L-cysteine or 2-Mercaptoethanol (BME), in a 10-20 mM final concentration.[3] This quencher will react with the remaining TDM, rendering it inert.

Troubleshooting Guides

This section addresses specific issues that may arise during the labeling and purification of TDM-conjugated proteins.

Issue 1: Low Labeling Efficiency

Symptoms:

  • Low signal in downstream detection assays.

  • Mass spectrometry analysis shows a low degree of labeling (DoL).

Possible Causes and Solutions:

Possible Cause Solution Explanation
Incomplete Reduction of Disulfide Bonds Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., 10-fold molar excess of TCEP) and incubation time (e.g., 30 minutes at room temperature).[2]Disulfide bonds are unreactive with TDM. Incomplete reduction leads to fewer available thiol groups for labeling.[1]
Suboptimal Reaction pH Maintain the reaction buffer pH between 6.5 and 7.5. Use buffers like PBS, HEPES, or Tris that do not contain primary amines or thiols.[4]Thiol reactivity is pH-dependent. At pH below 6.5, the reaction is slow. Above pH 7.5, maleimide hydrolysis increases.[1]
Incorrect Molar Ratio of TDM to Protein Optimize the molar ratio. Start with a 10:1 to 20:1 molar excess of TDM to protein and titrate to find the optimal ratio for your specific protein.[1]A sufficient excess of TDM is needed to drive the reaction to completion, but a very high excess can lead to off-target reactions or aggregation.
Hydrolysis of TDM Reagent Prepare the TDM stock solution in an anhydrous solvent like DMSO or DMF and use it immediately. Avoid aqueous storage of the stock solution.Maleimides are susceptible to hydrolysis in aqueous solutions, which renders them inactive.
Presence of Thiols in Buffer Ensure that the reaction buffer is free from any thiol-containing compounds (e.g., DTT from a previous step if not properly removed).Competing thiols will react with the TDM, reducing the amount available for labeling your protein of interest.
Issue 2: Protein Aggregation or Precipitation

Symptoms:

  • Visible cloudiness or precipitate in the reaction tube.

  • Early elution peak (in the void volume) during Size Exclusion Chromatography (SEC).

  • Low protein recovery after purification.

Possible Causes and Solutions:

Possible Cause Solution Explanation
High Protein Concentration Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[5]High concentrations can increase the likelihood of intermolecular interactions and aggregation, especially after modification.[4]
Increased Hydrophobicity Consider using a TDM derivative with a more hydrophilic linker if available. Including solubility-enhancing additives like arginine or glycerol in the buffer can also help.[5]The large, hydrophobic trityl group on TDM increases the overall hydrophobicity of the protein surface, which can lead to aggregation.[4]
Over-labeling Reduce the TDM:protein molar ratio or the reaction time.[6]Excessive labeling can significantly alter the surface properties of the protein, leading to instability and aggregation.[4]
Suboptimal Buffer Conditions Screen different buffer conditions (pH, ionic strength). A buffer pH away from the protein's isoelectric point (pI) can increase electrostatic repulsion and prevent aggregation.[5]The net charge of the protein influences its solubility. Altering the buffer pH can prevent the protein from reaching its least soluble state at its pI.[5]
Incorrect Solvent Concentration Minimize the volume of organic solvent (e.g., DMSO/DMF) used to dissolve the TDM reagent to less than 10% of the total reaction volume.High concentrations of organic solvents can denature proteins, leading to aggregation.[3]

Experimental Protocols

Protocol 1: TDM Labeling of a Thiol-Containing Protein

This protocol provides a general procedure for labeling a protein with TDM. Optimization may be required for your specific protein.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Reducing Agent (optional): TCEP solution (10 mM)

  • This compound (TDM)

  • Anhydrous DMSO or DMF

  • Quenching Solution: L-cysteine (1 M)

Procedure:

  • Protein Preparation: Prepare the protein in the degassed Reaction Buffer.

  • (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds, add TCEP to a final 10-fold molar excess over the protein. Incubate for 30 minutes at room temperature.

  • Prepare TDM Stock Solution: Prepare a 10 mM stock solution of TDM in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction: While gently stirring the protein solution, add the TDM stock solution to achieve the desired molar excess (e.g., 10:1 TDM:protein).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[3]

  • Purification: Proceed immediately to purify the labeled protein from unreacted TDM and quenching agent using a suitable method such as Size Exclusion Chromatography (Protocol 2) or Dialysis (Protocol 3).

Protocol 2: Purification using Size Exclusion Chromatography (Spin Column)

This method is rapid and ideal for small sample volumes.

Materials:

  • Quenched labeling reaction mixture

  • Spin desalting column with an appropriate Molecular Weight Cut-Off (MWCO) for your protein

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge and collection tubes

Procedure:

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube. Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.

  • Equilibration: Place the column in a new collection tube. Add the Equilibration Buffer to the column and centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times, discarding the flow-through each time.

  • Sample Loading: Place the equilibrated column into a new, clean collection tube. Carefully apply the quenched reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column for 2 minutes at 1,500 x g.

  • Collection: The purified TDM-labeled protein is now in the collection tube. The unreacted TDM, quenching agent, and salts are retained in the resin.

Protocol 3: Purification using Dialysis

This method is gentle and suitable for larger sample volumes but is more time-consuming.

Materials:

  • Quenched labeling reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis Buffer (e.g., PBS, pH 7.4), at least 200 times the sample volume

  • Stir plate and stir bar

Procedure:

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing/cassette according to the manufacturer's instructions.

  • Dialysis: Place the sealed dialysis device in a beaker with the Dialysis Buffer. Stir gently on a stir plate at 4°C.[3]

  • Buffer Changes: Allow dialysis to proceed for 1-2 hours, then change the buffer. Repeat the buffer change at least two more times over 12-24 hours. An overnight dialysis step is recommended for complete removal of small molecules.[3]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified TDM-labeled protein to a clean tube.

Data Presentation

Comparison of Purification Methods

The choice of purification method depends on various factors. The following table provides a general comparison.

Feature Size Exclusion Chromatography (Spin Column) Dialysis
Principle Separation based on molecular size.[7]Diffusion across a semi-permeable membrane.[8]
Speed Fast (minutes)Slow (hours to days)[8]
Sample Volume Small (µL to a few mL)Flexible (µL to Liters)
Protein Recovery Typically >90%Typically >90%, but sample loss can occur during handling.[9]
Final Concentration Sample is dilutedSample volume may increase slightly.[9]
Efficiency High removal of small moleculesHigh removal of small molecules with sufficient buffer changes.
Best For Rapid purification of small samplesGentle purification of larger or sensitive samples

Visualizations

Experimental Workflow for TDM Labeling and Purification

TDM_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis Start Start with Protein of Interest Reduce Reduce Disulfide Bonds (e.g., with TCEP) Start->Reduce If necessary Label Add TDM Reagent (pH 6.5-7.5, RT, 1-2h) Reduce->Label Quench Quench Reaction (e.g., with L-cysteine) Label->Quench SEC Size Exclusion Chromatography Quench->SEC For rapid purification Dialysis Dialysis Quench->Dialysis For gentle, large-scale purification End Purified TDM-Labeled Protein SEC->End Dialysis->End

Caption: Workflow for TDM protein labeling and purification.

Troubleshooting Logic for Protein Aggregation

Aggregation_Troubleshooting Start Protein Aggregation Observed During/After Labeling High_Conc Is protein concentration > 5 mg/mL? Start->High_Conc Overlabeling Is TDM:Protein ratio > 20:1? High_Conc->Overlabeling No Sol_High_Conc Action: Lower protein concentration. High_Conc->Sol_High_Conc Yes Buffer_pH Is buffer pH near protein pI? Overlabeling->Buffer_pH No Sol_Overlabeling Action: Reduce TDM:Protein ratio. Overlabeling->Sol_Overlabeling Yes Solvent_Vol Is organic solvent >10% of volume? Buffer_pH->Solvent_Vol No Sol_Buffer_pH Action: Adjust buffer pH away from pI. Buffer_pH->Sol_Buffer_pH Yes Sol_Solvent_Vol Action: Reduce organic solvent volume. Solvent_Vol->Sol_Solvent_Vol Yes Sol_Additives Consider adding solubility enhancers (e.g., Arginine, Glycerol). Solvent_Vol->Sol_Additives No

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Stability of N-Trityl-2,3-dibromomaleimide Conjugates in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the stability of N-Trityl-2,3-dibromomaleimide and other maleimide-based bioconjugates in serum.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for maleimide-thiol conjugates in a biological environment?

A1: The main stability issue for maleimide-thiol conjugates is the susceptibility of the thiosuccinimide linkage to a base-catalyzed retro-Michael reaction.[1][2] This reaction is a reversal of the initial conjugation, causing the thioether bond to break and leading to deconjugation of the payload (e.g., drug, dye).[1][3] In biological fluids like serum, which are rich in thiols such as glutathione (GSH) and albumin, the released maleimide can react with these abundant thiols, resulting in off-target effects and reduced efficacy of the conjugate.[1][3]

Q2: How does a dibromomaleimide, such as this compound, differ from a standard maleimide in terms of conjugation and stability?

A2: Dibromomaleimides offer a distinct advantage by providing the potential for a more stable linkage. They can react with two cysteine residues, such as those from a reduced disulfide bond, to form a stable, bridged structure.[2][4] This bridging can enhance the stability of the conjugate compared to traditional maleimide linkers.[5] The reaction involves the reduction of a disulfide bond, followed by the substitution of the two bromine atoms by the resulting thiol groups.[6] This process can be very efficient, often requiring only a stoichiometric amount of the reagent.[6]

Q3: What factors influence the stability of the maleimide-thiol linkage?

A3: The stability of the thiosuccinimide linkage is influenced by several factors:

  • pH: The initial conjugation is most efficient at a pH of 6.5-7.5. Post-conjugation, a higher pH (above 7.5) can accelerate the hydrolysis of the succinimide ring, which can paradoxically stabilize the conjugate by preventing the retro-Michael reaction.[1]

  • N-substituent on the maleimide: The chemical group attached to the nitrogen of the maleimide ring significantly impacts stability. Electron-withdrawing groups can accelerate the stabilizing hydrolysis reaction.[1][7]

  • Local Microenvironment: The chemical environment around the conjugation site on the protein can affect stability. For instance, positively charged amino acid residues near the linkage can promote rapid hydrolysis of the thiosuccinimide ring, thereby stabilizing the conjugate.[1]

  • Thiol pKa: The pKa of the thiol involved in the conjugation can influence the stability of the resulting thioether bond.[1][8][9]

Q4: What is the role of succinimide ring hydrolysis in conjugate stability?

A4: Hydrolysis of the succinimide ring is a competing process to the retro-Michael reaction.[1] This hydrolysis opens the ring to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction and deconjugation.[1][7] While this process can lead to a more stable conjugate, it may also result in two isomeric products, which can increase the heterogeneity of the final product.[1] The rate of this hydrolysis is generally accelerated at a basic pH (above 7.5).[2]

Troubleshooting Guide

Problem 1: My conjugate is rapidly losing its payload in a plasma stability assay.

  • Possible Cause: This is a classic sign of the retro-Michael reaction leading to thiol exchange with abundant plasma proteins like albumin or small molecules like glutathione.[1][2]

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to analyze your plasma sample to identify if the payload has been transferred to other proteins, such as albumin.[1][2]

    • Induce Hydrolysis for Stability: After purification, consider incubating your conjugate at a slightly basic pH (e.g., 8.0-8.5) for a controlled period. This can promote the hydrolysis of the succinimide ring, forming a more stable, ring-opened structure that is resistant to deconjugation.[1][2][7]

    • Re-evaluate Linker Chemistry: For future conjugates, consider using maleimide derivatives specifically designed for enhanced stability, such as those that promote rapid hydrolysis after conjugation or alternative linker technologies that are not susceptible to thiol exchange.[1][10][11]

Problem 2: I am observing increasing heterogeneity (e.g., multiple peaks on HPLC) of my conjugate upon storage.

  • Possible Cause: You are likely observing a combination of the retro-Michael reaction (leading to deconjugation) and hydrolysis of the succinimide ring (creating stable isomers).[1][2]

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Ensure the pH of your storage buffer is in the optimal range of 6.5-7.0 to minimize both reactions. Avoid basic conditions if you want to prevent hydrolysis.[1][2]

    • Optimize Storage Conditions: For short-term storage (up to one week), store the purified conjugate at 2-8°C. For long-term storage, consider adding 50% glycerol and storing at -20°C. Always protect the conjugate from light.[2]

    • Characterize the Species: Use LC-MS to identify the different species present in your sample to understand the degradation pathway.

Quantitative Data on Maleimide Conjugate Stability

The stability of maleimide-thiol conjugates can vary significantly based on the specific maleimide, the thiol, and the experimental conditions.

Linkage ChemistryModel SystemIncubation ConditionsHalf-life (t½)Reference
Maleimide-ThiolADC mimic in human plasma37°C~7 days
Thiol-bridging MaleimideADC mimic in human plasma37°C>21 days
Maleimide-ThiolPeptide-Oligonucleotide37°C, 10 mM GSH~2 hours
N-ethyl maleimide (NEM) conjugateIncubated with glutathione-3.1 to 18 hours[8][9]
N-phenyl maleimide (NPM) conjugateIncubated with glutathione-3.1 to 18 hours[8][9]
N-aminoethyl maleimide (NAEM) conjugateIncubated with glutathione-3.1 to 18 hours[8][9]

Experimental Protocols

Protocol 1: General Dibromomaleimide Conjugation to a Reduced Disulfide Bond

This protocol outlines the basic steps for conjugating a dibromomaleimide to a protein with a reducible disulfide bond.

  • Materials:

    • Thiol-containing protein (e.g., antibody, peptide)

    • This compound

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.2-7.5

    • Quenching reagent (e.g., N-acetyl-cysteine)

    • Purification system (e.g., size-exclusion chromatography)

  • Methodology:

    • Protein Preparation: Dissolve the protein in the conjugation buffer.

    • Reduction: Add a slight excess (e.g., 1.1 equivalents) of TCEP to the protein solution to reduce the target disulfide bond. Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature.[6]

    • Conjugation: Prepare a stock solution of this compound in an organic solvent like DMSO. Add a slight excess (e.g., 1.1 equivalents) of the dibromomaleimide solution to the reduced protein solution.[6]

    • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

    • Quenching: Add a quenching reagent to react with any excess dibromomaleimide.

    • Purification: Purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess reagents and unconjugated payload.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in a biologically relevant matrix.[11]

  • Materials:

    • Purified bioconjugate

    • Human or mouse plasma

    • PBS, pH 7.4

    • Incubator at 37°C

    • Analytical method for separation and quantification (e.g., HPLC, LC-MS)

  • Methodology:

    • Sample Preparation: Dilute the purified conjugate to a known concentration in plasma.

    • Time-Course Incubation: Incubate the sample at 37°C.

    • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

    • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining.

    • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate in plasma.[11]

Visual Guides

cluster_workflow Experimental Workflow: Conjugate Stability Assessment A Prepare Conjugate Solution in PBS (pH 7.4) B Add Competing Thiol (e.g., 5 mM Glutathione) A->B C Incubate at 37°C B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC-MS E->F G Quantify Intact Conjugate, Deconjugated Maleimide, and Thiol Exchange Products F->G H Plot % Intact Conjugate vs. Time G->H I Determine Degradation Kinetics H->I

Caption: Workflow for assessing conjugate stability against thiol-mediated degradation.

cluster_pathway Maleimide-Thiol Conjugate Instability Pathway Conjugate Maleimide-Thiol Conjugate Retro Retro-Michael Reaction (Deconjugation) Conjugate->Retro Reversible Hydrolysis Succinimide Ring Hydrolysis Conjugate->Hydrolysis Irreversible Released Released Maleimide + Original Thiol Retro->Released Stable Stable Ring-Opened Product Hydrolysis->Stable Exchange Thiol Exchange Released->Exchange in presence of other thiols OffTarget Off-Target Conjugate (e.g., with Albumin/GSH) Exchange->OffTarget

Caption: Competing pathways of retro-Michael reaction and hydrolysis for maleimide-thiol conjugates.

cluster_troubleshooting Troubleshooting Logic for Conjugate Instability Start Instability Observed (e.g., payload loss) CheckHeterogeneity Is heterogeneity increasing over time? Start->CheckHeterogeneity Yes AnalyzeMS Analyze by LC-MS Start->AnalyzeMS No CheckHeterogeneity->AnalyzeMS Yes ThiolExchange Thiol Exchange Confirmed (payload on albumin) AnalyzeMS->ThiolExchange HydrolysisProducts Isomeric Hydrolysis Products Detected AnalyzeMS->HydrolysisProducts InduceHydrolysis Consider Intentional Hydrolysis (pH 8.0-8.5) for stabilization ThiolExchange->InduceHydrolysis OptimizeStorage Optimize Storage (pH 6.5-7.0, temp) HydrolysisProducts->OptimizeStorage

Caption: Decision tree for troubleshooting unstable maleimide conjugates.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N-Trityl-2,3-dibromomaleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other protein therapeutics, the stable and specific linkage of molecules to cysteine residues is of paramount importance. N-Trityl-2,3-dibromomaleimide has emerged as a reagent that offers distinct advantages over traditional maleimides. This guide provides a comparative analysis of this compound and its alternatives, with a focus on their characterization by mass spectrometry, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison: Dibromomaleimides vs. Conventional Maleimides

The primary advantage of dibromomaleimide-based reagents, including this compound, lies in the increased stability of the resulting conjugate. Conventional maleimides, such as N-ethylmaleimide (NEM), form a thiosuccinimide linkage with cysteine residues. This linkage is susceptible to a retro-Michael reaction, which can lead to detachment of the conjugated molecule and potential off-target effects. Dibromomaleimides, on the other hand, can react with thiols to form a more stable dithiomaleimide, which can subsequently be hydrolyzed to a dithiomaleamic acid, effectively "locking" the conjugate and preventing the retro-Michael reaction.[1][2]

The bulky trityl group on this compound serves as a protecting group that can be removed under acidic conditions. This feature can be exploited in multi-step synthetic strategies.

Below is a summary of the performance characteristics based on available data for the general classes of dibromomaleimides and conventional maleimides.

FeatureThis compound (and Dibromomaleimides)N-ethylmaleimide (Conventional Maleimide)
Reaction Selectivity High for cysteine thiolsHigh for cysteine thiols, but can show some reactivity with amines at higher pH[2]
Conjugate Stability High; resistant to retro-Michael reaction and thiol exchange, especially after hydrolysis[1][2]Moderate; susceptible to retro-Michael reaction and thiol exchange, leading to potential conjugate instability[3][4]
Reaction Kinetics Rapid reaction with thiolsRapid reaction with thiols
Homogeneity of Product Can lead to more homogeneous products, particularly in disulfide bridging applications[5][6]Can result in heterogeneous mixtures, especially when targeting multiple cysteines[6]
Mass Spectrometry Profile Predictable mass shift; stable during analysisCan show instability, leading to multiple species in the mass spectrum
Special Features Trityl group allows for acid-labile deprotection; can be used for disulfide bridging[7][8]Widely used and well-characterized

Experimental Protocols

Accurate characterization of bioconjugates by mass spectrometry is crucial for confirming successful conjugation, determining drug-to-antibody ratios (DARs), and assessing stability. Below are detailed protocols for a typical conjugation reaction and subsequent LC-MS analysis.

Protocol 1: Conjugation of a Cysteine-Containing Peptide with this compound
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.4, to a final concentration of 1 mg/mL. If the peptide contains disulfide bonds that need to be reduced, add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37°C for 1 hour.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in an organic solvent such as dimethylformamide (DMF).

  • Conjugation Reaction: Add a 5-fold molar excess of the this compound stock solution to the peptide solution. Vortex briefly and incubate at room temperature for 2 hours.

  • Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol such as N-acetylcysteine can be added.

  • Sample Cleanup: Remove excess reagent and byproducts using a desalting column or reverse-phase HPLC.

  • Hydrolysis to Dithiomaleamic Acid (Optional but Recommended for Stability): Adjust the pH of the purified conjugate solution to 8.5 and incubate for 2-4 hours to promote hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[2]

  • Analysis: Proceed with LC-MS analysis to confirm the mass of the conjugate.

Protocol 2: LC-MS/MS Analysis of the Conjugated Peptide
  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (High-Resolution ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Analysis: The acquired data can be processed using appropriate software to identify the mass of the conjugated peptide and sequence-specific fragment ions to confirm the site of conjugation.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reactants Reactants cluster_reaction Bioconjugation cluster_product Product peptide Peptide with Cysteine (-SH) conjugation Thiol Addition & Bromide Elimination peptide->conjugation pH 7.4 reagent This compound reagent->conjugation conjugate Stable N-Trityl-monobromo- -thiosuccinimide Conjugate conjugation->conjugate

Reaction of this compound with a cysteine-containing peptide.

G start Conjugated Peptide Sample lc Liquid Chromatography (Reverse Phase) start->lc Injection esi Electrospray Ionization (ESI) lc->esi Elution ms1 MS1 Scan (Intact Mass Measurement) esi->ms1 Ionization ms2 MS/MS Scan (Fragmentation for Site Confirmation) ms1->ms2 Precursor Selection analysis Data Analysis (Mass Confirmation, Site Localization) ms2->analysis Data Acquisition

A typical workflow for the LC-MS/MS analysis of bioconjugates.

Conclusion

This compound and related dibromomaleimides represent a significant advancement in bioconjugation chemistry, offering enhanced stability over traditional maleimide reagents.[1][2] This increased stability is a critical attribute for the development of robust and reliable protein therapeutics. The mass spectrometry protocols and workflows detailed in this guide provide a framework for the accurate and comprehensive characterization of these conjugates, ensuring that researchers and drug developers can confidently assess the quality and homogeneity of their products. The combination of stable conjugation chemistry and rigorous analytical characterization is essential for advancing the next generation of targeted therapies.

References

A Comparative Guide to Protein Labeling: N-Trityl-2,3-dibromomaleimide vs. N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and tools for fundamental biological research. The choice of labeling reagent is critical, dictating the efficiency, specificity, and stability of the final bioconjugate. This guide provides an objective comparison of two maleimide-based reagents for cysteine-directed protein labeling: the conventional N-ethylmaleimide (NEM) and the specialized N-Trityl-2,3-dibromomaleimide.

Executive Summary

N-ethylmaleimide (NEM) is a widely used, monofunctional maleimide that reacts with free thiols on cysteine residues to form a stable thioether bond. It is known for its rapid reaction kinetics and high specificity under controlled pH conditions. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential deconjugation.

This compound is a bifunctional reagent designed for crosslinking or introducing bulky moieties. The dibromomaleimide core can react with two thiol groups, making it suitable for bridging disulfide bonds. The N-trityl group is a bulky, hydrophobic substituent that can influence the physicochemical properties of the conjugate and is labile under acidic conditions. While offering potential for enhanced stability and unique applications, its bulkiness may present steric hindrance challenges.

Performance Comparison

FeatureThis compoundN-ethylmaleimide (NEM)
Functionality Bifunctional (reacts with two thiols)Monofunctional (reacts with one thiol)
Primary Application Cysteine crosslinking, disulfide bond bridging, introduction of a bulky, acid-labile moiety.General cysteine modification for labeling with fluorophores, drugs, or other probes.
Reaction Product DithiomaleimideThiosuccinimide
Reaction Kinetics Generally rapid, with reactivity influenced by the bromine leaving groups.Very rapid with cysteine thiols.[1][2]
Specificity Highly selective for thiols over other nucleophilic amino acid residues.[3]Highly selective for thiols at pH 6.5-7.5; reactivity with amines increases at pH > 7.5.[2]
Conjugate Stability The resulting dithiomaleimide can be hydrolyzed to a more stable dithiomaleamic acid, which is resistant to retro-Michael addition.[4]The thiosuccinimide linkage is susceptible to retro-Michael addition, especially in the presence of other thiols, which can lead to deconjugation.[4][5][6][7]
Key Advantages - Forms a stable, crosslinked product.- Potential for reversible labeling through cleavage of the N-trityl group under acidic conditions.- Dithiomaleimide adducts can be more stable than thiosuccinimide adducts.- Well-established and widely used.- Rapid and efficient reaction.- Smaller size minimizes steric hindrance.
Key Disadvantages - Large trityl group may cause steric hindrance.- Bifunctionality may lead to unintended crosslinking.- Limited commercial availability and published data for this specific compound.- Conjugate instability due to retro-Michael reaction.- Potential for off-target labeling at higher pH.

Reaction Mechanisms and Pathways

The fundamental reaction for both reagents is the modification of cysteine residues. However, their distinct functionalities lead to different outcomes.

N-ethylmaleimide: Michael Addition

NEM reacts with a single cysteine thiol via a Michael addition reaction to form a thiosuccinimide conjugate. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[2]

Reaction of N-ethylmaleimide with a protein thiol.
This compound: Disulfide Bridging

This compound reacts with two cysteine residues, typically from a reduced disulfide bond, in a sequential addition-elimination reaction. This results in a dithiomaleimide bridge, effectively crosslinking the two cysteine residues.

Disulfide bridging with this compound.

Conjugate Stability: A Critical Consideration

A significant drawback of traditional maleimide chemistry is the potential for the retro-Michael reaction, which can lead to the release of the conjugated payload. This is a critical issue for in vivo applications.

Stability_Pathway cluster_dbm Dibromomaleimide Pathway Thiosuccinimide Thiosuccinimide Adduct (from NEM) Retro_Michael Deconjugated Protein + Maleimide Unstable Thiosuccinimide->Retro_Michael Retro-Michael Reaction (Thiol Exchange) Hydrolysis Ring-Opened Succinamic Acid Stable Thiosuccinimide->Hydrolysis Succinimide Ring Hydrolysis Dithiomaleimide Dithiomaleimide Adduct (from Dibromomaleimide) Hydrolyzed_Dithiomaleimide Ring-Opened Dithiomaleamic Acid Highly Stable Dithiomaleimide->Hydrolyzed_Dithiomaleimide Hydrolysis

Competing stability pathways for maleimide conjugates.

Conjugates formed from N-ethylmaleimide are susceptible to this reversal. However, the dithiomaleimide adducts from dibromomaleimides can undergo hydrolysis to form a highly stable ring-opened dithiomaleamic acid structure, which is resistant to retro-Michael addition.[4] This offers a significant advantage for applications requiring long-term stability.

Experimental Protocols

General Protocol for Protein Labeling with N-ethylmaleimide

This protocol is a general guideline and should be optimized for the specific protein and application.

1. Protein Preparation and Reduction:

  • Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[8] Protein concentrations of 1-10 mg/mL are typical.[8]

  • To reduce disulfide bonds and free up cysteine residues, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[9] Incubate for 20-60 minutes at room temperature. If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent, for instance, by using a desalting column.[9]

2. Labeling Reaction:

  • Prepare a stock solution of N-ethylmaleimide in an organic solvent like DMSO or DMF.

  • Add a 10-20 fold molar excess of the NEM solution to the reduced protein solution.[10]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.

3. Quenching and Purification:

  • Quench the reaction by adding a low molecular weight thiol such as L-cysteine or β-mercaptoethanol to scavenge any unreacted NEM.

  • Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[9]

Proposed Protocol for Disulfide Bridging with this compound

This protocol is inferred from methodologies for other dibromomaleimides and should be optimized.

1. Protein Preparation and Reduction:

  • Dissolve the protein containing a disulfide bond of interest in a degassed buffer at a slightly basic pH (e.g., pH 8.0) to facilitate the reaction.

  • Add a slight molar excess (e.g., 1.1 equivalents) of TCEP to selectively reduce the target disulfide bond.[11]

2. Labeling Reaction:

  • Immediately after reduction, add a stoichiometric amount (e.g., 1.1 equivalents) of this compound dissolved in a minimal amount of a compatible organic solvent.

  • Incubate the reaction at room temperature for 15-60 minutes. Monitor the reaction progress by LC-MS.

3. Stabilization and Purification:

  • After the reaction is complete, the dithiomaleimide conjugate can be stabilized by hydrolysis to the dithiomaleamic acid by maintaining a slightly basic pH (e.g., pH 8.5-9.0) and incubating at room temperature or 37°C.

  • Purify the bridged protein using size-exclusion chromatography or other appropriate methods to remove any unreacted reagents and byproducts.

Experimental Workflow Visualization

Experimental_Workflow start Start Protein Sample reduction Disulfide Reduction (TCEP) start->reduction labeling Labeling Reaction (Maleimide Reagent) reduction->labeling quenching Quenching (Excess Thiol) labeling->quenching purification Purification (SEC / Dialysis) quenching->purification analysis Analysis (LC-MS, SDS-PAGE) purification->analysis end End Labeled Protein analysis->end

A generalized workflow for protein labeling with maleimides.

Conclusion

The choice between this compound and N-ethylmaleimide depends heavily on the specific application. N-ethylmaleimide remains a reliable and efficient choice for general-purpose, monofunctional labeling of cysteine residues, provided that potential conjugate instability is addressed or tolerated. For applications requiring the crosslinking of cysteine residues, such as bridging disulfide bonds to maintain protein structure or create more stable conjugates, this compound presents a compelling, albeit more specialized, alternative. The bulky trityl group may also be leveraged for applications requiring altered solubility or an acid-cleavable handle. Researchers should carefully consider the desired outcome, stability requirements, and potential steric effects when selecting the appropriate maleimide reagent for their protein modification needs.

References

A Comparative Guide to Site-Specific Conjugation: Validating N-Trityl-2,3-dibromomaleimide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to create stable, homogeneous bioconjugates is paramount. Site-specific conjugation, which allows for the precise attachment of payloads such as drugs or fluorophores to a specific amino acid on a protein, has emerged as a critical technology in the development of next-generation therapeutics and research tools. Among the various reagents developed for this purpose, N-substituted maleimides, particularly those designed for disulfide bridging, have garnered significant attention.

This guide provides an objective comparison of site-specific conjugation using "N-Trityl-2,3-dibromomaleimide" with other established and next-generation alternatives. We present a comprehensive overview of the underlying chemistries, quantitative performance data, detailed experimental protocols, and visual workflows to assist in the selection of the most appropriate conjugation strategy for your research needs.

The Rise of Dibromomaleimides for Stable Disulfide Bridging

Traditional maleimide chemistry, while widely used for cysteine-specific conjugation, suffers from a significant drawback: the resulting thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation and potential loss of the payload. To address this instability, "next-generation maleimides" (NGMs), including dibromomaleimides, have been developed.[1][2] These reagents react with the two free thiols generated from a reduced disulfide bond, effectively re-bridging the disulfide with a stable linker.[1][2]

The N-substituent on the maleimide ring plays a crucial role in the stability of the final conjugate. N-aryl maleimides, for instance, have been shown to promote a rapid hydrolysis of the thiosuccinimide ring to a stable maleamic acid, effectively "locking" the conjugate and preventing the reverse reaction. While direct experimental data for this compound is not extensively available in the public domain, the bulky trityl group, being an N-alkyl substituent, is expected to influence the reaction kinetics and stability of the conjugate. The steric hindrance from the trityl group may potentially slow down the initial conjugation reaction compared to less bulky N-substituents.

Quantitative Comparison of Site-Specific Conjugation Chemistries

The selection of a conjugation strategy is a critical decision that impacts the homogeneity, stability, and ultimately, the in vivo performance of a bioconjugate. The following tables provide a quantitative comparison of key performance parameters for N-substituted dibromomaleimides (with inferences for the N-Trityl variant) and other leading site-specific conjugation technologies.

Conjugation Chemistry Target Residue(s) Typical Efficiency Reaction pH Linkage Stability (in serum) Key Advantages Key Disadvantages
N-Aryl-2,3-dibromomaleimide Cysteine (disulfide)>90%[3][4]6.5 - 7.5High (stable maleamic acid)[4]High stability, homogeneous productRequires disulfide reduction
N-Alkyl-2,3-dibromomaleimide Cysteine (disulfide)>90%[5][6]6.5 - 7.5Moderate to HighHomogeneous productSlower hydrolysis to stable form compared to N-Aryl
This compound (Inferred) Cysteine (disulfide)Variable (Potentially lower due to steric hindrance)6.5 - 7.5Moderate to HighPotentially allows for controlled reaction rateSteric hindrance may reduce efficiency; lack of specific data
Thiol-ene Conjugation (e.g., with vinyl sulfones) Cysteine70-90%7.0 - 8.5High (stable thioether)Irreversible linkage, good specificityCan be slower than maleimide chemistry
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Unnatural Amino Acid (e.g., pAzF)>90%[7]4.0 - 8.5Very High (stable triazole)[7]Bioorthogonal, high efficiency and stabilityRequires protein engineering
Sortase-Mediated Ligation C- or N-terminal recognition motif>90%[8]7.0 - 8.5Very High (native peptide bond)[8]Highly specific, native-like linkageRequires enzymatic reaction and specific recognition sequences

Experimental Protocols

To ensure the successful validation of site-specific conjugation, rigorous experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Disulfide Bridging with N-Substituted Dibromomaleimides

This protocol describes the general procedure for conjugating a payload to a protein via disulfide bridging using an N-substituted dibromomaleimide.

Materials:

  • Antibody or protein with accessible disulfide bonds (1-5 mg/mL)

  • N-substituted 2,3-dibromomaleimide reagent (e.g., N-Aryl or N-Alkyl variant)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching reagent: N-acetylcysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reduction of Disulfide Bonds:

    • Dissolve the protein in conjugation buffer.

    • Add a 5-10 molar excess of TCEP to the protein solution.

    • Incubate at 37°C for 1-2 hours to ensure complete reduction of the target disulfide bonds.

  • Conjugation Reaction:

    • Prepare a stock solution of the N-substituted dibromomaleimide in an organic solvent (e.g., DMSO).

    • Add a 5-20 molar excess of the dibromomaleimide reagent to the reduced protein solution.

    • Incubate the reaction at room temperature for 1-4 hours. The optimal time may vary depending on the N-substituent.

  • Quenching:

    • Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted dibromomaleimide.

  • Purification:

    • Purify the resulting conjugate using a size-exclusion chromatography column to remove excess reagents and byproducts.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm the drug-to-antibody ratio (DAR) and assess the homogeneity of the product.[9][10]

Protocol 2: Validation of Conjugate Stability

This protocol outlines a method to assess the stability of the bioconjugate in serum.

Materials:

  • Purified bioconjugate

  • Human or mouse serum

  • PBS, pH 7.4

  • Analytical method for quantification (e.g., ELISA, HPLC, or mass spectrometry)

Procedure:

  • Incubate the bioconjugate in serum at a concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the mixture.

  • Analyze the aliquots to quantify the amount of intact conjugate remaining.

  • Compare the stability of the conjugate formed with this compound to that of conjugates formed with other reagents.

Visualizing the Workflows and Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships in selecting a conjugation strategy.

experimental_workflow cluster_reduction Disulfide Reduction cluster_conjugation Conjugation cluster_analysis Analysis Protein_with_Disulfide Protein with Disulfide Bond Reduced_Protein Protein with Free Thiols Protein_with_Disulfide->Reduced_Protein TCEP Conjugated_Protein Stable Conjugate (Re-bridged Disulfide) Reduced_Protein->Conjugated_Protein Dibromomaleimide N-Trityl-2,3- dibromomaleimide Dibromomaleimide->Conjugated_Protein Purification Purification (SEC) Conjugated_Protein->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

Fig 1. Experimental workflow for disulfide bridging conjugation.

decision_tree Start Select Conjugation Strategy Protein_Engineering Is protein engineering feasible? Start->Protein_Engineering Yes_PE Yes Protein_Engineering->Yes_PE No_PE No Protein_Engineering->No_PE Bioorthogonal Consider Bioorthogonal Methods (e.g., SPAAC) Yes_PE->Bioorthogonal Native_Residues Target Native Residues No_PE->Native_Residues Disulfide_Available Accessible Disulfide Bonds? Native_Residues->Disulfide_Available Yes_Disulfide Yes Disulfide_Available->Yes_Disulfide No_Disulfide No Disulfide_Available->No_Disulfide DBM_Conjugation Use Dibromomaleimide (e.g., N-Trityl-DBM) Yes_Disulfide->DBM_Conjugation Other_Thiol_Methods Consider other thiol-reactive methods (e.g., Thiol-ene) No_Disulfide->Other_Thiol_Methods

Fig 2. Decision tree for selecting a site-specific conjugation method.

Conclusion: Making an Informed Choice

The validation of site-specific conjugation is a critical step in the development of well-defined and effective bioconjugates. While traditional maleimide chemistry has been a workhorse in the field, the development of next-generation reagents like N-substituted dibromomaleimides offers a promising solution to the instability of the resulting linkage.

Although specific experimental data for this compound is limited, by understanding the principles of related compounds, researchers can make informed decisions. The bulky trityl group may offer a more controlled reaction, but its impact on conjugation efficiency needs to be empirically determined for each specific protein.

For applications demanding the highest stability and homogeneity, bioorthogonal methods like SPAAC or enzymatic ligations remain the gold standard, albeit at the cost of requiring protein engineering. Ultimately, the choice of conjugation strategy will depend on a careful consideration of the specific requirements of the project, including the nature of the protein, the desired properties of the final conjugate, and the available resources. This guide provides a framework for making that decision, supported by comparative data and detailed protocols to facilitate the validation of your chosen method.

References

Dibromomaleimides Emerge as Superior Alternatives to Traditional Maleimides in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and homogeneous bioconjugates is paramount. While traditional maleimides have long been a staple for thiol-specific modifications, their limitations, particularly the instability of the resulting conjugate, have paved the way for next-generation reagents. Among these, dibromomaleimides (DBMs) have demonstrated significant advantages, offering enhanced stability, site-specific disulfide bridging, and the creation of more uniform antibody-drug conjugates (ADCs).

Traditional maleimide chemistry relies on a Michael addition reaction with a thiol, typically from a cysteine residue, to form a thiosuccinimide linkage.[1][2][3] However, this bond is susceptible to a retro-Michael reaction, especially in the thiol-rich environment of the bloodstream, leading to premature drug release and potential off-target toxicity.[4][5] Strategies to mitigate this instability, such as hydrolysis of the succinimide ring to a more stable ring-opened form, have been developed but do not address the inherent heterogeneity of conjugates formed by targeting surface-accessible cysteines.[4][6]

Dibromomaleimides, on the other hand, offer a distinct reaction mechanism. They react with two thiol groups, enabling the re-bridging of reduced disulfide bonds, a particularly valuable feature for antibody conjugation.[7][8][9] This disulfide bridging results in highly homogeneous conjugates with a defined drug-to-antibody ratio (DAR), a critical factor for the efficacy and safety of ADCs.[9][10] The resulting dithiomaleimide can be further stabilized by hydrolysis to a dithiomaleamic acid, which is resistant to thiol exchange reactions and cleavage in biological media.[10][11][12]

Performance Comparison: Dibromomaleimides vs. Traditional Maleimides

The advantages of dibromomaleimides become evident when comparing their performance across key parameters such as conjugate stability and homogeneity.

FeatureTraditional MaleimidesDibromomaleimidesAdvantage of Dibromomaleimides
Reaction with Thiols Michael addition to form a single thioether bond.[1][2]Substitution reaction with two thiols to form two thioether bonds, bridging disulfides.[7][8]Enables site-specific modification of native disulfide bonds, leading to greater homogeneity.
Conjugate Stability The thiosuccinimide linkage is susceptible to retro-Michael reaction and thiol exchange, leading to instability in vivo.[4][5]The resulting dithiomaleimide can be hydrolyzed to a stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[11]Significantly improved in vivo stability, reducing premature payload release and off-target toxicity.
Homogeneity of Conjugates Conjugation to surface cysteines often results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs).[11][12]Disulfide bridging allows for the creation of highly homogeneous conjugates with a controlled DAR (typically DAR 4 for IgGs).[9][10]Predictable and uniform product, leading to better-defined pharmacological properties.
Reversibility The conjugation is generally considered irreversible, though the retro-Michael reaction can lead to deconjugation.[13][14]The dithiomaleimide linkage can be cleaved under reducing conditions, offering a potential mechanism for controlled drug release.[7]Potential for triggered payload release in the reducing environment of the cell cytoplasm.
Hydrolysis Half-life Ring-opening of the succinimide is slow for many common maleimides.[6]The hydrolysis rate can be tuned by modifying the linker, with some DBMs showing rapid hydrolysis post-conjugation (e.g., half-life of 16-19 minutes).[10]Allows for rapid conversion to the stable maleamic acid form, "locking" the conjugate.

Reaction Mechanisms and Pathways

The distinct reaction pathways of traditional maleimides and dibromomaleimides with thiols underpin their differing performance characteristics.

Reaction_Pathways cluster_traditional Traditional Maleimide Pathway cluster_dbm Dibromomaleimide Pathway Trad_Maleimide Traditional Maleimide Thiosuccinimide Thiosuccinimide Linkage Trad_Maleimide->Thiosuccinimide Michael Addition Thiol1 Thiol (R-SH) Thiol1->Thiosuccinimide Retro_Michael Retro-Michael Reaction Thiosuccinimide->Retro_Michael Thiol Exchange Hydrolyzed_Trad Stable Ring-Opened Product Thiosuccinimide->Hydrolyzed_Trad Hydrolysis DBM Dibromomaleimide (DBM) Dithiomaleimide Dithiomaleimide (Bridged) DBM->Dithiomaleimide Substitution Two_Thiols Two Thiols (e.g., reduced disulfide) Two_Thiols->Dithiomaleimide Hydrolyzed_DBM Stable Dithiomaleamic Acid Dithiomaleimide->Hydrolyzed_DBM Hydrolysis Cleavage Cleavage Dithiomaleimide->Cleavage Thiol Exchange Reducing_Agent Reducing Agent (e.g., excess thiol) Reducing_Agent->Cleavage

Caption: Reaction pathways for traditional maleimides and dibromomaleimides with thiols.

Experimental Protocols

General Protocol for Antibody Conjugation with Dibromomaleimide

This protocol describes a general method for the site-specific conjugation of a dibromomaleimide-functionalized payload to an antibody via disulfide bridging.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), in a 5-10 fold molar excess over the antibody.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the dibromomaleimide-functionalized payload in a compatible organic solvent (e.g., DMSO).

    • Add the payload solution to the reduced antibody solution at a specific molar ratio (e.g., 8 equivalents of payload per antibody).

    • Adjust the pH of the reaction mixture to 8.0-8.5.[12]

    • Incubate the reaction at room temperature for 5 minutes to 1 hour.[10]

  • Hydrolysis (Locking Step):

    • Maintain the reaction at pH 8.5 for an additional 1 hour to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[10]

  • Purification:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable protein purification methods to remove unreacted payload and other impurities.

  • Characterization:

    • Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to confirm conjugation, determine the drug-to-antibody ratio (DAR), and assess homogeneity.

Experimental_Workflow start Start: Antibody Solution reduction 1. Antibody Reduction (TCEP, 37°C) start->reduction desalting 2. Desalting (Remove excess TCEP) reduction->desalting conjugation 3. Conjugation (Add DBM-payload, pH 8.0-8.5) desalting->conjugation hydrolysis 4. Hydrolysis (pH 8.5, 1 hour) conjugation->hydrolysis purification 5. Purification (e.g., SEC) hydrolysis->purification characterization 6. Characterization (SDS-PAGE, MS, UV-Vis) purification->characterization end End: Homogeneous ADC characterization->end

Caption: Workflow for antibody conjugation with dibromomaleimides.

In Vitro Stability Assay

This assay is designed to compare the stability of conjugates in the presence of a competing thiol, mimicking in vivo conditions.

  • Conjugate Preparation:

    • Prepare solutions of the test conjugates (e.g., traditional maleimide-ADC and DBM-ADC) at a known concentration in a relevant buffer (e.g., PBS).

  • Incubation with Competing Thiol:

    • Add a high concentration of a competing thiol, such as glutathione (GSH), to the conjugate solutions (e.g., 1 mM final concentration).

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixtures.

  • Analysis:

    • Analyze the aliquots by a suitable analytical method, such as reverse-phase HPLC or LC-MS, to quantify the amount of intact conjugate and any released payload.

  • Data Interpretation:

    • Plot the percentage of intact conjugate remaining over time to determine the stability profile of each conjugate.

Conclusion

The evidence strongly supports the superiority of dibromomaleimides over traditional maleimides for applications requiring high stability and homogeneity, particularly in the development of antibody-drug conjugates. The ability of DBMs to re-bridge disulfide bonds not only ensures a site-specific and controlled conjugation but also leads to a final product with significantly enhanced stability in biological environments. For researchers and drug developers, the adoption of dibromomaleimide chemistry represents a significant step forward in creating safer and more effective biotherapeutics.

References

Comparative Stability of N-Trityl-2,3-dibromomaleimide Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. Premature cleavage of a linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the stability of N-substituted maleimide conjugates, with a focus on the anticipated properties of N-Trityl-2,3-dibromomaleimide conjugates, supported by experimental data from related compounds.

The maleimide-thiol conjugation reaction is a widely utilized method for linking payloads to biomolecules, particularly via cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation. To address this instability, next-generation maleimides, including dibromomaleimides (DBMs), have been developed. These reagents offer a mechanism for stabilizing the conjugate through subsequent hydrolysis of the succinimide ring to form a stable maleamic acid. The nature of the substituent on the maleimide nitrogen (N-substituent) plays a crucial role in modulating the rate of this stabilizing hydrolysis.

Understanding Maleimide Conjugate Stability: A Balancing Act

The stability of a maleimide-thiol conjugate is primarily governed by the competition between two key reactions:

  • Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, leading to the dissociation of the payload from the biomolecule. This is generally considered an undesirable pathway as it can lead to off-target effects and reduced efficacy.

  • Succinimide Ring Hydrolysis: This reaction involves the opening of the five-membered succinimide ring to form a stable succinamic acid thioether. This hydrolyzed product is resistant to the retro-Michael reaction, effectively "locking" the conjugate and enhancing its stability.

The goal in designing stable maleimide-based conjugates is to favor the hydrolysis pathway over the retro-Michael reaction.

The Role of the N-Substituent

The substituent on the nitrogen atom of the maleimide has a significant impact on the rate of succinimide ring hydrolysis. Electron-withdrawing N-substituents have been shown to accelerate the rate of hydrolysis, leading to more rapid stabilization of the conjugate.[1][2][3] In contrast, N-alkyl-substituted maleimides generally exhibit slow hydrolysis rates, making their conjugates more prone to deconjugation via the retro-Michael reaction.[4] N-aryl maleimides have been demonstrated to offer improved stability over N-alkyl maleimides due to the electronic effect of the aryl group promoting hydrolysis.[5][6]

Dibromomaleimides (DBMs): An Advanced Platform for Stable Conjugation

Dibromomaleimides represent a further advancement in maleimide chemistry. The two bromine atoms on the maleimide ring serve to activate the succinimide ring, leading to significantly accelerated post-conjugation hydrolysis.[7][8] This rapid hydrolysis, often occurring in under an hour at physiological pH, leads to the formation of highly stable dithiomaleamic acid conjugates.[7][9]

This compound: A Sterically Hindered and Labile Moiety

The trityl (triphenylmethyl) group is a bulky three-dimensional substituent. This steric hindrance could potentially influence both the initial conjugation reaction and the subsequent hydrolysis step. It is plausible that the bulky nature of the trityl group could hinder the approach of the thiol to the maleimide, potentially slowing down the conjugation kinetics. Similarly, it might also affect the rate of hydrolysis, although the electronic activating effect of the dibromomaleimide core is likely to be a more dominant factor.

A critical and unique feature of the trityl group is its lability under acidic conditions.[10][11] This introduces a potential instability pathway for the entire conjugate that is not present in conjugates with N-alkyl or N-aryl substituents. Exposure to even mildly acidic microenvironments could lead to the cleavage of the N-trityl bond, resulting in the release of the payload-linker complex.

Comparative Stability Data of N-Substituted Maleimide Conjugates

The following table summarizes the stability of various N-substituted maleimide-thiol adducts based on published data. This provides a framework for understanding the expected relative stability of this compound conjugates.

N-Substituent on MaleimideConjugated ThiolHalf-life of Conversion (in presence of Glutathione)Extent of Conversion (%)Key Stability FeatureReference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)3.1 hours~90%Prone to retro-Michael reaction[12]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)18 hours~12%Increased stability due to resonance effect[12]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Not specifiedNot specifiedElectron-withdrawing group favors ring-opening[12]
N-substituted maleimides4-mercaptohydrocinnamic acid (MPP)3.6 - 258 hours~1 - 90%Stability is thiol pKa dependent[13]
N-substituted maleimidesN-acetyl-l-cysteine (NAC)3.6 - 258 hours~1 - 90%Stability is thiol pKa dependent[13]
N-Aryl MaleimidesCysteineSignificantly lower deconjugation than N-alkyl<20% deconjugation over 7 daysAccelerated thiosuccinimide hydrolysis[5]
N-Alkyl MaleimidesCysteineHigher deconjugation than N-aryl35-67% deconjugation over 7 daysSlower thiosuccinimide hydrolysis[5]
Dibromomaleimide (C-2 linker)Antibody CysteineHydrolysis half-life of ~16-19 minutesNot ApplicableRapid post-conjugation hydrolysis to stable maleamic acid[7]

Experimental Protocols

Protocol 1: Assessment of Conjugate Stability in the Presence of a Competing Thiol

This protocol is designed to evaluate the susceptibility of a maleimide conjugate to the retro-Michael reaction and subsequent thiol exchange.

Materials:

  • Maleimide conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Incubator at 37°C

  • Quenching solution (e.g., 1% Trifluoroacetic acid (TFA) in acetonitrile)

Procedure:

  • Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of GSH in PBS (pH 7.4).

  • In a microcentrifuge tube, mix the maleimide conjugate with PBS and GSH to achieve final desired concentrations (e.g., 10 µM conjugate and 1 mM GSH).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by HPLC-MS to quantify the amount of intact conjugate, deconjugated payload, and any thiol exchange products.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Protocol 2: Monitoring Succinimide Ring Hydrolysis

This protocol is used to determine the rate of the stabilizing hydrolysis reaction.

Materials:

  • Purified maleimide conjugate

  • Buffer at the desired pH (e.g., phosphate buffer, pH 7.4 or 8.5)

  • UV-Vis spectrophotometer or HPLC-MS system

  • Incubator at 37°C

Procedure:

  • Dissolve the purified maleimide conjugate in the buffer of choice.

  • Method A (Spectrophotometry): If the succinimide and maleamic acid forms have distinct UV-Vis absorbance spectra (dithiomaleimides often have a characteristic absorbance that is lost upon hydrolysis), monitor the change in absorbance at the appropriate wavelength over time at 37°C.[7][8]

  • Method B (HPLC-MS): At various time points, withdraw an aliquot of the solution and analyze it by HPLC-MS. The hydrolyzed product will have a mass increase of 18 Da (due to the addition of a water molecule).

  • Calculate the percentage of the hydrolyzed conjugate at each time point.

  • Plot the percentage of the hydrolyzed conjugate versus time to determine the hydrolysis rate and half-life.

Visualizing Reaction Pathways and Workflows

Maleimide_Conjugate_Stability_Pathway Figure 1. Competing Fates of a Maleimide-Thiol Conjugate cluster_0 Conjugation cluster_1 Stability Pathways Maleimide Maleimide Reagent Thiosuccinimide Thiosuccinimide Adduct (Conjugate) Maleimide->Thiosuccinimide Michael Addition Thiol Biomolecule-SH Thiol->Thiosuccinimide Retro_Michael Deconjugation (Retro-Michael Reaction) Thiosuccinimide->Retro_Michael Undesirable Hydrolysis Stabilization (Hydrolysis) Thiosuccinimide->Hydrolysis Desirable Maleamic_Acid Stable Maleamic Acid Adduct Hydrolysis->Maleamic_Acid

Caption: Competing reaction pathways determining the stability of a maleimide-thiol conjugate.

Experimental_Workflow_Stability_Assessment Figure 2. Workflow for Assessing Maleimide Conjugate Stability cluster_0 Preparation cluster_1 Time-Point Sampling cluster_2 Analysis cluster_3 Data Interpretation Start Prepare Maleimide Conjugate Incubate_GSH Incubate with GSH (37°C) Start->Incubate_GSH Incubate_Buffer Incubate in Buffer (37°C) Start->Incubate_Buffer Sample_GSH Collect & Quench Aliquots Incubate_GSH->Sample_GSH Sample_Buffer Collect Aliquots Incubate_Buffer->Sample_Buffer Analyze_GSH HPLC-MS Analysis for Deconjugation Sample_GSH->Analyze_GSH Analyze_Buffer HPLC-MS or UV-Vis for Hydrolysis Sample_Buffer->Analyze_Buffer Plot_GSH Plot % Intact Conjugate vs. Time Analyze_GSH->Plot_GSH Plot_Buffer Plot % Hydrolyzed vs. Time Analyze_Buffer->Plot_Buffer

Caption: A generalized experimental workflow for the comparative stability assessment of maleimide conjugates.

Conclusion

The stability of maleimide-based bioconjugates is a multifaceted issue where the chemical nature of the maleimide, particularly its N-substituent, plays a pivotal role. While traditional N-alkyl maleimides are susceptible to deconjugation, next-generation reagents like N-aryl maleimides and dibromomaleimides offer significantly enhanced stability through accelerated hydrolysis of the thiosuccinimide ring.

For This compound , while the dibromomaleimide core is expected to promote rapid post-conjugation hydrolysis and stabilization, the bulky and acid-labile nature of the N-trityl group introduces unique considerations. The steric hindrance may affect reaction kinetics, and the lability of the trityl group itself presents a potential instability pathway that must be carefully evaluated for any given application. Researchers should consider the pH of the intended biological environment when contemplating the use of this compound conjugates. Further experimental studies are warranted to fully elucidate the stability profile of this specific class of conjugates and to determine its suitability for various bioconjugation applications.

References

Assessing the Homogeneity of N-Trityl-2,3-dibromomaleimide Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their homogeneity. Key quality attributes, including the drug-to-antibody ratio (DAR), the specific sites of drug conjugation, and the level of aggregation, collectively define the profile of an ADC therapeutic.[1] This guide provides an objective comparison of the homogeneity of ADCs produced using N-Trityl-2,3-dibromomaleimide, a precursor for dibromomaleimide (DBM) chemistry that enables interchain cysteine cross-linking, with other prominent conjugation technologies. The comparison is supported by a synthesis of experimental data from various studies and detailed analytical protocols.

Overview of ADC Conjugation Strategies and the Role of Dibromomaleimide

The methodology employed to attach a cytotoxic payload to a monoclonal antibody (mAb) significantly influences the homogeneity of the final ADC product.[1] Traditional methods, such as lysine-based conjugation, are straightforward but typically yield highly heterogeneous mixtures with a wide distribution of DARs.[1][2] Cysteine-based conjugation, which involves the reduction of interchain disulfide bonds, offers more control but still results in a mixture of species with varying DARs (commonly 0, 2, 4, 6, and 8).[1]

Site-specific conjugation technologies have emerged to address the challenge of heterogeneity, enabling the production of more uniform ADCs with a defined DAR and precise payload placement.[1][3][4] One such approach utilizes dibromomaleimide (DBM) to cross-link the thiol groups generated from the reduction of interchain disulfide bonds.[5][6] This "disulfide re-bridging" strategy aims to produce more homogeneous ADCs, typically with a DAR of 4, by reconnecting the heavy and light chains of the antibody while incorporating the drug linker.[6][7] The N-trityl group in "this compound" serves as a protecting group during chemical synthesis, and the reactive dibromomaleimide is utilized for the conjugation reaction.

Quantitative Comparison of ADC Homogeneity

The homogeneity of ADCs is quantitatively assessed by analyzing the distribution of the drug-to-antibody ratio (DAR) and the percentage of aggregates. The following tables summarize typical data for ADCs generated via different conjugation strategies, providing a comparative overview.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) Distribution

Conjugation ChemistryPredominant DAR SpeciesAverage DARReference
Lysine ConjugationBroad distribution (DAR 0-8)~3-4[2]
Traditional Cysteine (Maleimide)Mixture of even-numbered DARs (0, 2, 4, 6, 8)~3.5-4[1][6]
Dibromomaleimide (Disulfide Re-bridging)Primarily DAR 4~4[6]
Site-Specific (Enzymatic/Unnatural Amino Acids)Single, defined DAR (e.g., DAR 2 or 4)2 or 4[2][3]

Table 2: Comparison of Product Aggregation

Conjugation ChemistryTypical Aggregate PercentageReference
Lysine ConjugationVariable, can be significant[8]
Traditional Cysteine (Maleimide)Low to moderate[1]
Dibromomaleimide (Disulfide Re-bridging)Generally low[6]
Site-Specific (Enzymatic/Unnatural Amino Acids)Low[3]

Experimental Protocols for Homogeneity Analysis

A comprehensive evaluation of ADC homogeneity requires a multi-faceted analytical approach using orthogonal methods.[1] The most common techniques include Hydrophobic Interaction Chromatography (HIC) for DAR distribution analysis, Size Exclusion Chromatography (SEC) for aggregation assessment, and Mass Spectrometry (MS) for intact mass confirmation and DAR determination.[1][4][9]

Protocol 1: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

Purpose: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different DAR species to determine their relative abundance. Species with higher DARs are more hydrophobic and will elute later.[6]

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Purpose: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the ADC sample onto the column.

  • Elute the sample under isocratic conditions.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to aggregates (eluting earlier) and the monomer (main peak) to calculate the percentage of aggregates.[4]

Protocol 3: Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)

Purpose: To determine the molecular weight of the intact ADC and confirm the DAR distribution.

Materials:

  • ADC sample

  • Liquid chromatography system (e.g., reversed-phase HPLC)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Deglycosylation enzyme (e.g., PNGase F), optional

Procedure:

  • (Optional) Deglycosylate the ADC sample to reduce mass heterogeneity.

  • Separate the ADC species using liquid chromatography.

  • Introduce the eluent into the mass spectrometer.

  • Acquire mass spectra in the positive ion mode.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

  • Calculate the DAR for each species by comparing its mass to the mass of the unconjugated antibody.[8][10]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the principle of dibromomaleimide conjugation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Homogeneity Analysis cluster_results Results ADC_Sample ADC Sample HIC HIC Analysis ADC_Sample->HIC SEC SEC Analysis ADC_Sample->SEC MS MS Analysis ADC_Sample->MS DAR_Distribution DAR Distribution HIC->DAR_Distribution Aggregation Aggregation (%) SEC->Aggregation Intact_Mass Intact Mass / DAR Confirmation MS->Intact_Mass

Caption: Experimental workflow for assessing ADC homogeneity.

dbm_conjugation cluster_antibody Antibody cluster_reagents Reagents cluster_product Product mAb Intact mAb (with interchain disulfides) Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb Reduction Homogeneous_ADC Homogeneous ADC (DAR ≈ 4) Reduced_mAb->Homogeneous_ADC Conjugation (Disulfide Re-bridging) Reducing_Agent Reducing Agent (e.g., TCEP) DBM_Linker Dibromomaleimide-Payload

Caption: Mechanism of dibromomaleimide-based ADC conjugation.

Conclusion

The choice of conjugation strategy is a critical determinant of the homogeneity, and consequently, the therapeutic window of an ADC.[1] While traditional methods like lysine and cysteine conjugation offer simplicity, they often result in heterogeneous products.[1] Technologies such as dibromomaleimide-based disulfide re-bridging represent a significant advancement, enabling the production of highly homogeneous ADCs with a defined DAR and precise payload placement.[6] A thorough analytical characterization using a combination of HIC, SEC, and MS is essential to verify the homogeneity of the resulting ADC and ensure its quality and consistency.[1][9] The selection of an appropriate conjugation strategy must be guided by the specific therapeutic goals and a comprehensive understanding of the analytical profile of the ADC.

References

Navigating the Labyrinth of Protein Labeling: A Comparative Guide to Functional Assays for N-Trityl-2,3-dibromomaleimide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step in unraveling complex biological processes and developing targeted therapeutics. The choice of a labeling reagent can significantly impact the functional integrity of the protein of interest. This guide provides an objective comparison of N-Trityl-2,3-dibromomaleimide, a specialized maleimide-based label, with other prominent cysteine-reactive labeling technologies. We delve into the functional assays used to assess the impact of these labels on protein activity, supported by experimental data and detailed protocols.

This compound is a thiol-reactive labeling reagent that combines the cysteine-specificity of a maleimide with the properties of a trityl spin label, making it particularly useful for Pulsed Dipolar Electron Paramagnetic Resonance Spectroscopy (PDS) to measure distances within proteins. However, the covalent modification of any protein carries the risk of altering its native function. Therefore, it is imperative to perform functional assays to validate the biological activity of the labeled protein. This guide will compare this compound with several alternative labeling chemistries, focusing on the functional consequences of the labeling event.

Performance Comparison of Cysteine-Reactive Labeling Chemistries

The selection of a labeling strategy is often a trade-off between reaction efficiency, stability of the resulting conjugate, and the preservation of protein function. The following table summarizes key performance metrics for this compound and its alternatives.

Labeling ChemistryTarget ResidueBond TypeStabilityKey AdvantagesPotential Functional Impact
This compound CysteineThioetherModerateSpin label for EPR, site-specificPotential for steric hindrance due to bulky trityl group. Maleimide linkage can undergo retro-Michael reaction.
Vinyl Sulfones CysteineThioetherHighStable, irreversible bond, less prone to retro-Michael reaction.Generally considered to have minimal impact on protein function.
Julia-Kocieński-like Reagents CysteineThioetherVery HighExtremely stable conjugates, even in plasma.Favorable for in vivo applications due to high stability.
Click Chemistry (e.g., SPAAC) Cysteine (with prior modification)TriazoleVery HighBioorthogonal, highly specific, excellent control over stoichiometry.Minimal functional impact reported, superior for defined conjugates.

Functional Assays for Labeled Proteins: A Closer Look

The ultimate test of a labeling strategy is the functional viability of the resulting protein conjugate. The choice of assay depends on the protein's biological role.

Enzyme Activity Assays

For enzymes, the most direct functional assessment is to measure their catalytic activity post-labeling.

Example: Phosphorylation Assay for YopO Kinase Labeled with a Trityl-Maleimide

The bacterial effector protein Yersinia outer protein O (YopO) is a serine/threonine kinase. A study demonstrated that YopO labeled with a maleimide-functionalized trityl radical retained its autophosphorylation capability, confirming its functional integrity.

Experimental Protocol: YopO Autophosphorylation Assay

  • Protein Labeling: Label purified YopO containing a single cysteine residue with the maleimide-functionalized trityl radical according to established protocols. Remove excess, unbound label using a desalting column.

  • Kinase Reaction: Incubate the labeled YopO (e.g., 1 µM) in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT) with 100 µM ATP (spiked with [γ-³²P]ATP) for 30 minutes at 30°C.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Detection: Visualize the total protein by Coomassie staining and detect the phosphorylated YopO by autoradiography. The presence of a radioactive band corresponding to the molecular weight of YopO indicates kinase activity.

Receptor-Ligand Binding Assays

For receptors, the key functional parameter is their ability to bind to their specific ligands.

Experimental Protocol: Generic Receptor-Ligand Binding Assay

  • Protein Labeling: Label the purified receptor protein containing an accessible cysteine with the desired reagent (e.g., this compound, vinyl sulfone-dye, etc.).

  • Binding Reaction: Incubate a fixed concentration of the labeled receptor with varying concentrations of its radiolabeled or fluorescently tagged ligand in a suitable binding buffer.

  • Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand using methods like size-exclusion chromatography, filtration, or surface plasmon resonance (SPR).

  • Quantification: Quantify the amount of bound ligand at each concentration.

  • Data Analysis: Determine the binding affinity (e.g., dissociation constant, Kd) by plotting the amount of bound ligand as a function of the free ligand concentration and fitting the data to a binding isotherm. Compare the Kd values of the labeled receptor to the unlabeled control.

Head-to-Head Comparison: Maleimide-Thiol Coupling vs. Click Chemistry

A direct comparison of labeling VHHs (single-domain antibodies) with a maleimide-thiol coupling versus a strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry approach revealed significant differences in the homogeneity of the final product and its functional binding capacity.

FeatureMaleimide-Thiol ConjugationClick Chemistry (SPAAC)
Stoichiometry Resulted in diverse reaction productsProduced well-defined, one-to-one conjugates
Antigen Binding Retained specific antigen bindingRetained specific antigen binding
Functional Binding Capacity -Equal or better than maleimide-thiol conjugates

This study highlights the superiority of click chemistry for producing homogenous and highly functional protein conjugates.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling pathway or the steps in an experimental procedure can greatly enhance understanding.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Labeled Receptor Downstream_Effector Downstream Effector Receptor->Downstream_Effector Activation Ligand Ligand Ligand->Receptor Binding Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Signal Transduction

A generic signaling pathway initiated by ligand binding to a labeled receptor.

Experimental_Workflow start Start protein_prep Protein Preparation (with Cysteine) start->protein_prep labeling Labeling with This compound or Alternative protein_prep->labeling purification Purification of Labeled Protein labeling->purification functional_assay Functional Assay (e.g., Kinase Assay) purification->functional_assay data_analysis Data Analysis functional_assay->data_analysis end End data_analysis->end

A generalized workflow for labeling a protein and assessing its function.

Conclusion and Recommendations

The choice of a labeling reagent for cysteine modification is a critical decision that should be guided by the specific experimental needs.

  • For structural studies using EPR, this compound and other trityl-maleimides are the reagents of choice. However, it is essential to perform functional assays, such as the YopO phosphorylation assay described, to ensure that the bulky trityl group does not compromise the protein's biological activity.

  • For applications requiring high stability, particularly for in vivo studies, vinyl sulfones and Julia-Kocieński-like reagents offer a significant advantage over traditional maleimides. Their resistance to retro-Michael addition and degradation in plasma makes them ideal for long-term tracking and therapeutic applications.

  • When precise control over the labeling stoichiometry and the generation of a homogenous product are paramount, click chemistry stands out as the superior method. The bioorthogonal nature of the reaction minimizes side reactions and has been shown to result in labeled proteins with equal or enhanced functional capacity compared to those prepared by maleimide chemistry.

Ultimately, researchers should carefully consider the trade-offs between the unique properties of each labeling reagent and the potential impact on protein function. The inclusion of appropriate functional assays in the experimental workflow is not just a validation step but a necessity for the accurate interpretation of results and the successful translation of research findings.

Safety Operating Guide

Proper Disposal of N-Trityl-2,3-dibromomaleimide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling N-Trityl-2,3-dibromomaleimide must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this hazardous chemical waste.

This compound is a halogenated organic compound that presents significant health hazards, including severe skin burns and eye damage. Improper disposal can lead to hazardous chemical reactions and environmental contamination. Therefore, all waste containing this compound, including pure substance, contaminated lab supplies, and rinsate, must be treated as hazardous waste and disposed of through an approved waste disposal facility.

Key Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes critical safety data.

ParameterInformationCitation
Chemical Name This compound
CAS Number 160989-35-5
Molecular Formula C23H15Br2NO2
Primary Hazards Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile, Viton), chemical splash goggles, face shield, and a lab coat. All handling of the solid and its waste should be conducted in a certified chemical fume hood.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases. Avoid mixing with these materials in waste containers.
First Aid Measures Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste from a laboratory setting.

Materials:

  • Designated hazardous waste container (solid waste): A clean, dry, and compatible container with a secure screw-top lid (e.g., a wide-mouth polyethylene jar).

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department).

  • Personal Protective Equipment (PPE) as specified above.

  • Chemical fume hood.

  • Secondary containment bin.

Procedure:

  • Waste Identification and Segregation:

    • This compound waste is classified as halogenated organic solid waste .

    • This waste stream must be kept separate from all other waste types, including non-halogenated organic waste, aqueous waste, acids, bases, and sharps.[1]

  • Waste Collection (Solid Waste):

    • All work with this compound and its waste must be conducted within a chemical fume hood.

    • Place any unused or unwanted this compound directly into the designated hazardous waste container.

    • Contaminated solid waste, such as gloves, weigh boats, and paper towels, should also be placed in this container.

    • Do not overfill the container; ensure it can be securely closed without contamination of the exterior.

  • Waste Container Labeling:

    • As soon as the first item of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An accurate list of all contents, including any other chemicals or contaminated materials, with estimated percentages.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

  • Waste Storage (Satellite Accumulation Area):

    • The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Requesting Waste Pickup:

    • Once the waste container is full, or before it has been in storage for the maximum allowable time (consult your institution's EHS guidelines, typically 90 days), arrange for its disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety department.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Solid Waste fume_hood->segregate collect Collect Waste in a Designated, Compatible Container segregate->collect label Label Container Immediately with Hazardous Waste Tag collect->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Request Waste Pickup from Environmental Health & Safety (EHS) store->pickup end End: Proper Disposal by Approved Waste Vendor pickup->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling N-Trityl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Trityl-2,3-dibromomaleimide was publicly available at the time of this writing. The following guidance is based on the safety information for structurally related compounds, such as 2,3-Dibromo-N-methylmaleimide and 3,4-Dibromomaleimide, and general best practices for handling hazardous powdered chemicals in a laboratory setting. It is imperative to conduct a thorough risk assessment before commencing any work with this substance.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. Based on the hazards associated with similar dibromomaleimide compounds, which include skin and eye irritation or damage, the following PPE is recommended.[1][2][3][4]

Table 1: Recommended Personal Protective Equipment

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6][7][8]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling solid chemicals and provide protection against a range of organic solvents.[8][9][10] It is advisable to double-glove. Gloves should be inspected for any defects before use and changed immediately if contaminated.[11][12]
Body Laboratory CoatA long-sleeved, knee-length laboratory coat is required to protect against spills and contamination.[5][10][12]
Respiratory RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[5][7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6][9]
Feet Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[5][7]

Operational Plans: Safe Handling and Storage

A systematic approach to handling and storing this compound is essential to maintain a safe laboratory environment.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound powder, including weighing and transferring, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Ventilation: Ensure adequate general laboratory ventilation.

2.2. Safe Handling Procedures

  • Preparation: Before handling the chemical, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the handling of this compound. Cover the work surface with absorbent, plastic-backed paper to contain any spills.[7][13]

  • Weighing:

    • Use an anti-static weighing dish to prevent dispersal of the powder.

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

    • If the balance is outside the fume hood, tare the container, add the compound inside the fume hood, seal the container, and then weigh it.[12]

  • Transferring:

    • Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the container to minimize dust generation.[13]

    • Keep the container closed when not in use.[5][13]

  • Spill Response:

    • In case of a small spill, carefully clean it up using a wet-wipe or a HEPA-filtered vacuum cleaner. Avoid dry sweeping, which can generate dust.[12][13]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • All spill cleanup materials should be disposed of as hazardous waste.

2.3. Storage

  • Store this compound in a tightly sealed, clearly labeled container.[1][2][5][14]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Store in a locked cabinet or an area with restricted access.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, etc.), weighing paper, and spill cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[12]

3.2. Disposal Procedure

  • Labeling: All waste containers must be accurately labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[1]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood Work Area A->B C Weighing B->C D Transferring C->D E Performing Reaction D->E F Decontaminate Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H

Caption: Workflow for the safe handling of this compound.

Disposal_Plan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Contaminated Solid Waste (PPE, paper, etc.) D Labeled Solid Hazardous Waste Container A->D B Contaminated Liquid Waste (Solutions) E Labeled Halogenated Organic Liquid Waste Container B->E C Contaminated Sharps F Sharps Container C->F G Store in Satellite Accumulation Area D->G E->G F->G H Arrange for EHS Pickup G->H

Caption: Step-by-step disposal plan for this compound waste.

References

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